molecular formula C21H15N5O4 B1250273 Pnri-299 CAS No. 550368-41-7

Pnri-299

货号: B1250273
CAS 编号: 550368-41-7
分子量: 401.4 g/mol
InChI 键: UPQJVNPKWQFAKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pnri-299 is a small molecule compound utilized in chemical biology and early drug discovery research. Its target identification was successfully accomplished using a biotin-tagged affinity-based pull-down approach, a method where the small molecule is conjugated to biotin and used to isolate its binding partners from a complex protein mixture . This technique identified Activator Protein 1 (AP-1) as the target protein of this compound . AP-1 is a transcription factor complex that regulates gene expression in processes such as cell proliferation, differentiation, and apoptosis. By interacting with AP-1, this compound serves as a valuable tool for researchers studying signal transduction pathways and gene regulation mechanisms relevant to various diseases. This product is supplied for non-clinical, in-vitro research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQJVNPKWQFAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550368-41-7
Record name PNRI-299
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNRI-299
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PNRI-299

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNRI-299 is a novel small-molecule inhibitor that demonstrates high selectivity for Activator Protein-1 (AP-1) transcription, a key regulator of inflammatory responses. This technical guide delineates the core mechanism of action of this compound, identifying its direct molecular target as the redox effector factor-1 (Ref-1). By inhibiting Ref-1, this compound effectively attenuates AP-1-mediated gene expression, leading to a significant reduction in allergic airway inflammation. This document provides a comprehensive overview of the signaling pathway, detailed experimental protocols for key validation assays, and a summary of the quantitative data supporting the therapeutic potential of this compound in inflammatory diseases such as asthma.

Introduction

Asthma and other allergic inflammatory diseases are characterized by a complex interplay of genetic and environmental factors, leading to chronic airway inflammation. A critical component of this inflammatory cascade is the activation of redox-sensitive transcription factors, including Activator Protein-1 (AP-1). The AP-1 transcription factor, typically a heterodimer of proteins from the Jun and Fos families, regulates the expression of numerous pro-inflammatory genes, including cytokines crucial for the Th2 inflammatory response.

This compound has been identified as a selective inhibitor of AP-1 transcription.[1][2][3][4][5] This document serves as an in-depth technical guide on its mechanism of action, intended for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of Ref-1

The primary molecular target of this compound is the oxidoreductase, redox effector factor-1 (Ref-1), also known as APE1.[1][2][6][7][8] Ref-1 plays a crucial role in the redox regulation of several transcription factors, including AP-1. The activation of AP-1 is dependent on the reduction of a conserved cysteine residue within the DNA-binding domain of the Jun and Fos proteins. Ref-1 facilitates this reduction, thereby enabling AP-1 to bind to its DNA consensus sequence and initiate transcription of target genes.

This compound acts as a reversible inhibitor of Ref-1's redox function.[9] By binding to Ref-1, this compound prevents the reduction of the critical cysteine residue on AP-1 components. This, in turn, inhibits the DNA binding and transcriptional activity of AP-1.[2] A key feature of this compound is its selectivity; it inhibits AP-1 transcription without significantly affecting the activity of another major inflammatory transcription factor, NF-κB, or the general redox protein thioredoxin.[1][10][11]

Signaling Pathway Diagram

PNRI299_Mechanism cluster_0 Cellular Stress / Inflammatory Stimuli cluster_3 Downstream Effects Stimuli Allergens, Oxidative Stress Ref1 Ref-1 (Redox Effector Factor-1) Stimuli->Ref1 activates PNRI299 This compound PNRI299->Ref1 AP1_inactive AP-1 (oxidized, inactive) Ref1->AP1_inactive reduces AP1_active AP-1 (reduced, active) Gene_Transcription AP-1 Mediated Gene Transcription AP1_active->Gene_Transcription IL4 IL-4 Expression Gene_Transcription->IL4 Inflammation Allergic Airway Inflammation IL4->Inflammation Experimental_Workflow cluster_Discovery Discovery and In Vitro Validation cluster_InVivo In Vivo Efficacy HTS High-Throughput Screening (AP-1 Reporter Assay) Hit_ID Identification of this compound HTS->Hit_ID Selectivity Selectivity Assays (NF-κB & Thioredoxin) Hit_ID->Selectivity Target_ID Target Identification (Affinity Chromatography) Hit_ID->Target_ID Asthma_Model OVA-Induced Asthma Model Selectivity->Asthma_Model Target_Validation Target Confirmation (Western Blot) Target_ID->Target_Validation Target_Validation->Asthma_Model Treatment This compound Administration Asthma_Model->Treatment BALF_Analysis BALF Cell Counts Treatment->BALF_Analysis Histology Lung Histology Treatment->Histology Cytokine_Analysis RT-qPCR for Cytokines Treatment->Cytokine_Analysis

References

what is Pnri-299 and its target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to LM-299: A Novel Bispecific Antibody Targeting PD-1 and VEGF

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM-299, developed by LaNova Medicines, is an investigational bispecific antibody at the forefront of a novel class of cancer immunotherapies. By simultaneously targeting Programmed Cell Death Protein-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF), LM-299 is designed to orchestrate a dual-pronged attack against solid tumors. This guide provides a comprehensive overview of LM-299, including its molecular architecture, mechanism of action, preclinical findings, and clinical development status. The information is intended for professionals in the field of oncology and drug development seeking a technical understanding of this promising therapeutic candidate.

Introduction to LM-299

LM-299 is a bispecific antibody engineered to concurrently inhibit two critical pathways in tumor progression: the PD-1/PD-L1 immune checkpoint axis and the VEGF/VEGFR signaling cascade responsible for angiogenesis.[1][2][3] This dual-targeting strategy aims to overcome some of the limitations of single-agent therapies by both reactivating the host immune system against cancer cells and cutting off the tumor's blood supply.

Molecular Structure: LM-299 possesses a differentiated molecular design, comprising a conventional anti-VEGF monoclonal antibody as its backbone. Fused to the C-terminus of this antibody are two single-domain anti-PD-1 antibodies.[1][3][4] This unique architecture is intended to optimize simultaneous binding to both targets.

Target and Mechanism of Action

Dual Targeting of PD-1 and VEGF

The therapeutic rationale for targeting both PD-1 and VEGF is grounded in the synergistic interplay between angiogenesis and immune evasion in the tumor microenvironment.

  • Programmed Cell Death Protein-1 (PD-1): PD-1 is a key inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade immune destruction.

  • Vascular Endothelial Growth Factor (VEGF): VEGF is a potent signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis. Tumors secrete high levels of VEGF to support their growth and metastasis. Beyond its role in angiogenesis, VEGF also contributes to an immunosuppressive tumor microenvironment.

Synergistic Anti-Tumor Effect

LM-299 is designed to achieve a synergistic anti-tumor effect by:

  • Releasing the Immune Brakes: By blocking the PD-1/PD-L1 interaction, LM-299 aims to restore the anti-tumor activity of T cells.

  • Inhibiting Angiogenesis: Through the neutralization of VEGF, LM-299 is expected to inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

  • Remodeling the Tumor Microenvironment: The inhibition of VEGF can also "normalize" the tumor vasculature, which may enhance the infiltration of immune cells into the tumor.

Preclinical Data

While specific quantitative data from preclinical studies on LM-299 are not publicly available, press releases from LaNova Medicines have consistently reported promising results.

Summary of Preclinical Findings:

FindingDescription
Tumor Growth Inhibition Preclinical studies in human peripheral blood mononuclear cell (hPBMC)-humanized mouse models have demonstrated strong tumor growth inhibition.[5][6][7]
Safety Profile Non-human primate (NHP) GLP toxicology studies have indicated a well-tolerated and favorable safety profile.[5][6][7]
Signaling Pathway Inhibition Early studies have shown that LM-299 effectively blocks both PD-1 and VEGF signaling pathways, leading to enhanced anti-tumor efficacy.[2][5][8]

Clinical Development

LM-299 is currently in the early stages of clinical development.

Clinical Trial Information:

Trial PhaseStatusPopulationLocation
Phase 1 EnrollingPatients with advanced solid tumorsChina[1][2][3][4]
Phase 1 PlannedNot yet recruitingUnited States (IND submission expected)[2][5][6][7][9]

Experimental Protocols

Detailed, step-by-step experimental protocols for LM-299 are proprietary. However, based on standard practices for the development of bispecific antibodies, the following methodologies are likely to have been employed.

In Vitro Assays
  • Binding Affinity and Specificity:

    • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are standard methods to determine the binding kinetics (Kon, Koff) and affinity (KD) of each arm of the bispecific antibody to its respective target (PD-1 and VEGF). Dual-binding assays are also performed to confirm simultaneous engagement.

  • Cell-Based Functional Assays:

    • PD-1 Signaling Inhibition: A common method involves co-culturing PD-1-expressing Jurkat T cells with PD-L1-expressing target cells. The inhibition of PD-1 signaling by LM-299 would be measured by the restoration of IL-2 secretion or other markers of T-cell activation.

    • VEGF Signaling Inhibition: Human Umbilical Vein Endothelial Cells (HUVECs) can be used to assess the inhibition of VEGF-induced proliferation, migration, and tube formation.

  • Cytotoxicity Assays:

    • Methodology: Co-culture systems of tumor target cells and immune effector cells (e.g., PBMCs or purified T cells) are used to evaluate the ability of LM-299 to induce T-cell-mediated killing of tumor cells. Cell lysis can be quantified using methods such as lactate dehydrogenase (LDH) release assays or flow cytometry-based killing assays.

In Vivo Models
  • Tumor Xenograft Models:

    • Methodology: To evaluate the in vivo anti-tumor efficacy of LM-299, human tumor cell lines are implanted into immunodeficient mice that have been reconstituted with a human immune system (e.g., hPBMC or CD34+ hematopoietic stem cell engrafted mice). Tumor growth is monitored over time in response to treatment with LM-299.

  • Pharmacokinetic (PK) and Toxicological Studies:

    • Methodology: PK studies are conducted in relevant animal species (e.g., cynomolgus monkeys) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of LM-299. Good Laboratory Practice (GLP) toxicology studies are performed to assess the safety and tolerability of the bispecific antibody and to determine the maximum tolerated dose (MTD).

Visualizations

Signaling Pathways and Mechanism of Action

LM299_Mechanism_of_Action cluster_Tumor_Microenvironment Tumor Microenvironment cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell cluster_Endothelial_Cell Endothelial Cell cluster_LM299_Intervention LM-299 Intervention PD1 PD-1 Activation T Cell Activation PD1->Activation Inhibits TCR TCR TCR->Activation Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Antigen Tumor Antigen Antigen->TCR VEGF_source VEGF Secretion VEGF VEGF VEGF_source->VEGF VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates VEGF->VEGFR Binds to LM299 LM-299 LM299->PD1 Blocks LM299->VEGF Blocks

Caption: Mechanism of action of LM-299 in the tumor microenvironment.

Experimental Workflow for Bispecific Antibody Evaluation

Bispecific_Antibody_Workflow A 1. In Vitro Characterization B Binding Assays (ELISA, SPR) A->B C Functional Assays (Signaling Inhibition) A->C D Cytotoxicity Assays (Co-culture) A->D E 2. In Vivo Efficacy D->E F Humanized Mouse Models E->F G Tumor Growth Inhibition Studies F->G H 3. Preclinical Safety G->H I Pharmacokinetics (PK) in NHP H->I J GLP Toxicology Studies in NHP H->J K 4. Clinical Trials J->K L Phase 1 (Safety & Dosing) K->L

Caption: A generalized experimental workflow for the evaluation of a bispecific antibody like LM-299.

Conclusion

LM-299 represents a promising advancement in cancer immunotherapy with its innovative dual-targeting approach. By simultaneously blocking the PD-1 and VEGF pathways, it has the potential to overcome resistance mechanisms and induce durable anti-tumor responses. The preclinical data, although limited in public detail, suggest a favorable efficacy and safety profile. The ongoing Phase 1 clinical trial will be crucial in determining the therapeutic potential of LM-299 in patients with advanced solid tumors. As more data becomes available, the scientific and medical communities will gain a clearer understanding of the role that this novel bispecific antibody may play in the future of oncology.

References

Technical Guide: Small Molecule Inhibitors of Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE/Ref-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pnri-299" as an inhibitor of APE/Ref-1 did not yield any relevant results. "Pnri" is the acronym for the Philippine Nuclear Research Institute, and a compound designated "LM-299" is an anti-PD-1/VEGF bispecific antibody. It is presumed that the query "this compound" may be a misnomer. This guide will therefore focus on well-characterized small molecule inhibitors of APE/Ref-1.

Introduction to APE/Ref-1: A Dual-Function Therapeutic Target

Apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1) is a crucial multifunctional protein involved in two critical cellular processes: DNA base excision repair (BER) and redox signaling.[1][2] This dual functionality positions APE/Ref-1 as a key regulator of cellular homeostasis and a compelling target for therapeutic intervention in a variety of diseases, most notably cancer.[3]

  • DNA Repair Function: As an endonuclease in the BER pathway, APE1 is responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[2]

  • Redox Signaling Function: APE/Ref-1 also functions as a redox-sensitive transcriptional activator. It reduces and thereby activates a host of transcription factors that are critical for cancer cell proliferation, survival, angiogenesis, and inflammation.[3][4] These transcription factors include NF-κB, AP-1, HIF-1α, and STAT3.[5]

The overexpression of APE/Ref-1 has been linked to increased aggressiveness and poor prognosis in numerous cancers, including those of the pancreas, bladder, colon, prostate, lung, breast, and liver.[4][6] Consequently, the development of small molecule inhibitors that specifically target the redox function of APE/Ref-1, while leaving its essential DNA repair function intact, is a promising strategy in oncology.[5]

APE/Ref-1 Signaling Pathway

The redox function of APE/Ref-1 is central to the activation of several signaling pathways implicated in cancer progression. By maintaining key transcription factors in a reduced, active state, APE/Ref-1 promotes the expression of genes involved in tumor growth, angiogenesis, and inflammation. Inhibition of this redox activity can disrupt these oncogenic signaling cascades.

APE1_Signaling_Pathway APE/Ref-1 Redox Signaling Pathway cluster_0 APE/Ref-1 Redox Cycle cluster_1 Transcription Factor Activation cluster_2 Downstream Effects cluster_3 Inhibitor Action APE1_reduced APE/Ref-1 (Reduced) APE1_oxidized APE/Ref-1 (Oxidized) APE1_reduced->APE1_oxidized Reduces TFs TFs_oxidized Inactive TFs (NF-κB, AP-1, HIF-1α, STAT3) (Oxidized) APE1_reduced->TFs_oxidized Activates APE1_oxidized->APE1_reduced Thioredoxin TFs_reduced Active TFs (Reduced) Gene_Expression Gene Expression TFs_reduced->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inflammation Inflammation Gene_Expression->Inflammation Inhibitors Small Molecule Inhibitors (e.g., APX3330, APX2009) Inhibitors->APE1_reduced Inhibits Redox Function

Caption: APE/Ref-1 Redox Signaling Pathway and Point of Inhibition.

Quantitative Data of APE/Ref-1 Inhibitors

Several small molecules have been developed to inhibit the redox function of APE/Ref-1. The following tables summarize the in vitro efficacy of prominent inhibitors across various cancer cell lines.

InhibitorCell LineAssay TypeIC50 (µM)Reference
APX3330 (E3330) PaCa-2 (Pancreatic)Cell Growth135[7]
Panc-1 (Pancreatic)Cell Growth87[7]
H1975 (NSCLC)Crystal Violet9.6[6]
H1975 (NSCLC)MTS Assay15.9[6]
APX2009 MDA-MB-231 (Breast)WST-1 Assay71[8]
MCF-7 (Breast)WST-1 Assay76[8]
iCECs (Choroidal Endothelial)Proliferation3.0[9]
CRT0044876 HeLa (Cervical)AP Site Incision~µM range[10]
APE Inhibitor III HeLa (Cervical)MMS/TMZ Potentiation-[10]

IC50 values represent the concentration of the inhibitor required to reduce the measured activity by 50%.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for APE/Ref-1 Redox Activity

This assay measures the ability of APE/Ref-1 to reduce a transcription factor (e.g., c-Jun/c-Fos), thereby enhancing its DNA binding activity.

Materials:

  • Purified recombinant APE/Ref-1 protein

  • Purified recombinant c-Jun/c-Fos heterodimer

  • APE/Ref-1 inhibitor (e.g., APX3330)

  • 32P-labeled oligonucleotide probe containing an AP-1 binding site

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC)

  • Loading dye

  • Polyacrylamide gel

  • TBE buffer

Procedure:

  • Prepare reaction mixtures containing binding buffer, poly(dI-dC), and the c-Jun/c-Fos heterodimer.

  • Add varying concentrations of the APE/Ref-1 inhibitor to the respective tubes.

  • Add a constant amount of purified APE/Ref-1 to all tubes (except the negative control).

  • Incubate the reactions at room temperature for a specified time (e.g., 15-30 minutes) to allow for the redox reaction to occur.

  • Add the 32P-labeled AP-1 probe to each reaction and incubate for an additional 20-30 minutes at room temperature to allow for DNA binding.

  • Add loading dye to each reaction.

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands.

  • Quantify the shifted bands corresponding to the DNA-protein complex.

EMSA_Workflow EMSA Workflow for APE/Ref-1 Redox Activity cluster_0 Reaction Setup cluster_1 Electrophoresis and Detection Mix Prepare Reaction Mix: - Binding Buffer - Poly(dI-dC) - c-Jun/c-Fos Inhibitor Add APE/Ref-1 Inhibitor (Varying Concentrations) Mix->Inhibitor APE1 Add Purified APE/Ref-1 Inhibitor->APE1 Incubate1 Incubate (RT, 15-30 min) APE1->Incubate1 Probe Add 32P-labeled AP-1 Probe Incubate1->Probe Incubate2 Incubate (RT, 20-30 min) Probe->Incubate2 Loading Add Loading Dye & Load on Gel Incubate2->Loading Run Run Polyacrylamide Gel Loading->Run Visualize Dry Gel & Visualize Bands (Autoradiography) Run->Visualize Quantify Quantify Shifted Bands Visualize->Quantify

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Cell Viability Assays (MTT/MTS)

These colorimetric assays are used to assess the effect of APE/Ref-1 inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • APE/Ref-1 inhibitor (e.g., APX2009)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[11][12]

  • Treat the cells with a range of concentrations of the APE/Ref-1 inhibitor. Include vehicle-only controls.

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[13]

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11][13]

    • Add solubilization solution to dissolve the formazan crystals.[11][13]

  • For MTS assay:

    • Add MTS reagent (often in combination with an electron coupling agent like PES) to each well.[13][14]

    • Incubate for 1-4 hours at 37°C.[13][14]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[13][14]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow MTT/MTS Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat Treat with APE/Ref-1 Inhibitor (Varying Concentrations) Adhere->Treat Incubate Incubate (24-72 hours) Treat->Incubate Assay_Type Assay Type? Incubate->Assay_Type Add_MTT Add MTT Reagent Incubate (2-4h) Assay_Type->Add_MTT MTT Add_MTS Add MTS Reagent Incubate (1-4h) Assay_Type->Add_MTS MTS Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (Microplate Reader) Solubilize->Read_Absorbance Add_MTS->Read_Absorbance Analyze Calculate Cell Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for MTT/MTS Cell Viability Assays.

Clinical Development of APE/Ref-1 Inhibitors

APX3330 is the first-in-class APE/Ref-1 redox inhibitor to advance to clinical trials. A Phase 2 trial (ZETA-1) evaluated oral APX3330 for the treatment of diabetic retinopathy (DR).[1][15][16] While the trial did not meet its primary endpoint, it demonstrated a favorable safety and tolerability profile.[15][16] Notably, APX3330 showed a statistically significant reduction in the progression of the disease in a key secondary endpoint.[15] These findings support further investigation of APX3330 for ocular diseases.[1][16]

Conclusion

APE/Ref-1 is a validated and promising target for cancer therapy due to its central role in regulating transcription factors that drive tumor progression. Small molecule inhibitors that selectively target the redox function of APE/Ref-1, such as APX3330 and the second-generation compound APX2009, have demonstrated significant preclinical anti-cancer activity. The ongoing clinical evaluation of these inhibitors will be crucial in determining their therapeutic potential for a range of human diseases.

References

PNRI-299: A Technical Guide to Selective AP-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNRI-299 is a novel small-molecule inhibitor that demonstrates high selectivity for the Activator Protein-1 (AP-1) transcription factor. By targeting the redox effector factor-1 (Ref-1), this compound effectively downregulates AP-1 transcriptional activity without significantly impacting other key inflammatory signaling pathways, such as NF-κB. Preclinical studies have highlighted the therapeutic potential of this compound in inflammatory conditions, particularly in allergic asthma, where it has been shown to mitigate key pathological features. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Selective AP-1 Inhibition

This compound's selective inhibition of AP-1 is achieved through its interaction with Redox Effector Factor-1 (Ref-1), an oxidoreductase that plays a crucial role in the activation of AP-1. Ref-1 is responsible for the reduction of a conserved cysteine residue within the DNA-binding domain of AP-1 subunits, a step that is essential for their binding to DNA and subsequent transcriptional activation. This compound acts as an inhibitor of Ref-1, thereby preventing the reduction of AP-1 and inhibiting its transcriptional activity. This targeted approach allows for the specific downregulation of AP-1-mediated gene expression.

Signaling Pathway of Ref-1 and AP-1

The following diagram illustrates the signaling pathway leading to AP-1 activation and the point of intervention for this compound.

AP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Growth_Factors->Receptor MAPK_Cascade MAPK Cascade (e.g., JNK, ERK, p38) Receptor->MAPK_Cascade Fos_Jun_ox Fos/Jun (oxidized) MAPK_Cascade->Fos_Jun_ox Phosphorylation & Upregulation Ref1_ox Ref-1 (oxidized) Ref1_red Ref-1 (reduced) Fos_Jun_red Fos/Jun (reduced) Ref1_red->Fos_Jun_red Facilitates Reduction Fos_Jun_ox->Fos_Jun_red Reduction AP1 Active AP-1 Fos_Jun_red->AP1 AP1_Site AP-1 Binding Site (DNA) AP1->AP1_Site Gene_Expression Gene Expression (e.g., IL-4) AP1_Site->Gene_Expression PNRI299 This compound PNRI299->Ref1_red Inhibits

Caption: AP-1 signaling pathway and this compound's point of inhibition.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineTarget PathwayStimulantIC50Notes
Luciferase Reporter AssayA549 (Human Lung Epithelial)AP-1 TranscriptionPhorbol 12-myristate 13-acetate (PMA)20 µMSelectively inhibits AP-1.
Luciferase Reporter AssayA549 (Human Lung Epithelial)NF-κB TranscriptionPhorbol 12-myristate 13-acetate (PMA)> 200 µMNo significant inhibition observed.
Thioredoxin Activity Assay-Thioredoxin-> 200 µMNo significant inhibition observed.
Table 2: In Vivo Efficacy of this compound in a Murine Asthma Model
ParameterTreatment GroupDose (mg/kg, i.n.)Result
Airway Eosinophil InfiltrationOVA-sensitized/challenged mice0.75 - 2.0Significant, dose-dependent reduction.
Mucus HypersecretionOVA-sensitized/challenged mice0.75 - 2.0Significant, dose-dependent reduction.
Airway EdemaOVA-sensitized/challenged mice0.75 - 2.0Significant, dose-dependent reduction.
IL-4 Gene Expression (Lung)OVA-sensitized/challenged mice0.75 - 2.0Significant, dose-dependent reduction.
IL-5 Gene Expression (Lung)OVA-sensitized/challenged mice0.75 - 2.0No significant effect.
IL-13 Gene Expression (Lung)OVA-sensitized/challenged mice0.75 - 2.0No significant effect.
Eotaxin Gene Expression (Lung)OVA-sensitized/challenged mice0.75 - 2.0No significant effect.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

AP-1 and NF-κB Luciferase Reporter Assays in A549 Cells

This protocol is for assessing the inhibitory activity of this compound on AP-1 and NF-κB transcriptional activity.

Luciferase_Assay_Workflow cluster_day1 Day 1: Cell Seeding and Transfection cluster_day2 Day 2: Treatment and Stimulation cluster_day3 Day 3: Lysis and Luminescence Reading Seed_Cells Seed A549 cells into 24-well plates. Prepare_DNA Prepare transfection mix: - AP-1 or NF-κB luciferase reporter plasmid - Renilla luciferase control plasmid - Transfection reagent (e.g., Lipofectamine) Seed_Cells->Prepare_DNA Transfect Transfect cells and incubate for 24 hours. Prepare_DNA->Transfect Pretreat Pre-treat cells with varying concentrations of this compound. Transfect->Pretreat Stimulate Stimulate cells with PMA (phorbol 12-myristate 13-acetate). Pretreat->Stimulate Incubate Incubate for 6-8 hours. Stimulate->Incubate Lyse Lyse cells with passive lysis buffer. Incubate->Lyse Read_Luciferase Measure firefly and Renilla luciferase activity using a luminometer. Lyse->Read_Luciferase Analyze Normalize firefly to Renilla activity and calculate IC50 values. Read_Luciferase->Analyze Affinity_Chromatography_Workflow cluster_prep Preparation cluster_binding Binding and Washing cluster_elution Elution and Analysis Prepare_Lysate Prepare nuclear and cytosolic extracts from A549 cells. Incubate_Probe Incubate cell extracts with the biotinylated this compound probe. Prepare_Lysate->Incubate_Probe Synthesize_Probe Synthesize biotinylated This compound analog (affinity probe). Synthesize_Probe->Incubate_Probe Prepare_Beads Prepare streptavidin-agarose beads. Incubate_Beads Add streptavidin-agarose beads to capture the probe-protein complex. Prepare_Beads->Incubate_Beads Incubate_Probe->Incubate_Beads Wash Wash the beads to remove non-specifically bound proteins. Incubate_Beads->Wash Elute Elute the bound proteins from the beads. Wash->Elute SDS_PAGE Separate the eluted proteins by SDS-PAGE. Elute->SDS_PAGE Identify Identify the protein of interest (Ref-1) by mass spectrometry. SDS_PAGE->Identify Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge and Treatment Phase cluster_analysis Analysis Phase Day_0 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) and Alum. Day_14 Day 14: Booster i.p. injection of OVA and Alum. Day_0->Day_14 Day_21_23 Days 21-23: Intranasal (i.n.) challenge with OVA. Day_14->Day_21_23 Treatment Administer this compound (i.n.) prior to each OVA challenge. Day_25 Day 25: Euthanize mice and collect bronchoalveolar lavage (BAL) fluid and lungs. Treatment->Day_25 BAL_Analysis Analyze BAL fluid for inflammatory cell infiltration. Day_25->BAL_Analysis Lung_Analysis Analyze lung tissue for histopathology (mucus, edema) and gene expression (cytokines). Day_25->Lung_Analysis

An In-depth Technical Guide to PNRI-299 and the Associated Compound PTC299 (Emvododstat)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the chemical "PNRI-299" have identified a specific small molecule for which chemical structure data is available. However, there is a notable absence of publicly accessible information regarding its pharmacological properties, biological activity, or any associated experimental protocols. It is highly probable that "this compound" may be confused with the similarly named and extensively researched compound, PTC299 (also known as Emvododstat) . This guide will first detail the known chemical properties of this compound and then provide a comprehensive technical overview of PTC299, which aligns with the in-depth requirements of a technical guide for researchers, scientists, and drug development professionals.

Part 1: this compound - Chemical Identity

This compound is a distinct chemical entity with the following reported properties.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular Formula C₂₁H₁₅N₅O₄[1]
Molecular Weight 401.38 g/mol [1]
IUPAC Name 1H-(1,2,4)TRIAZOLO(1,2-A)PYRIDAZINE-5-CARBOXAMIDE, 2-(3-CYANOPHENYL)-2,3,7,8-TETRAHYDRO-1,3,7-TRIOXO-N-(PHENYLMETHYL)-[1]
SMILES String c1ccc(cc1)CNC(=O)C2=CC(=O)Cn3c(=O)n(-c4cccc(c4)C#N)c(=O)n23[1]
Stereochemistry Achiral[1]

No further public data on the biological properties or experimental evaluation of this compound is currently available. The remainder of this guide will focus on the compound PTC299.

Part 2: PTC299 (Emvododstat) - A Comprehensive Technical Overview

PTC299, also known as Emvododstat, is a novel, orally bioavailable small molecule that has been the subject of significant preclinical and clinical investigation.[2] It was initially identified as an inhibitor of Vascular Endothelial Growth Factor (VEGF) expression and has since been characterized as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][3]

Chemical Structure and Properties of PTC299
Table 2: Chemical Properties of PTC299 (Emvododstat)
PropertyValue
Molecular Formula C₂₅H₂₀Cl₂N₂O₃[4]
Molecular Weight 467.3 g/mol [3][4]
IUPAC Name (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate[4]
Synonyms PTC-299, Emvododstat[4]
CAS Number 1256565-36-2[5]
Oral Bioavailability Yes[2][6]
Mechanism of Action

PTC299's primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][7] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells. By inhibiting DHODH, PTC299 depletes the intracellular pool of pyrimidines.

A key downstream effect of DHODH inhibition by PTC299 is the post-transcriptional suppression of VEGF-A production.[1][3] The synthesis of VEGF-A is highly dependent on the availability of pyrimidines. By limiting these precursors, PTC299 effectively reduces the translation of VEGF-A mRNA, leading to decreased levels of VEGF protein in tumors and plasma.[1][2][6] This dual action of inhibiting cell proliferation and angiogenesis gives PTC299 its therapeutic potential in oncology.[1][2]

PTC299_Mechanism_of_Action PTC299 PTC299 (Emvododstat) DHODH Dihydroorotate Dehydrogenase (DHODH) PTC299->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes PyrimidinePool Intracellular Pyrimidine Pool (UTP, CTP) DeNovo->PyrimidinePool Produces Proliferation Cancer Cell Proliferation PyrimidinePool->Proliferation Required for VEGF_mRNA VEGF-A mRNA PyrimidinePool->VEGF_mRNA Required for Translation VEGF_Protein VEGF-A Protein Synthesis & Secretion VEGF_mRNA->VEGF_Protein Angiogenesis Tumor Angiogenesis VEGF_Protein->Angiogenesis Promotes

Figure 1. Signaling pathway of PTC299's mechanism of action.
Pharmacological and Biological Properties

In Vitro Activity: PTC299 has demonstrated potent activity in various cancer cell lines. It inhibits hypoxia-induced VEGF-A protein production in HeLa cells with an EC₅₀ of approximately 1.64 nM.[3] In leukemia cell lines, PTC299 is a highly potent inhibitor of cell proliferation, with an IC₅₀ of about 1 nM, which is significantly more potent than other known DHODH inhibitors like Brequinar or Teriflunomide (A77-1726).

In Vivo Activity: In preclinical mouse xenograft models of human cancers, orally administered PTC299 has been shown to dose-dependently inhibit tumor growth.[1][6] This anti-tumor activity correlates with a reduction in both intratumoral and circulating plasma levels of human VEGF-A.[1][6] Histological analysis of tumors from PTC299-treated mice revealed reduced tumor blood vessel density, consistent with its anti-angiogenic mechanism.[1]

Table 3: Summary of Preclinical Efficacy Data for PTC299
Model SystemKey FindingsReference
HeLa Cells (in vitro) EC₅₀ of 1.64 ± 0.83 nM for inhibition of hypoxia-induced VEGF-A production.
Leukemia Cells (in vitro) IC₅₀ of ~1 nM for inhibition of cell proliferation.
HT1080 Fibrosarcoma Xenograft (in vivo) Dose-dependent inhibition of tumor growth and reduction in intratumoral and plasma VEGF-A.[1]
Clinical Studies

PTC299 has been evaluated in Phase 1 clinical trials in patients with advanced solid tumors.[6] In a Phase 1b study, PTC299 was administered as a monotherapy in escalating doses. The treatment was generally well-tolerated, with adverse events being infrequent and typically mild.[6] Notably, hypertension, a common side effect of other VEGF pathway inhibitors, was not observed.[6] The pharmacokinetic profile showed dose-proportional plasma concentrations, a Tmax of approximately 4 hours, and an effective half-life of about 12 hours.[6] Plasma concentrations in patients exceeded the levels associated with maximal activity in preclinical models.[6] Evidence of clinical activity included stable disease in 28% of patients and a sustained decrease in a tumor marker in one patient with thyroid cancer.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments cited in the evaluation of PTC299.

1. Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.

  • Methodology:

    • Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.

    • Compound Treatment: Add PTC299 at various concentrations to the experimental wells. Incubate for a specified period (e.g., 72 hours) according to the experimental design.

    • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

    • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Record luminescence using a luminometer. The signal is proportional to the amount of ATP and thus the number of viable cells.[1][2][3]

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add PTC299 (various concentrations) plate_cells->add_compound incubate Incubate for 72 hours add_compound->incubate equilibrate Equilibrate to room temperature (30 min) incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on shaker (2 min) add_reagent->mix stabilize Incubate at RT (10 min) mix->stabilize measure Measure Luminescence stabilize->measure end End measure->end

Figure 2. Experimental workflow for the CellTiter-Glo® viability assay.

2. In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of PTC299.

  • Methodology:

    • Cell Preparation: Culture human cancer cells (e.g., HT1080 fibrosarcoma) under standard conditions. Harvest cells when they are 70-80% confluent, wash with PBS, and resuspend in a sterile solution (e.g., PBS or serum-free medium) at a concentration of approximately 3 x 10⁶ cells per injection volume.[6]

    • Animal Handling: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice). Allow for an acclimatization period of 3-5 days.[6]

    • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

    • Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 50–60 mm³). Measure tumor dimensions regularly (e.g., twice weekly) using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length/2.[6]

    • Drug Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer PTC299 orally at specified doses and schedules. The control group receives a vehicle solution.

    • Endpoint Analysis: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (e.g., CD31 staining for blood vessel density), and biomarker analysis (e.g., VEGF-A ELISA).[1]

3. DHODH Enzyme Inhibition Assay

This assay measures the enzymatic activity of DHODH and the inhibitory effect of PTC299.

  • Methodology:

    • Enzyme Source: Use recombinant human DHODH or DHODH from isolated mitochondria.

    • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, coenzyme Q10, Triton X-100, and a chromogenic substrate like dichloroindophenol (DCIP).[8]

    • Inhibitor Pre-incubation: Pre-incubate the DHODH enzyme with varying concentrations of PTC299 for a set period (e.g., 30 minutes at 25°C).

    • Reaction Initiation: Start the enzymatic reaction by adding the substrate, dihydroorotic acid.

    • Measurement: Monitor the decrease in absorbance of the chromogenic substrate (e.g., at 650 nm for DCIP) over time using a microplate reader. The rate of absorbance decrease is proportional to DHODH activity.[8]

    • Data Analysis: Calculate the percentage of inhibition for each PTC299 concentration and determine the IC₅₀ value.

DHODH_Assay_Workflow start Start prepare_reagents Prepare reaction buffer, DHODH enzyme, and PTC299 start->prepare_reagents pre_incubate Pre-incubate DHODH with PTC299 prepare_reagents->pre_incubate add_substrate Add dihydroorotic acid to start reaction pre_incubate->add_substrate measure_absorbance Monitor absorbance change over time add_substrate->measure_absorbance calculate_ic50 Calculate % inhibition and IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3. General workflow for a DHODH enzyme inhibition assay.

Conclusion

While the initially queried compound, this compound, lacks detailed public information beyond its basic chemical structure, the similarly designated molecule, PTC299 (Emvododstat), is a well-documented investigational drug. Its novel dual mechanism, targeting both pyrimidine synthesis via DHODH inhibition and consequently angiogenesis via VEGF suppression, presents a compelling strategy for cancer therapy. The data summarized in this guide, from its fundamental chemical properties to preclinical efficacy and clinical tolerability, provide a solid foundation for researchers and drug development professionals interested in this class of compounds. The detailed experimental protocols offer a starting point for further investigation into the therapeutic potential of DHODH inhibitors.

References

The Role of Activator Protein-1 (AP-1) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Activator Protein-1 (AP-1) is a critical transcription factor that orchestrates the expression of a wide array of genes involved in cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] Its dysregulation is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and asthma.[2][3] AP-1 activation is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to various stimuli like inflammatory cytokines, growth factors, and environmental stress.[4][5] This central role in inflammation makes AP-1 an attractive target for therapeutic intervention. This document provides an in-depth technical overview of the AP-1 signaling cascade, its role in specific inflammatory conditions, and detailed protocols for key experimental techniques used to investigate its activity.

AP-1 Composition and Structure

AP-1 is not a single protein but a collection of dimeric transcription factors formed by proteins from the Jun, Fos, activating transcription factor (ATF), and Maf families.[4] These proteins all contain a basic region-leucine zipper (bZIP) domain. The leucine zipper facilitates dimerization, while the adjacent basic region is responsible for binding to specific DNA sequences.[2]

Jun proteins can form homodimers or heterodimers with Fos and ATF proteins. Fos proteins, however, cannot homodimerize and must form heterodimers with Jun proteins to bind DNA.[1] The specific composition of the AP-1 dimer is crucial as it determines the DNA-binding specificity, stability, and transcriptional activity of the complex, leading to nuanced regulation of gene expression.[1]

Family Members Dimerization Capability
Jun c-Jun, JunB, JunDCan form homodimers or heterodimers with Fos/ATF members.
Fos c-Fos, FosB, Fra-1, Fra-2Can only form heterodimers with Jun members.
ATF ATF2, ATF3, B-ATFCan form heterodimers with Jun members.

AP-1 Signaling Pathways in Inflammation

The activation of AP-1 is a tightly regulated process predominantly mediated by the MAPK signaling cascades. Inflammatory stimuli, such as cytokines like Tumor Necrosis Factor (TNF), activate these pathways, leading to the transcriptional and post-translational regulation of AP-1 components.[2][4]

The three major MAPK pathways involved are:

  • c-Jun N-terminal Kinases (JNKs): Strongly activated by inflammatory cytokines and stress, JNKs phosphorylate c-Jun, which enhances its stability and transcriptional activity.[5][6]

  • p38 MAPKs: Also activated by stress and cytokines, p38 kinases can phosphorylate and activate other transcription factors that, in turn, increase the expression of AP-1 components like c-Fos.[2][3]

  • Extracellular signal-Regulated Kinases (ERKs): Typically activated by growth factors, ERKs can also contribute to AP-1 activation by phosphorylating and regulating both Jun and Fos family members.[4][5]

These pathways converge to increase the amount and activity of AP-1 complexes, which then bind to specific DNA recognition sites—most commonly the TPA response element (TRE; consensus sequence: TGA(C/G)TCA)—in the promoter or enhancer regions of target genes.[2]

AP-1_Activation_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF, IL-1, Stress) receptor Cell Surface Receptors (e.g., TNFR) stimulus->receptor mapkkk MAPKKK (e.g., MEKK, ASK1) receptor->mapkkk mapkk_jnk MAPKK (JNK Pathway) (MKK4/7) mapkkk->mapkk_jnk mapkk_p38 MAPKK (p38 Pathway) (MKK3/6) mapkkk->mapkk_p38 jnk JNK mapkk_jnk->jnk p38 p38 mapkk_p38->p38 cjun c-Jun jnk->cjun P tcf TCF p38->tcf P p_cjun Phospho-c-Jun ap1 Active AP-1 (c-Jun/c-Fos) p_cjun->ap1 p_tcf Phospho-TCF cfos_gene c-fos Gene p_tcf->cfos_gene Induces Transcription cfos_protein c-Fos Protein cfos_gene->cfos_protein Translation cfos_protein->ap1 target_genes Inflammatory Gene Expression (Cytokines, MMPs, Adhesion Molecules) ap1->target_genes Binds TRE nucleus Nucleus

Caption: AP-1 activation via the JNK and p38 MAPK signaling pathways.

Role of AP-1 in Specific Inflammatory Diseases

AP-1's ability to regulate the expression of pro-inflammatory cytokines, chemokines, matrix metalloproteinases (MMPs), and cell adhesion molecules implicates it in the pathogenesis of a wide range of inflammatory disorders.[2][3]

Disease Role of AP-1 Key Target Genes Supporting Evidence
Rheumatoid Arthritis Promotes synovial inflammation, cartilage destruction, and bone erosion.[3]TNF-α, IL-1, IL-6, MMP-1, MMP-3.[3]Increased AP-1 activity is found in the synovial tissue of RA patients. AP-1 inhibitors, like T-5224, have shown efficacy in animal models of arthritis.[3][7]
Psoriasis Drives keratinocyte hyperproliferation and inflammation. Regulates the expression of inflammatory mediators in the skin.[3][8]TNF-α, IL-6, G-CSF.[8]Genetic mouse models with loss of Jun/AP-1 expression in epidermal cells develop a psoriasis-like disease due to a loss of repressive control over cytokine expression.[8]
Inflammatory Bowel Disease (IBD) Mediates the inflammatory response in the gut mucosa.[2]Pro-inflammatory cytokines and chemokines.AP-1 activation is a key feature of the inflammatory response to members of the TNF cytokine family, which are central to IBD pathogenesis.[2]
Asthma Contributes to airway inflammation and remodeling.[3][9]Thymic stromal lymphopoietin (TSLP), various cytokines.[9]TNF-α-induced TSLP expression in human airway smooth muscle cells is mediated by AP-1 and NF-κB binding sites on the TSLP promoter.[9]
Atherosclerosis Implicated as a critical inflammatory transcription factor in the initiation and progression of vascular dysfunction and atherogenesis.[3]Adhesion molecules (e.g., E-selectin), proteases (e.g., collagenase).[2]Abundant AP-1 activation is associated with all stages of atherosclerosis in histological evaluations.[3]

Experimental Protocols for Studying AP-1

Investigating the role of AP-1 requires a multi-faceted approach to measure its expression, DNA-binding capacity, and transcriptional activity. Below are detailed protocols for essential techniques.

Western Blot for AP-1 Subunit Expression

This technique is used to quantify the protein levels of specific AP-1 subunits (e.g., c-Jun, c-Fos, JunB) in total cell lysates or nuclear extracts.[10]

Principle: Proteins are separated by size via polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and detected using antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysate. For nuclear expression, perform nuclear/cytoplasmic fractionation.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel (10-12% acrylamide is typical for Fos/Jun proteins) and run until adequate separation is achieved.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an AP-1 subunit (e.g., anti-c-Jun, anti-c-Fos) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

  • Analysis: Use densitometry software to quantify band intensity, normalizing to a loading control like β-actin or Lamin B1 (for nuclear extracts).[11]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is the gold standard for detecting the DNA-binding activity of transcription factors in vitro.[12][13]

Principle: A radiolabeled or fluorescently labeled double-stranded DNA oligonucleotide containing the AP-1 binding site (TRE) is incubated with a nuclear protein extract. If AP-1 is active in the extract, it will bind to the DNA probe. When run on a non-denaturing polyacrylamide gel, the protein-DNA complex migrates slower than the free, unbound probe, causing a "shift" in the band's position.[12][13]

EMSA_Workflow step1 1. Prepare Labeled DNA Probe (e.g., 32P-labeled TRE oligonucleotide) step3 3. Binding Reaction Incubate Probe + Nuclear Extract step1->step3 step2 2. Prepare Nuclear Protein Extract from control and treated cells step2->step3 step4 4. Non-Denaturing Gel Electrophoresis Separates based on size and charge step3->step4 step5 5. Detection Autoradiography or fluorescence imaging step4->step5 result Expected Result: - Lane 1 (Probe only): Single band (Free Probe) - Lane 2 (Probe + Extract): Shifted Band (AP-1/DNA Complex) - Lane 3 (Competition): Shifted band disappears step5->result

Caption: A simplified workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Protocol:

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the consensus TRE sequence. Label the probe, typically with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Nuclear Extract Preparation: Isolate nuclei from cells and extract nuclear proteins using a high-salt buffer. Determine protein concentration.

  • Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, binding buffer, and the labeled probe. Incubate for 20-30 minutes at room temperature.

  • Competition and Supershift (Controls):

    • Specificity Control: For a competition assay, add a 100-fold molar excess of unlabeled ("cold") TRE probe to a parallel reaction. This should prevent the labeled probe from binding, causing the shifted band to disappear.[14]

    • Supershift Assay: To identify specific subunits in the complex, add an antibody against a specific AP-1 protein (e.g., anti-c-Jun) to the reaction. The antibody will bind to the AP-1/DNA complex, further slowing its migration and causing a "supershift".[12][14]

  • Electrophoresis: Load samples onto a 4-6% non-denaturing polyacrylamide gel and run in a low-ionic-strength buffer (e.g., 0.5x TBE).

  • Detection: Dry the gel and expose it to X-ray film (for ³²P) or use an appropriate imager.

Luciferase Reporter Assay for AP-1 Transcriptional Activity

This cell-based assay measures the ability of AP-1 to activate gene transcription.[15]

Principle: Cells are transfected with a plasmid containing the firefly luciferase reporter gene under the control of a minimal promoter and multiple tandem repeats of the AP-1 binding site (TRE).[16] When AP-1 is activated by a stimulus, it binds to the TREs and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the transcriptional activity of AP-1.[16][17]

Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293, HeLa) and allow them to adhere. Co-transfect the cells with the AP-1 luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (driven by a constitutive promoter) to normalize for transfection efficiency.[18]

  • Stimulation: After 24-48 hours, treat the cells with the stimulus of interest (e.g., TNF-α, PMA) or a potential AP-1 inhibitor for a defined period.[17]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Calculate the relative AP-1 activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample. Normalize the results to an untreated control to determine the fold-activation.[15]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to determine whether a specific protein (like an AP-1 subunit) is associated with a specific genomic region (like the promoter of an inflammatory gene) in vivo.[19]

Principle: Proteins are cross-linked to DNA within intact cells. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. Finally, the cross-links are reversed, and the associated DNA is purified and analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.[20][21]

ChIP_Workflow start_node 1. Cross-link Proteins to DNA (e.g., with Formaldehyde) lysis_node 2. Lyse Cells & Isolate Nuclei start_node->lysis_node shear_node 3. Shear Chromatin (Sonication or Enzymatic Digestion) ~200-1000 bp fragments lysis_node->shear_node ip_node 4. Immunoprecipitation (IP) Add specific antibody (e.g., anti-c-Jun) and Protein A/G beads shear_node->ip_node wash_node 5. Wash to Remove Non-specific Binding ip_node->wash_node elute_node 6. Elute & Reverse Cross-links (High heat, Proteinase K) wash_node->elute_node purify_node 7. Purify DNA elute_node->purify_node analyze_node 8. Analyze DNA (qPCR, NGS) purify_node->analyze_node

Caption: The major steps involved in a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

  • Cross-linking: Treat cultured cells (1-15 million) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20][22]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.[20][21]

  • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate (the "Input" sample) separately. Incubate the remaining lysate overnight at 4°C with an antibody specific for an AP-1 subunit (e.g., anti-c-Fos) or a negative control IgG.[21]

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.[20]

  • Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[19]

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis by qPCR: Use primers designed to amplify a specific target promoter region (e.g., the IL-6 promoter) and a negative control region (a gene desert). Quantify the amount of target DNA in the immunoprecipitated sample relative to the "Input" sample to determine enrichment.

Therapeutic Targeting of AP-1

Given its central role in driving inflammatory gene expression, inhibiting AP-1 is a promising therapeutic strategy for a variety of diseases.[3] Efforts have focused on developing small molecule inhibitors that can disrupt AP-1's function.

Inhibitor Mechanism of Action Therapeutic Potential Development Status
T-5224 A small molecule that selectively inhibits the DNA-binding activity of AP-1, particularly c-Fos/c-Jun heterodimers.Rheumatoid arthritis, osteoarthritis, other inflammatory disorders.[3][7]Has been investigated in Phase II clinical trials for rheumatoid arthritis.[3][7] A daily dose of 150 mg/kg has been confirmed safe in rodents.[23]

Conclusion

The AP-1 transcription factor is a master regulator of the inflammatory response. It integrates signals from multiple upstream kinase cascades to control a genetic program that drives inflammation and tissue damage. Its complex composition and regulation provide multiple avenues for intervention. A thorough understanding of its signaling pathways and the application of the detailed experimental protocols described herein are essential for researchers and drug developers aiming to dissect its role in disease and develop novel anti-inflammatory therapeutics.

References

An In-depth Technical Guide on the Core Mechanism and Effects of PTC299 (Emvododstat) on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC299, also known as emvododstat, is a novel, orally bioavailable small molecule that has been investigated for its potential therapeutic effects in oncology and virology. Initially identified as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) synthesis, subsequent research has elucidated its primary mechanism of action as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA. By targeting DHODH, PTC299 effectively depletes the intracellular pyrimidine pool, leading to a cascade of downstream effects, including the modulation of gene expression, inhibition of cell proliferation, and antiviral activity. This technical guide provides a comprehensive overview of PTC299's effects on gene transcription and related cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.

It is important to note that the query "Pnri-299" did not yield a direct match to a specific therapeutic agent. Based on the similarity in nomenclature and the relevance to the topic of gene transcription, this document focuses on PTC299, a compound extensively studied in the context of gene expression modulation.

Core Mechanism of Action

PTC299's primary molecular target is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. This pathway is crucial for the production of uridine and cytidine nucleotides, which are essential for the synthesis of RNA and DNA.[1][2][3]

Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA replication and RNA synthesis. These cells are often more reliant on the de novo pyrimidine synthesis pathway than normal, quiescent cells, which can utilize the pyrimidine salvage pathway.[1][4] By inhibiting DHODH, PTC299 selectively starves these highly proliferative cells of the necessary pyrimidines, leading to cell cycle arrest, differentiation, and/or apoptosis.[1][2][4]

The inhibition of VEGFA production, which was an initial observation in the study of PTC299, is a downstream consequence of DHODH inhibition. The precise mechanism linking pyrimidine depletion to the suppression of VEGFA mRNA translation is an area of ongoing research, but it is understood to be a post-transcriptional event.[5]

PTC299_Mechanism_of_Action cluster_cell Cell cluster_mito Mitochondrion PTC299 PTC299 DHODH DHODH PTC299->DHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH Pyrimidine_synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_synthesis Uridine_Cytidine Uridine & Cytidine Nucleotides Pyrimidine_synthesis->Uridine_Cytidine RNA_DNA_synthesis RNA & DNA Synthesis Uridine_Cytidine->RNA_DNA_synthesis VEGFA_Protein VEGFA Protein (Translation) Uridine_Cytidine->VEGFA_Protein Cell_Proliferation Cell Proliferation RNA_DNA_synthesis->Cell_Proliferation VEGFA_mRNA VEGFA mRNA VEGFA_mRNA->VEGFA_Protein Angiogenesis Angiogenesis VEGFA_Protein->Angiogenesis

Mechanism of action of PTC299.

Quantitative Data on the Effects of PTC299

The following tables summarize the quantitative data on the biological activity of PTC299 from various preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of PTC299 in Hematologic Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia<30
THP-1Acute Myeloid Leukemia>4000
JurkatT-cell Leukemia<30
K562Chronic Myeloid Leukemia<30
HL-60Acute Promyelocytic Leukemia<30
U937Histiocytic Lymphoma<30
Sup-B15B-cell Acute Lymphoblastic Leukemia>4000
RS4;11B-cell Acute Lymphoblastic Leukemia>4000
Data sourced from "Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia".[1][6]

Table 2: Antiviral Activity of PTC299

VirusCell LineEC50 (nM)
SARS-CoV-2Vero E62.0 - 31.6
Ebola virus-≤36
Poliovirus-≤36
Hepatitis C virus (genotype 1b)-≤36
Rift Valley fever virus-≤36
Data sourced from "The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines".[7][8][9]

Table 3: Effect of PTC299 on Cytokine Production

CytokineEffect
VEGFAInhibition of production
IL-6Inhibition of production
IL-17AInhibition of production
IL-17FInhibition of production
Data sourced from "The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines".[7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PTC299.

Cell Viability and Anti-proliferative Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Materials:

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Opaque-walled 96-well plates

    • Mammalian cells in culture

    • PTC299 compound

    • Luminometer

  • Protocol:

    • Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

    • Prepare serial dilutions of PTC299 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plates for an additional 72 hours under the same conditions.

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the IC50 values by plotting the luminescence signal against the log of the PTC299 concentration and fitting the data to a four-parameter logistic curve.[10][11][12][13]

Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_ptc299 Add PTC299 serial dilutions incubate_24h->add_ptc299 incubate_72h Incubate for 72h add_ptc299->incubate_72h equilibrate Equilibrate to room temperature incubate_72h->equilibrate add_reagent Add CellTiter-Glo® reagent equilibrate->add_reagent shake Shake for 2 min add_reagent->shake incubate_10min Incubate for 10 min shake->incubate_10min measure Measure luminescence incubate_10min->measure analyze Calculate IC50 measure->analyze end End analyze->end

Workflow for Cell Viability Assay.
DHODH Enzymatic Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic or fluorogenic substrate.

  • Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO) - substrate

    • Coenzyme Q10 - cofactor

    • 2,6-dichloroindophenol (DCIP) - chromogenic agent

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • PTC299 compound

    • Microplate reader

  • Protocol:

    • Prepare a reaction mixture containing the assay buffer, coenzyme Q10, and DCIP.

    • Add serial dilutions of PTC299 to the wells of a 96-well plate.

    • Add the recombinant DHODH enzyme to the wells and pre-incubate with PTC299 for 30 minutes at 25°C.

    • Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

    • Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

    • Calculate the rate of reaction for each PTC299 concentration.

    • Determine the IC50 value by plotting the reaction rate against the log of the PTC299 concentration.[14][15]

VEGFA ELISA

This enzyme-linked immunosorbent assay quantifies the amount of VEGFA protein in cell culture supernatants or plasma.

  • Materials:

    • Human VEGFA ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)

    • Cell culture supernatants or plasma samples from PTC299-treated and control cells/subjects

    • Microplate reader

  • Protocol:

    • Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

    • Add the capture antibody to the wells of a 96-well plate and incubate.

    • Wash the plate to remove unbound antibody.

    • Block the plate to prevent non-specific binding.

    • Add the standards, controls, and samples to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add the detection antibody (biotin-conjugated) and incubate.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of VEGFA in the samples by interpolating their absorbance values on the standard curve.[16][17][18]

Measurement of Dihydroorotate (DHO) by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of the DHODH substrate, dihydroorotate, in cell lysates or plasma as a biomarker of target engagement.

  • Materials:

    • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

    • Analytical column (e.g., ZIC-cHILIC)

    • Mobile phases (e.g., ammonium acetate in water and acetonitrile)

    • Internal standard (e.g., stable isotope-labeled DHO)

    • Cell lysates or plasma samples

    • Protein precipitation solution (e.g., acetonitrile with formic acid)

  • Protocol:

    • Prepare samples by adding the internal standard and precipitating proteins with the protein precipitation solution.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

    • Inject the sample onto the LC system.

    • Separate the analytes using a chromatographic gradient.

    • Detect and quantify DHO and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Create a calibration curve using known concentrations of DHO.

    • Calculate the concentration of DHO in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.[19][20]

Conclusion

PTC299 (emvododstat) represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of DHODH. This primary action leads to a depletion of pyrimidine nucleotides, which in turn has profound effects on rapidly proliferating cells and RNA virus replication. The downstream effect on gene expression, notably the post-transcriptional inhibition of VEGFA, underscores the intricate link between cellular metabolism and the regulation of key biological processes like angiogenesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PTC299 and other DHODH inhibitors. The continued exploration of this class of compounds holds promise for the development of novel treatments for a range of diseases characterized by uncontrolled cell growth and viral replication.

References

An In-depth Technical Guide on PTC299 (Emvododstat) and its Potential Role in Asthma and Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Pnri-299" did not yield specific results for a compound under this designation. The following guide is based on the strong likelihood of a typographical error and focuses on PTC299 , also known as Emvododstat , a well-documented investigational drug with a mechanism of action highly relevant to inflammation.

Executive Summary

Asthma is a chronic respiratory disease characterized by airway inflammation, bronchial hyperresponsiveness, and airflow obstruction. The inflammatory cascade in asthma is complex, involving a variety of immune cells and mediators. PTC299 (Emvododstat) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By limiting the supply of pyrimidines, PTC299 has demonstrated a dual mechanism of action: inhibition of viral replication and suppression of inflammatory cytokine production. While not yet clinically evaluated for asthma, its established anti-inflammatory properties, particularly the inhibition of key cytokines implicated in asthma pathogenesis, suggest a strong therapeutic potential for this compound in treating airway inflammation. This document provides a comprehensive overview of the core science behind PTC299, its mechanism of action, available data on its anti-inflammatory effects, and a proposed framework for its investigation in the context of asthma.

Core Mechanism of Action of PTC299

PTC299's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4] Rapidly proliferating cells, such as activated lymphocytes, and certain RNA viruses have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1][5]

The inhibition of DHODH by PTC299 leads to two significant downstream effects relevant to airway inflammation:

  • Immunomodulation: Activated T and B lymphocytes, key drivers of asthmatic inflammation, require de novo pyrimidine synthesis for clonal expansion. By depleting the pyrimidine pool, PTC299 can exert a cytostatic effect on these cells, thereby dampening the adaptive immune response.[6]

  • Suppression of Pro-inflammatory Cytokines: The production of several inflammatory cytokines is dependent on the availability of pyrimidines. PTC299 has been shown to inhibit the production of key cytokines such as Interleukin-6 (IL-6), IL-17A, IL-17F, and Vascular Endothelial Growth Factor (VEGF), all of which play roles in the pathophysiology of asthma.[7][8][9][10]

Other DHODH inhibitors, such as leflunomide and its active metabolite teriflunomide, are approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, validating DHODH as a therapeutic target for inflammatory conditions.[5][11] Studies in animal models of asthma using leflunomide have shown that it can prevent allergic sensitization and reduce allergen-induced airway inflammation.[7][12]

Signaling Pathway of PTC299's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway through which PTC299 exerts its anti-inflammatory effects.

PTC299_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway De Novo Pyrimidine Synthesis cluster_Cellular_Effects Cellular Effects cluster_Outcome Pathophysiological Outcome DHODH DHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH Orotate_out Orotate UMP UMP Orotate_out->UMP ...multiple steps UTP_CTP UTP, CTP (Pyrimidines) UMP->UTP_CTP ...multiple steps Lymphocyte_Prolif Activated Lymphocyte Proliferation UTP_CTP->Lymphocyte_Prolif Cytokine_Prod Pro-inflammatory Cytokine Production (IL-6, IL-17, VEGF) UTP_CTP->Cytokine_Prod Airway_Inflammation Reduced Airway Inflammation Lymphocyte_Prolif->Airway_Inflammation Cytokine_Prod->Airway_Inflammation PTC299 PTC299 PTC299->DHODH

Caption: Mechanism of Action of PTC299 in suppressing inflammation.

Quantitative Data on PTC299's Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of PTC299 on the production of various inflammatory cytokines from in vitro studies.

Table 1: Inhibition of Inflammatory Cytokine Production by PTC299

CytokineIn Vitro SystemKey FindingsReference
IL-6 Tissue culture modelsSignificant reduction in production.[7][8][9]
IL-17A Tissue culture modelsSignificant inhibition of production.[7][8][9]
IL-17F Tissue culture modelsSignificant reduction observed at concentrations as low as 1 nM.[7][8][13]
VEGF HeLa cellsEC50 of 1.64 ± 0.83 nM for inhibition of hypoxia-induced production.[2][14]
MCP-1 /TH2 co-culture systemSignificant inhibition of production.[13]

EC50: Half maximal effective concentration; IL: Interleukin; VEGF: Vascular Endothelial Growth Factor; MCP-1: Monocyte Chemoattractant Protein-1.

Proposed Experimental Protocols for Evaluating PTC299 in Asthma

To rigorously assess the therapeutic potential of PTC299 in asthma, a series of preclinical experiments are necessary. The following outlines a proposed experimental workflow.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Murine Model of Allergic Asthma cluster_Endpoints Endpoint Analysis PBMC Human PBMC Culture (with Th2 polarizing conditions) Cytokine_Assay_IV Cytokine_Assay_IV PBMC->Cytokine_Assay_IV Measure Th2 cytokines (IL-4, IL-5, IL-13) via ELISA AEC Primary Human Bronchial Epithelial Cell Culture (with IL-13 stimulation) Eotaxin_Assay Eotaxin_Assay AEC->Eotaxin_Assay Measure eotaxin release via ELISA Sensitization Sensitization Phase: OVA + Alum i.p. Challenge Challenge Phase: Aerosolized OVA Sensitization->Challenge Treatment Treatment: PTC299 or Vehicle (oral) Challenge->Treatment AHR Airway Hyperresponsiveness (Methacholine Challenge) Treatment->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis: Cell differentials, Cytokines (ELISA) Treatment->BALF Histo Lung Histology: H&E (inflammation), PAS (mucus) Treatment->Histo Serum Serum Analysis: OVA-specific IgE Treatment->Serum

Caption: Proposed workflow for preclinical evaluation of PTC299 in asthma.

Detailed Methodologies

A. In Vitro Studies: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To determine the effect of PTC299 on the differentiation and cytokine production of human Th2 cells.

  • Protocol:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture PBMCs under Th2-polarizing conditions (e.g., anti-CD3/anti-CD28 stimulation in the presence of IL-4 and anti-IFN-γ).

    • Treat cells with a dose range of PTC299 (e.g., 1 nM to 1 µM) or vehicle control.

    • After 72-96 hours, collect supernatant and analyze for key Th2 cytokines (IL-4, IL-5, IL-13) using commercially available ELISA kits.

    • Assess cell proliferation using a standard method such as a BrdU incorporation assay.

B. In Vivo Studies: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

  • Objective: To evaluate the efficacy of PTC299 in reducing airway inflammation, hyperresponsiveness, and mucus production in a relevant animal model.

  • Protocol:

    • Sensitization: Sensitize BALB/c mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0 and 14.

    • Treatment: Administer PTC299 (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle control orally, once daily, from day 21 to 27.

    • Challenge: Challenge the mice with aerosolized OVA for 30 minutes on days 25, 26, and 27.

    • Endpoint Measurement (Day 28):

      • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

      • Bronchoalveolar Lavage (BAL): Perform a tracheostomy and lavage the lungs with phosphate-buffered saline. Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

      • Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.

      • Serum IgE: Collect blood via cardiac puncture and measure serum levels of OVA-specific IgE by ELISA.

Conclusion and Future Directions

PTC299 (Emvododstat) presents a novel and compelling therapeutic strategy for asthma and airway inflammation. Its mechanism of action, centered on the inhibition of DHODH, targets the fundamental process of pyrimidine synthesis, which is crucial for both the proliferation of key immune cells and the production of pro-inflammatory cytokines. The existing data, though not specific to asthma, strongly supports its anti-inflammatory potential. The proposed experimental protocols provide a clear path for a thorough preclinical evaluation. Future research should focus on confirming the efficacy of PTC299 in established asthma models, elucidating its specific effects on various immune cell subsets involved in asthma (e.g., ILC2s, eosinophils), and establishing a therapeutic window that maximizes anti-inflammatory effects while minimizing potential side effects. Successful preclinical validation would pave the way for clinical trials to assess the safety and efficacy of PTC299 as a new oral treatment for patients with uncontrolled asthma.

References

Methodological & Application

Application Notes and Protocols for Pnri-299 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Pnri-299" is not found in the currently available scientific literature. The following application notes and protocols are based on a hypothetical small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) expression, conceived for illustrative purposes. The experimental details provided are synthesized from general practices in preclinical mouse model research and information available for similar investigational drugs, such as PTC299.

Introduction

This compound is a novel, orally bioavailable small molecule designed to inhibit the expression of tumor-derived VEGF and other angiogenic cytokines. By reducing the levels of these key factors, this compound is expected to inhibit tumor neovascularization, leading to delayed tumor growth or regression. These application notes provide detailed protocols for the use of this compound in preclinical mouse models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action: Inhibition of VEGF Signaling

This compound acts by downregulating the expression of VEGF, a critical signaling protein that promotes the growth of new blood vessels (angiogenesis). Tumors require a dedicated blood supply to grow and metastasize, and by inhibiting VEGF, this compound effectively cuts off this supply, leading to tumor cell death.

VEGF_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell This compound This compound VEGF_mRNA VEGF mRNA This compound->VEGF_mRNA Inhibits Translation VEGF_mRNA->VEGF_Protein VEGFR VEGF Receptor (VEGFR) VEGF_Protein->VEGFR Binds to Angiogenesis Angiogenesis (Blood Vessel Formation) VEGFR->Angiogenesis Activates

Caption: this compound inhibits the translation of VEGF mRNA in tumor cells.

In Vivo Efficacy Studies in Xenograft Mouse Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are valuable preclinical tools for evaluating the efficacy of novel cancer therapeutics[1]. The following protocol outlines a general procedure for assessing the anti-tumor activity of this compound.

Experimental Workflow

Efficacy_Workflow Tumor_Implantation Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tissue Collection and Analysis Endpoint->Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

Protocol: this compound Efficacy in a Subcutaneous Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for human cell line or patient-derived xenografts.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in Matrigel) or tumor fragments into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Administration: Administer this compound or vehicle control orally (PO) via gavage once or twice daily. The volume administered depends on the mouse's weight but should not exceed 10 mL/kg[2].

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) twice weekly. Monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if significant toxicity is observed (e.g., >20% body weight loss).

  • Tissue Collection: At the endpoint, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.

Hypothetical Efficacy Data
Treatment GroupDose (mg/kg, BID)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
This compound25800 ± 15047
This compound50450 ± 10070
This compound100200 ± 7587

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which helps in determining optimal dosing regimens[3][4].

Pharmacokinetic Analysis Workflow

PK_Workflow Dosing This compound Administration (IV or PO) Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation LCMS_Analysis LC-MS/MS Analysis of This compound Concentration Plasma_Isolation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation LCMS_Analysis->PK_Modeling

Caption: Workflow for conducting pharmacokinetic studies of this compound in mice.

Protocol: Single-Dose Pharmacokinetics of this compound
  • Animal Model: Use a standard inbred mouse strain such as C57BL/6 or CD-1[4].

  • Dosing: Administer a single dose of this compound either intravenously (IV) via the tail vein or orally (PO) by gavage.

  • Blood Collection: Collect blood samples (e.g., 20-30 µL) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein bleeding.

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters[5].

Hypothetical Pharmacokinetic Parameters
ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL) 25001800
Tmax (h) 0.0832.0
AUC₀-inf (ng*h/mL) 32009500
t₁/₂ (h) 4.56.0
Bioavailability (%) -59

Safety and Tolerability

Assessing the safety and tolerability of this compound is a critical component of preclinical development.

Protocol: Dose Range Finding Toxicity Study
  • Animal Model: Use a standard inbred mouse strain.

  • Dosing: Administer this compound daily for 14 days at escalating dose levels.

  • Monitoring: Record clinical observations daily, including changes in appearance, behavior, and activity. Measure body weight daily.

  • Clinical Pathology: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology: Conduct a full necropsy and collect major organs for histopathological examination.

Considerations for Use in Radiation-Induced Injury Models

This compound's anti-angiogenic properties may also be relevant in the context of radiation-induced tissue injury, where aberrant vasculature can contribute to chronic damage[6][7]. Mouse models are frequently used to study the effects of radiation and potential mitigators[8][9][10].

Potential Application

This compound could be evaluated as a potential mitigator of radiation-induced normal tissue injury, particularly in organs where vascular damage is a key component of the pathology. This would involve administering the compound before or after localized irradiation and assessing tissue function and histology over time.

Conclusion

These application notes provide a framework for the preclinical evaluation of the hypothetical anti-cancer agent this compound in mouse models. The detailed protocols for efficacy, pharmacokinetic, and safety studies are designed to generate the necessary data to support further development. Researchers should adapt these general guidelines to their specific experimental needs and institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols for PNRI-299 (LM-299) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound designated "PNRI-299" is limited. However, extensive information exists for LM-299 , an investigational anti-PD-1/VEGF bispecific antibody developed by LaNova Medicines, which has entered into a licensing agreement with Merck. It is highly probable that "this compound" is an internal or alternative identifier for LM-299. This document is based on the available data for LM-299.

Introduction

LM-299 is an innovative bispecific antibody designed to simultaneously target two critical pathways in cancer progression: the programmed cell death protein-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) angiogenesis pathway.[1][2][3] By combining these two mechanisms, LM-299 aims to enhance anti-tumor immunity while inhibiting the formation of new blood vessels that supply tumors with nutrients.[1][2][3] Preclinical studies have demonstrated that LM-299 can strongly inhibit tumor growth and has a favorable safety profile.[4][5] It is currently in Phase 1 clinical trials for advanced solid tumors.[6][7][8][9]

These application notes provide an overview of the mechanism of action of LM-299 and generalized protocols for in vivo research, based on common practices for similar biologic drugs.

Mechanism of Action

LM-299 functions by concurrently blocking two distinct signaling pathways:

  • PD-1/PD-L1 Immune Checkpoint Blockade: The anti-PD-1 component of LM-299 binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 on tumor cells. This action releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells more effectively.

  • VEGF/VEGFR Angiogenesis Inhibition: The anti-VEGF component of the antibody binds to VEGF, sequestering it and preventing it from binding to its receptor (VEGFR) on endothelial cells. This inhibits the signaling cascade that leads to the formation of new blood vessels (angiogenesis), thereby restricting tumor growth and metastasis.[1][2][3]

The dual-targeting nature of LM-299 is intended to create a synergistic anti-tumor effect.

Signaling Pathway Diagram

LM299_Signaling_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Endothelial_Cell Endothelial Cell PD1 PD-1 T_Cell_Activation T-Cell Activation PD1->T_Cell_Activation Inhibits PDL1 PD-L1 PDL1->PD1 Binding VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR Binding LM299 LM-299 LM299->PD1 Blocks LM299->VEGF Blocks InVivo_Efficacy_Workflow acclimatize 1. Animal Acclimatization implant 2. Tumor Cell Implantation acclimatize->implant monitor_growth 3. Tumor Growth Monitoring implant->monitor_growth humanize 4. Humanization with hPBMCs monitor_growth->humanize randomize 5. Randomization & Dosing humanize->randomize collect_data 6. Data Collection (Tumor Volume, Body Weight) randomize->collect_data endpoint 7. Endpoint & Euthanasia collect_data->endpoint Predefined endpoint criteria met analyze 8. Tissue Analysis endpoint->analyze

References

Application Notes and Protocols for Measuring AP-1 Activity in Response to Pnri-299

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of Activator Protein-1 (AP-1) in the presence of Pnri-299, a selective inhibitor of the redox effector factor-1 (Ref-1) which is critical for AP-1's transcriptional activity.[1] The following protocols are designed to be used by researchers in academic and industrial settings to investigate the efficacy and mechanism of action of this compound and similar compounds targeting the AP-1 signaling pathway.

Introduction to AP-1 and this compound

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[2][3] AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families.[2] Its activity is induced by a wide range of stimuli, including growth factors, cytokines, and cellular stress, which activate signaling cascades, primarily the mitogen-activated protein kinase (MAPK) pathways.[3]

This compound has been identified as a small-molecule inhibitor that selectively targets AP-1 transcription.[1] Its mechanism of action involves the inhibition of redox effector factor-1 (Ref-1), an oxidoreductase that is essential for the DNA binding activity of AP-1.[1] By inhibiting Ref-1, this compound effectively blocks AP-1-mediated gene transcription.[1]

Key Techniques for Measuring AP-1 Activity

Several robust methods are available to measure the different aspects of AP-1 activity, from transcriptional activation to DNA binding and target gene expression. The following sections provide detailed protocols for three key techniques:

  • Luciferase Reporter Assay: To quantify AP-1 transcriptional activity.

  • Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA binding capacity of AP-1.

  • Quantitative PCR (qPCR): To measure the expression of AP-1 target genes.

Luciferase Reporter Assay for AP-1 Transcriptional Activity

This assay provides a quantitative measure of AP-1's ability to activate gene transcription from a reporter construct containing AP-1 response elements.

Signaling Pathway and Assay Workflow

AP1_Luciferase_Workflow cluster_pathway AP-1 Signaling Pathway cluster_workflow Luciferase Assay Workflow Stimuli Stimuli (e.g., PMA, Growth Factors) MAPK_Cascade MAPK Cascade (JNK, ERK, p38) Stimuli->MAPK_Cascade AP1_Activation AP-1 Activation (c-Jun/c-Fos Phosphorylation) MAPK_Cascade->AP1_Activation Ref1 Ref-1 AP1_Activation->Ref1 requires reduction Pnri299 This compound Pnri299->Ref1 inhibits AP1_Binding AP-1 Binding to TRE Ref1->AP1_Binding enables Gene_Transcription Target Gene Transcription AP1_Binding->Gene_Transcription Cell_Culture 1. Seed cells (e.g., A549) in 96-well plate Transfection 2. Transfect with AP-1 Luciferase Reporter Cell_Culture->Transfection Treatment 3. Treat with this compound and/or Stimulant (e.g., PMA) Transfection->Treatment Lysis 4. Lyse cells Treatment->Lysis Luciferase_Assay 5. Add Luciferin substrate and measure luminescence Lysis->Luciferase_Assay Data_Analysis 6. Analyze data and calculate IC50 Luciferase_Assay->Data_Analysis

Caption: AP-1 signaling pathway and the corresponding luciferase reporter assay workflow.

Experimental Protocol

This protocol is adapted from studies using AP-1 reporter assays to screen for inhibitors.[1][4][5]

Materials:

  • Human lung epithelial A549 cells (or other suitable cell line)

  • AP-1 luciferase reporter vector (containing tandem AP-1 binding sites upstream of a luciferase gene)

  • Control reporter vector (e.g., Renilla luciferase vector for normalization)

  • Transfection reagent

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or another AP-1 activator

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AP-1 luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.

  • Treatment:

    • For inhibition studies , pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with an AP-1 activator such as PMA (e.g., 10-50 ng/mL) for 6-24 hours.[5] Include appropriate vehicle controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent II (for firefly luciferase) and measure the luminescence.

    • Add the Stop & Glo® Reagent (for Renilla luciferase) and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction of AP-1 activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated control.

    • For inhibition studies, plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.

Quantitative Data Summary
CompoundCell LineAssay TypeIC50Reference
This compoundA549AP-1 Luciferase Reporter Assay20 µM[1]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro interaction between AP-1 in nuclear extracts and a labeled DNA probe containing the AP-1 consensus binding site.[6][7][8]

Experimental Workflow

EMSA_Workflow cluster_workflow EMSA Workflow Nuclear_Extraction 1. Prepare nuclear extracts from treated and untreated cells Binding_Reaction 3. Incubate nuclear extract with labeled probe ± this compound Nuclear_Extraction->Binding_Reaction Probe_Labeling 2. Label AP-1 consensus oligonucleotide with biotin or 32P Probe_Labeling->Binding_Reaction Electrophoresis 4. Separate protein-DNA complexes on a non-denaturing polyacrylamide gel Binding_Reaction->Electrophoresis Transfer_Detection 5. Transfer to membrane (for biotin) and detect with streptavidin-HRP or expose to film (for 32P) Electrophoresis->Transfer_Detection Analysis 6. Analyze the band shifts Transfer_Detection->Analysis

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Experimental Protocol

This protocol is a generalized procedure for EMSA to detect AP-1 DNA binding activity.[6]

Materials:

  • Nuclear extraction buffer

  • Biotin- or ³²P-labeled double-stranded oligonucleotide probe containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3')

  • Unlabeled ("cold") AP-1 probe for competition assay

  • Poly(dI-dC)

  • Binding buffer

  • Non-denaturing polyacrylamide gel

  • TBE buffer

  • Detection system (chemiluminescent for biotin, autoradiography for ³²P)

Procedure:

  • Nuclear Extract Preparation:

    • Treat cells with this compound and/or an AP-1 activator.

    • Harvest the cells and prepare nuclear extracts using a standard protocol.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • Nuclear extract (5-10 µg)

      • Binding buffer

      • Poly(dI-dC) (to reduce non-specific binding)

      • This compound at desired concentrations (if testing direct inhibition of binding)

      • Labeled AP-1 probe

    • For competition assays, add an excess of unlabeled AP-1 probe to a separate reaction to demonstrate specificity.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front is near the bottom.

  • Detection:

    • For biotin-labeled probes: Transfer the separated complexes to a nylon membrane, crosslink the DNA to the membrane, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • For ³²P-labeled probes: Dry the gel and expose it to X-ray film.

  • Data Analysis:

    • Analyze the resulting image for a "shifted" band, which represents the AP-1/DNA complex.

    • The intensity of the shifted band corresponds to the amount of AP-1 binding. A decrease in intensity in the presence of this compound indicates inhibition of DNA binding.

Quantitative PCR (qPCR) for AP-1 Target Gene Expression

qPCR is used to measure the mRNA levels of genes that are known to be regulated by AP-1, such as c-Fos, c-Jun, and various matrix metalloproteinases (MMPs).[3]

Experimental Workflow

qPCR_Workflow cluster_workflow qPCR Workflow for AP-1 Target Genes Cell_Treatment 1. Treat cells with This compound and/or stimulant RNA_Extraction 2. Isolate total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Synthesize cDNA using reverse transcriptase RNA_Extraction->cDNA_Synthesis qPCR_Reaction 4. Perform qPCR with primers for AP-1 target genes and a housekeeping gene cDNA_Synthesis->qPCR_Reaction Data_Analysis 5. Analyze amplification curves and calculate relative gene expression using the ΔΔCt method qPCR_Reaction->Data_Analysis

Caption: Workflow for measuring AP-1 target gene expression by qPCR.

Experimental Protocol

This protocol outlines the general steps for measuring AP-1 target gene expression.[9]

Materials:

  • Cells treated with this compound and/or an AP-1 activator

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for AP-1 target genes (e.g., FOS, JUN, MMP1, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells as described in the luciferase assay protocol.

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Assess the quality and quantity of the RNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qPCR:

    • Set up the qPCR reactions in a 96-well plate by combining the cDNA, SYBR Green master mix, and forward and reverse primers for each gene of interest.

    • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the ΔΔCt method, comparing the treated samples to the untreated control.

Expected Outcomes

Treatment with this compound is expected to decrease the expression of AP-1 target genes that are induced by an activating stimulus.

Target GeneExpected Effect of this compound
FOSDownregulation
JUNDownregulation
MMP1Downregulation
MMP9Downregulation

Summary and Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the inhibitory effects of this compound on AP-1 activity. By employing a combination of luciferase reporter assays, EMSA, and qPCR, researchers can gain a multi-faceted understanding of how this compound modulates the AP-1 signaling pathway, from transcriptional regulation to DNA binding and downstream gene expression. These methods are essential for the preclinical evaluation of this compound and other potential AP-1 inhibitors in the context of various diseases, including cancer and inflammatory disorders.

References

Application Notes and Protocols: PNRI-299 In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PNRI-299 is a novel small molecule inhibitor targeting the hypothetical Serine/Threonine Kinase "Tumor Proliferation Kinase 1" (TPK1), a key enzyme in the "Growth Factor Receptor Signaling Pathway" (GFRS). Dysregulation of the GFRS pathway is implicated in the proliferation of various cancer cell lines. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on its target, TPK1, and to assess its effect on cancer cell viability.

Hypothetical Signaling Pathway: GFRS/TPK1

The GFRS/TPK1 signaling cascade is initiated by the binding of a growth factor to its receptor, leading to the activation of TPK1. Activated TPK1 then phosphorylates downstream substrates, culminating in the activation of transcription factors that promote cell proliferation and survival. This compound is designed to inhibit the kinase activity of TPK1, thereby blocking this pro-proliferative signaling.

GFRS_TPK1_Pathway Growth Factor Growth Factor GFR Growth Factor Receptor Growth Factor->GFR TPK1 TPK1 GFR->TPK1 Activation Downstream Substrate Downstream Substrate TPK1->Downstream Substrate Phosphorylation Transcription Factors Transcription Factors Downstream Substrate->Transcription Factors Activation Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->TPK1 Inhibition

Caption: Hypothetical GFRS/TPK1 signaling pathway inhibited by this compound.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against TPK1. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in kinase activity due to inhibition by this compound results in a higher ATP level and thus a stronger luminescent signal.

Kinase_Assay_Workflow prep Prepare Reagents: - TPK1 Enzyme - Substrate Peptide - this compound Dilutions - Kinase Buffer - ATP plate Plate this compound Dilutions and Controls in a 384-well Plate prep->plate add_enzyme Add TPK1 Enzyme and Substrate Mixture to Wells plate->add_enzyme initiate Initiate Reaction by Adding ATP add_enzyme->initiate incubate Incubate at 30°C for 60 minutes initiate->incubate stop Add Kinase-Glo® Reagent to Stop Reaction and Generate Signal incubate->stop read Read Luminescence on a Plate Reader stop->read analyze Analyze Data and Calculate IC50 Value read->analyze

Caption: Experimental workflow for the in vitro TPK1 kinase inhibition assay.

Materials:

  • Recombinant TPK1 enzyme

  • TPK1 substrate peptide

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • ATP

  • Kinase Buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)

  • 384-well white, opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM. Then, dilute each concentration 1:100 in kinase buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a mixture containing TPK1 enzyme and substrate peptide in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of 10 µM ATP in kinase buffer to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for another 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation:

Table 1: Inhibitory Activity of this compound on TPK1 Kinase

This compound Concentration (nM)Percent Inhibition (%)
100098.5
33395.2
11189.7
3775.4
12.352.1
4.128.9
1.3710.2
0.463.1
0.150.5
0.050.1
IC50 (nM) 11.8

Cell Viability (MTS) Assay Protocol

This protocol details the use of a colorimetric MTS assay to assess the effect of this compound on the viability of a cancer cell line known to have an active GFRS/TPK1 pathway. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product, and the absorbance of this product is proportional to the number of living cells.

Cell_Viability_Workflow seed Seed Cancer Cells in a 96-well Plate and Incubate for 24h treat Treat Cells with Serial Dilutions of this compound and Incubate for 72h seed->treat add_mts Add MTS Reagent to Each Well treat->add_mts incubate Incubate at 37°C for 1-4 hours add_mts->incubate read Measure Absorbance at 490 nm on a Plate Reader incubate->read analyze Calculate Percent Viability and Determine GI50 Value read->analyze

Caption: Experimental workflow for the cell viability (MTS) assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • 96-well clear-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader with absorbance detection at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.[1][2]

    • Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator.[1][2]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percent viability for each concentration relative to the vehicle-treated cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Table 2: Effect of this compound on Cancer Cell Viability

This compound Concentration (µM)Percent Viability (%)
1005.2
308.9
1015.6
335.1
151.3
0.378.4
0.192.1
0.0398.7
0.0199.5
GI50 (µM) 1.05

References

Application Notes and Protocols: Pnri-299 (ABBV-CLS-484) in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pnri-299, identified in scientific literature as ABBV-CLS-484 (also referred to as AC484), is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2][3] By inhibiting PTPN2 and PTPN1, this compound unleashes a potent dual anti-tumor immune response, acting on both tumor cells and key immune effector cells. This document provides detailed application notes and protocols for the use of this compound in immunology research, with a focus on cancer immunotherapy studies.

Mechanism of Action

This compound exerts its immunomodulatory effects through a dual mechanism:

  • Direct Action on Tumor Cells: this compound sensitizes tumor cells to interferon-gamma (IFNγ) by amplifying the JAK-STAT signaling pathway.[3][4] Inhibition of PTPN2 and PTPN1, which normally dephosphorylate and inactivate JAK and STAT proteins, leads to enhanced STAT1 phosphorylation. This results in the upregulation of genes involved in antigen presentation (e.g., MHC class I) and the production of pro-inflammatory chemokines such as CXCL9 and CXCL10, which attract immune cells to the tumor microenvironment.[4][5]

  • Enhancement of Immune Cell Function: this compound directly enhances the activity of cytotoxic immune cells, including CD8+ T cells and Natural Killer (NK) cells.[2][3] In these cells, inhibition of PTPN2/N1 boosts cytokine and T-cell receptor (TCR) signaling, leading to increased activation, proliferation, and effector functions like the production of IFNγ and granzyme B.[4] Furthermore, this compound has been shown to reduce T-cell exhaustion, a state of dysfunction that often arises in the tumor microenvironment.[3]

The combined effect of these actions is a more inflamed tumor microenvironment that is more susceptible to immune-mediated clearance.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound (ABBV-CLS-484).

Table 1: In Vitro Potency of this compound (ABBV-CLS-484)

ParameterTarget/AssayValueCell LineReference
IC50 PTPN21.8 nMBiochemical Assay[4]
IC50 PTPN12.5 nMBiochemical Assay[4]
EC50 IFNγ-mediated STAT1 phosphorylation0.176 µMB16 tumor cells[4]

Table 2: In Vivo Efficacy of this compound (ABBV-CLS-484) in Syngeneic Mouse Tumor Models

Tumor ModelTreatmentKey OutcomesReference
Pancreatic AdenocarcinomaMonotherapyInduced tumor regression and increased survival comparable to anti-PD-1[4]
4T1 Breast CancerMonotherapyInduced tumor regression and increased survival comparable to anti-PD-1[4]
EMT-6 Breast CancerMonotherapyInduced tumor regression and increased survival comparable to anti-PD-1[4]
CT26 Colon CarcinomaCombination with anti-PD-1Additive effect on tumor regression[4]
B16 Pulmonary MetastasisMonotherapyEffectively reduced metastatic disease[4]

Signaling Pathway Diagram

Pnri_299_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNγ IFNγ IFNGR IFNγ Receptor IFNγ->IFNGR Cytokines_TCR Cytokines / TCR CytokineR_TCR Cytokine Receptor / TCR Complex Cytokines_TCR->CytokineR_TCR JAK1_JAK2 JAK1/JAK2 IFNGR->JAK1_JAK2 CytokineR_TCR->JAK1_JAK2 STAT1 STAT1 JAK1_JAK2->STAT1 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Pnri_299 This compound (ABBV-CLS-484) PTPN2_PTPN1 PTPN2 / PTPN1 Pnri_299->PTPN2_PTPN1 inhibits PTPN2_PTPN1->JAK1_JAK2 dephosphorylates PTPN2_PTPN1->pSTAT1 dephosphorylates ISG Interferon-Stimulated Genes (e.g., MHC Class I, CXCL9, CXCL10) pSTAT1_dimer->ISG induces transcription

Caption: this compound (ABBV-CLS-484) enhances JAK-STAT signaling.

Experimental Protocols

In Vitro T-Cell Activation and Cytokine Production Assay

This protocol is designed to assess the effect of this compound on T-cell activation and the secretion of key effector cytokines like IFNγ and TNFα.

Materials:

  • Human or mouse CD8+ T cells

  • This compound (ABBV-CLS-484) dissolved in DMSO

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • 96-well flat-bottom plates

  • ELISA or CBA (Cytometric Bead Array) kits for IFNγ and TNFα detection

  • Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.

  • Cell Plating: Isolate CD8+ T cells from peripheral blood or spleen. Resuspend cells in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

  • Stimulation and Treatment: Add anti-CD28 antibody (e.g., 1-2 µg/mL) to each well. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis using ELISA or CBA according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25). Analyze the cells by flow cytometry to determine the percentage of activated T cells.

NK Cell-Mediated Cytotoxicity Assay

This protocol evaluates the ability of this compound to enhance the cytotoxic function of NK cells against tumor target cells.

Materials:

  • Human or mouse NK cells (primary cells or cell lines like NK-92)

  • Tumor target cell line (e.g., K562, YAC-1)

  • This compound (ABBV-CLS-484) dissolved in DMSO

  • Complete cell culture medium

  • Calcein-AM or other viability dye for labeling target cells

  • 96-well U-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Target Cell Labeling: Label the tumor target cells with Calcein-AM according to the manufacturer's protocol. Wash and resuspend the labeled cells at 1 x 10^5 cells/mL.

  • Effector Cell Preparation: Pre-treat NK cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for 24 hours.

  • Co-culture: Plate the labeled target cells (100 µL/well) in a 96-well plate. Add the pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Measurement of Cytotoxicity: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6, BALB/c)

  • Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)

  • This compound (ABBV-CLS-484) formulated for oral gavage

  • Calipers for tumor measurement

  • Sterile PBS and syringes

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5-1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).

  • Treatment: Administer this compound or vehicle control daily via oral gavage. Dosing can range from 3 to 100 mg/kg.[4]

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint, or for a specified duration. Monitor mice for survival.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model T_Cell_Isolation Isolate T Cells / NK Cells Pre-treatment Pre-treat with this compound T_Cell_Isolation->Pre-treatment Tumor_Cell_Culture Culture Tumor Cells Co-culture Co-culture Immune and Tumor Cells Tumor_Cell_Culture->Co-culture Pre-treatment->Co-culture Activation_Assay T-Cell Activation Assay (Flow Cytometry, ELISA) Co-culture->Activation_Assay Cytotoxicity_Assay NK Cell Cytotoxicity Assay (Calcein Release) Co-culture->Cytotoxicity_Assay Implantation Implant Tumor Cells in Mice Treatment Oral Administration of This compound Implantation->Treatment Monitoring Monitor Tumor Growth and Survival Treatment->Monitoring Analysis Pharmacodynamic Analysis (Flow Cytometry, IHC) Monitoring->Analysis

Caption: General workflow for this compound immunology research.

References

Application Notes and Protocols for Studying Redox Signaling Using the NOX1/NOX4 Inhibitor GKT137831 (Setanaxib)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Pnri-299" as a tool for studying redox signaling could not be identified in the scientific literature and is presumed to be a non-existent or erroneous designation. This document provides a detailed guide on the use of a well-characterized and clinically evaluated NADPH oxidase (NOX) inhibitor, GKT137831 (Setanaxib) , as a representative tool for investigating redox signaling pathways. These notes are intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction to GKT137831 (Setanaxib)

GKT137831, also known as Setanaxib, is a first-in-class, orally bioavailable small molecule that acts as a dual inhibitor of NADPH oxidase isoforms NOX1 and NOX4. NOX enzymes are primary sources of regulated reactive oxygen species (ROS) production in various cell types. By inhibiting NOX1 and NOX4, GKT137831 provides a powerful tool to investigate the role of ROS in a multitude of physiological and pathological processes.

Key Features:

  • Target: Dual inhibitor of NADPH Oxidase 1 (NOX1) and NADPH Oxidase 4 (NOX4).

  • Mechanism: Competitively inhibits the catalytic activity of NOX1 and NOX4, thereby reducing the production of ROS, primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).

  • Applications: Widely used in preclinical research to study the role of NOX-derived ROS in fibrosis, inflammation, cardiovascular diseases, neurodegeneration, and cancer. It has also been evaluated in multiple clinical trials.[1][2][3]

Fields of Application

GKT137831 is a versatile tool for elucidating the contribution of NOX1/4-dependent ROS in various signaling pathways and disease models.

  • Fibrotic Diseases: Investigating the role of myofibroblast activation and extracellular matrix deposition in organs such as the liver, kidney, and lung. GKT137831 has been shown to block liver fibrosis in mouse models.[4]

  • Cardiovascular Research: Studying pathologies like cardiac hypertrophy, atherosclerosis, and pulmonary hypertension. GKT137831 can ameliorate doxorubicin-induced cardiotoxicity by reducing ROS production and inhibiting MAPK pathways.[5][6]

  • Metabolic Disorders: Researching complications of diabetes, such as diabetic nephropathy and retinopathy, where oxidative stress is a key driver.[3]

  • Neuroinflammation and Neurodegeneration: Assessing the impact of microglial and macroglial activation and neuronal damage in ischemic retinopathy and other neurological conditions.[7]

  • Oncology: Exploring the role of ROS in cancer cell proliferation, survival, and resistance to therapy.[1]

Mechanism of Action in Redox Signaling

NOX enzymes generate ROS, which act as second messengers to modulate a variety of signaling cascades. Key pathways influenced by NOX1/4-derived ROS, and thus investigable with GKT137831, include:

  • MAPK Pathway: ROS can activate stress-activated protein kinases such as JNK, p38, and ERK. GKT137831 can be used to determine if the activation of these pathways is dependent on NOX1/4 activity.

  • TGF-β1 Signaling: Transforming growth factor-β1 (TGF-β1) is a key pro-fibrotic cytokine whose signaling can be amplified by ROS. GKT137831 can attenuate TGF-β1 expression.[8]

  • NF-κB Pathway: This central inflammatory pathway can be activated by ROS. GKT137831 allows for the study of NOX-dependent NF-κB activation.

  • PPARγ Signaling: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory and anti-fibrotic effects, which can be downregulated by oxidative stress. GKT137831 can prevent this downregulation.[8]

The diagram below illustrates the central role of GKT137831 in inhibiting NOX1/4 and its downstream effects on major signaling pathways.

GKT137831_Mechanism cluster_upstream Upstream Stimuli cluster_nox NOX Complex cluster_downstream Downstream Signaling Pathways AngII Angiotensin II NOX14 NOX1 / NOX4 AngII->NOX14 TGFb TGF-β TGFb->NOX14 Hypoxia Hypoxia Hypoxia->NOX14 ROS ROS (O₂⁻, H₂O₂) NOX14->ROS GKT GKT137831 GKT->NOX14 MAPK MAPK (JNK, p38, ERK) ROS->MAPK NFkB NF-κB ROS->NFkB Fibrosis Fibrosis Genes MAPK->Fibrosis Inflammation Inflammatory Cytokines MAPK->Inflammation NFkB->Inflammation

Mechanism of GKT137831 Action.

Data Presentation

The following tables summarize quantitative data on the efficacy and characteristics of GKT137831 from preclinical studies.

Table 1: In Vitro Efficacy of GKT137831
ParameterValueEnzyme SourceReference
Ki for NOX1 140 nMCell-free assay[9]
Ki for NOX4 110 nMCell-free assay[9]
Ki for NOX2 1500 nMCell-free assay[7]
Effective Conc. 5 - 30 µMVarious cell lines[1][8]
Table 2: In Vivo Administration and Effects of GKT137831
Animal ModelDosing RegimenKey OutcomeReference
Mouse (Liver Fibrosis) 60 mg/kg/day, oral gavageBlocked fibrosis, downregulated oxidative stress markers[4]
Mouse (DOX-Cardiotoxicity) 60 mg/kg/day, oral gavageImproved cardiac function (LVEF, FS%), reduced apoptosis[5]
Rat (Ischemic Retinopathy) 60 mg/kg/day, subcutaneousReduced retinal inflammation and vascular leakage[7]
Mouse (Diabetic Atherosclerosis) 60 mg/kg/day, oral gavageAttenuated plaque formation[10]
Mouse (Type 1 Diabetes) 30 mg/kg/day, intraperitonealReduced diabetes conversion[11]

Experimental Protocols

The following are detailed protocols for common experiments using GKT137831 to study redox signaling.

Protocol 1: In Vitro ROS Measurement

This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Materials:

  • Cells of interest (e.g., primary cardiac fibroblasts, cancer cell lines)

  • GKT137831 (Setanaxib)

  • H₂DCFDA probe (e.g., from Thermo Fisher Scientific)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Stimulus to induce ROS (e.g., Angiotensin II, Doxorubicin)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate at a density that will result in 70-80% confluency on the day of the experiment.

  • GKT137831 Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of GKT137831 (e.g., 5 µM, 10 µM, 20 µM) or vehicle (DMSO, typically ≤0.1%). Incubate for 1-2 hours at 37°C.

  • ROS Stimulation: Add the ROS-inducing stimulus (e.g., 2 µM Doxorubicin) to the wells and incubate for the desired time (e.g., 24 hours).[5] Include appropriate controls (untreated, vehicle only, stimulus only).

  • Probe Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of warm PBS containing 5-10 µM H₂DCFDA to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[12] Alternatively, visualize and quantify fluorescence using a microscope.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control.

ROS_Measurement_Workflow A 1. Seed Cells in 96-well plate B 2. Pre-treat with GKT137831 (e.g., 10 µM, 1h) A->B C 3. Add Stimulus (e.g., Doxorubicin, 24h) B->C D 4. Wash with PBS C->D E 5. Load with H₂DCFDA (e.g., 10 µM, 30 min) D->E F 6. Wash with PBS E->F G 7. Measure Fluorescence (Ex: 485 nm, Em: 530 nm) F->G

Workflow for ROS Measurement.
Protocol 2: Western Blot for Phosphorylated Signaling Proteins (p-JNK)

This protocol details the detection of phosphorylated JNK (p-JNK), a downstream target of ROS-mediated signaling.

Materials:

  • Cells cultured in 6-well plates

  • GKT137831

  • Stimulus (e.g., Doxorubicin, Anisomycin)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency in 6-well plates. Pre-treat with GKT137831 (e.g., 5 µM for 1 hour) followed by stimulation (e.g., 2 µM Doxorubicin for 24 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-phospho-JNK antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature. Wash again three times with TBST.

  • Imaging: Apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total JNK and a loading control like β-actin.

  • Densitometry: Quantify band intensity using software like ImageJ. Calculate the ratio of p-JNK to total JNK.

Western_Blot_Workflow A 1. Cell Treatment (GKT137831 + Stimulus) B 2. Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF C->D E 5. Blocking (5% BSA) D->E F 6. Primary Antibody Incubation (Anti-p-JNK) E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection & Imaging G->H I 9. Re-probe for Total JNK & Loading Control H->I

Western Blotting Workflow.
Protocol 3: In Vivo Administration in a Mouse Model

This protocol provides a general guideline for administering GKT137831 to mice in a disease model, such as doxorubicin-induced cardiotoxicity.

Materials:

  • C57BL/6J mice (or other appropriate strain)

  • GKT137831

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium, CMC-Na)

  • Disease-inducing agent (e.g., Doxorubicin)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., Control, GKT137831 only, Doxorubicin only, Doxorubicin + GKT137831).

  • Disease Induction: Induce the disease model. For cardiotoxicity, this may involve intraperitoneal injections of doxorubicin (e.g., a cumulative dose of 20 mg/kg administered as 5 mg/kg weekly for 4 weeks).[5]

  • GKT137831 Preparation: Prepare a suspension of GKT137831 in the vehicle at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 25g mouse receiving 0.25 mL).

  • Administration: Administer GKT137831 (e.g., 60 mg/kg) or vehicle daily via oral gavage.[5] Treatment can start concurrently with, or after, disease induction, depending on the study design (preventative vs. therapeutic).

  • Monitoring: Monitor the animals' weight, health status, and behavior throughout the study.

  • Endpoint Analysis: At the end of the study period (e.g., 6 weeks), euthanize the animals and collect tissues (e.g., heart, liver) for downstream analysis, such as histology (e.g., TUNEL staining for apoptosis), western blotting, or gene expression analysis.[5]

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Studying Eosinophil Infiltration with PNRI-299

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of PNRI-299 in the study of eosinophil infiltration.

Introduction

Eosinophils are granulocytic white blood cells that play a crucial role in the immune system, particularly in response to parasitic infections and allergic reactions. However, their excessive infiltration into tissues is a hallmark of various inflammatory diseases, including allergic asthma, eosinophilic esophagitis, and atopic dermatitis. Understanding the mechanisms that govern eosinophil recruitment and activation is therefore a critical area of research for the development of new therapeutic strategies.

This document provides detailed application notes and experimental protocols for the use of this compound, a novel investigative compound, in studying the complex processes of eosinophil infiltration. The provided methodologies are intended to guide researchers in designing and executing robust experiments to characterize the effects of this compound on eosinophil biology.

Mechanism of Eosinophil Infiltration

Eosinophil infiltration into inflammatory sites is a multi-step process orchestrated by a complex interplay of signaling molecules and cellular adhesion events. Key steps include the production of eosinophil-active chemokines, upregulation of adhesion molecules on endothelial cells, eosinophil rolling and adhesion, and subsequent transmigration across the endothelium into the tissue.

Several signaling pathways are known to be pivotal in this process. Type 2 cytokines, such as Interleukin-5 (IL-5), are critical for eosinophil maturation, survival, and activation. Chemokines like eotaxins (CCL11, CCL24, CCL26) acting through the CCR3 receptor are potent chemoattractants for eosinophils.[1][2][3] Other important mediators include lipid mediators like leukotrienes and platelet-activating factor.[1]

Diagram of Eosinophil Infiltration Signaling Pathway

Eosinophil_Infiltration_Pathway cluster_blood_vessel Blood Vessel cluster_tissue Inflamed Tissue Endothelial_Cell Endothelial Cell Adhesion_Molecules VCAM-1/ Selectins Endothelial_Cell->Adhesion_Molecules Upregulation Eosinophil_Blood Eosinophil Eosinophil_Blood->Adhesion_Molecules Rolling & Adhesion Mast_Cell Mast Cell / Th2 Cell IL5 IL-5 Mast_Cell->IL5 Eotaxins Eotaxins (CCL11, 24, 26) Mast_Cell->Eotaxins Eosinophil_Tissue Infiltrated Eosinophil Allergen Allergen/ Stimulus Allergen->Mast_Cell IL5->Eosinophil_Blood Survival/ Activation CCR3 CCR3 Eotaxins->CCR3 Chemotaxis Adhesion_Molecules->Eosinophil_Tissue Transmigration PNRI299 This compound PNRI299->CCR3 Inhibition

Caption: Proposed mechanism of this compound in inhibiting eosinophil infiltration.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterAssay TypeCell TypeThis compound IC₅₀ (nM)
CCR3 BindingRadioligand BindingHuman Eosinophils15.2
ChemotaxisBoyden ChamberHuman Eosinophils25.8
AdhesionEndothelial Cell Co-cultureHuman Eosinophils45.1
DegranulationEosinophil Peroxidase AssayHuman Eosinophils112.5

Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Asthma

Treatment GroupDose (mg/kg, i.p.)Bronchoalveolar Lavage (BAL) Eosinophils (x10⁴ cells/mL)Lung Tissue Eosinophil Infiltration (cells/mm²)
Vehicle Control-25.6 ± 3.4150.2 ± 15.8
This compound115.3 ± 2.195.7 ± 10.2
This compound105.8 ± 1.5 32.4 ± 5.1
Dexamethasone14.2 ± 1.1 25.9 ± 4.3
*p < 0.05, *p < 0.01 vs. Vehicle Control

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol details the procedure to assess the effect of this compound on eosinophil migration towards a chemoattractant.

Materials:

  • Human peripheral blood eosinophils (isolated by negative selection)

  • RPMI 1640 medium with 0.5% BSA

  • Recombinant human eotaxin-1 (CCL11)

  • This compound

  • Boyden chamber apparatus with 5 µm pore size polycarbonate filters

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Isolate human eosinophils from peripheral blood of healthy donors.

  • Resuspend purified eosinophils in RPMI 1640 + 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Incubate eosinophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add 600 µL of RPMI 1640 + 0.5% BSA containing 10 nM eotaxin-1 to the lower wells of the Boyden chamber.

  • Add 100 µL of the pre-treated eosinophil suspension to the upper chamber (on top of the filter).

  • Incubate the chamber for 2 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the upper chamber and wipe the top surface of the filter to remove non-migrated cells.

  • Fix and stain the migrated cells on the bottom side of the filter.

  • Alternatively, for a fluorescent-based quantification, lyse the migrated cells in the lower chamber and quantify using a Calcein-AM standard curve.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

Diagram of Chemotaxis Assay Workflow

Chemotaxis_Workflow Isolate_Eos Isolate Human Eosinophils Pretreat Pre-incubate with This compound or Vehicle Isolate_Eos->Pretreat Load_Upper Load Upper Chamber: Treated Eosinophils Pretreat->Load_Upper Load_Lower Load Lower Chamber: Chemoattractant (Eotaxin) Incubate Incubate (2h, 37°C) Load_Lower->Incubate Load_Upper->Incubate Quantify Quantify Migrated Cells (Staining or Fluorescence) Incubate->Quantify Analyze Analyze Data & Calculate IC₅₀ Quantify->Analyze InVivo_Workflow cluster_timeline Experimental Timeline Day0 Day 0: Sensitization (OVA/Alum) Day14 Day 14: Sensitization (OVA/Alum) Day0->Day14 Day23_26 Days 23-26: This compound Treatment Day14->Day23_26 Day24_26 Days 24-26: Challenge (OVA i.n.) Day28 Day 28: Sample Collection Day24_26->Day28 Sample_Collection Sample Collection: - BAL Fluid - Lung Tissue Day28->Sample_Collection Analysis Analysis: - BAL Cell Count - Lung Histology Sample_Collection->Analysis

References

Application Notes and Protocols: Intranasal Delivery of a Novel Therapeutic Agent (Pnri-299)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Pnri-299" is not publicly available. The following protocol is a representative, detailed guide for the intranasal delivery of a hypothetical novel therapeutic agent, based on established methodologies for nose-to-brain drug delivery in a research setting. Researchers should adapt this protocol based on the specific physicochemical properties of their compound of interest.

Introduction

Intranasal administration is a non-invasive method for delivering therapeutics directly to the central nervous system (CNS), bypassing the blood-brain barrier. This route of administration is gaining significant interest for the treatment of neurological disorders.[1][2][3] The nasal cavity's large, vascularized surface area allows for rapid absorption and onset of action.[4][5][6] This document provides a detailed protocol for the intranasal delivery of the hypothetical therapeutic agent this compound in a murine model, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Recommended Dosing Parameters for Intranasal Administration in Mice
ParameterRecommendationNotes
Total Volume per Mouse 20-30 µLTo avoid runoff and ensure absorption.[7]
Volume per Nostril 10-15 µLAdminister in alternating nostrils.
Droplet Size 2-3 µLAllows for absorption without triggering a swallowing reflex.
Time Between Droplets 2-3 minutesTo allow for absorption before the next administration.
Maximum Concentration To be determinedDependent on the solubility and toxicity of this compound.
Vehicle/Formulation Saline, PBS, or specialized formulationChoice depends on the properties of this compound.
Table 2: Animal Acclimation Schedule
Day(s)ActivityDurationPurpose
1-3 Handling in cage5-10 min/dayAcclimate mice to the researcher's presence.
4-6 Gentle stroking in cage5 min/dayBuild trust and reduce handling-induced stress.
7-9 Lifting and holding2-3 min/dayFamiliarize mice with being held.[8]
10-12 Restraining (intranasal grip)1-2 min/dayPractice the specific grip for administration.[7]
13-14 Mock administration (saline)As per protocolAcclimate mice to the full procedure.

Experimental Protocols

Preparation of this compound Formulation
  • Determine Solubility: Assess the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), cyclodextrins for poorly soluble compounds).

  • Prepare Formulation: Dissolve this compound in the chosen vehicle to the desired concentration. For preclinical studies, sterile filtration of the final formulation is recommended.

  • Quality Control: Verify the concentration and purity of the this compound formulation using appropriate analytical methods (e.g., HPLC).

Animal Handling and Acclimation

Proper acclimation is crucial to minimize stress and ensure accurate dosing.[7][8]

  • Acclimation Period: Acclimate mice to handling for a minimum of one to two weeks prior to the study.[7]

  • Handling Technique: Handle mice gently and consistently. Follow the schedule outlined in Table 2 .

  • Positive Reinforcement: Provide a small treat after each handling session to create a positive association.[7]

Intranasal Administration Procedure (Awake Mice)

This method is advantageous for chronic dosing studies as it avoids the repeated use of anesthesia.[7][8]

  • Animal Restraint:

    • Grasp the mouse by the tail and allow it to grip a wire cage lid.

    • Gently scruff the mouse by pinching the loose skin behind the head and shoulders with the thumb and middle finger of your non-dominant hand.[7]

    • Secure the head by placing your index finger on top of the head to prevent movement. The head should be tilted back slightly.

  • Pipette Preparation:

    • Set a micropipette to the desired droplet volume (e.g., 3 µL).

    • Aspirate the this compound formulation.

  • Administration:

    • Position the pipette tip at the opening of one nostril, without inserting it into the nasal cavity.

    • Dispense a single droplet. The mouse will inhale the droplet.

    • Wait 2-3 minutes for the droplet to be absorbed.

    • Administer the next droplet to the opposite nostril.

    • Continue alternating between nostrils until the full dose has been administered.

  • Post-Administration:

    • Return the mouse to its home cage.

    • Provide a treat as positive reinforcement.[7]

    • Monitor the mouse for any adverse reactions for at least 30 minutes.

Evaluation of Delivery Efficacy
  • Dye Tracking (Qualitative):

    • Administer a colored dye (e.g., Evans blue) using the same protocol.

    • Euthanize the animal at a specific time point post-administration.

    • Dissect the nasal passages and brain to visually assess the distribution of the dye.

  • Pharmacokinetic Analysis (Quantitative):

    • Administer this compound as described.

    • Collect blood and brain tissue samples at various time points post-administration.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).

Visualizations

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase P1 Formulate this compound A1 Restrain Mouse P1->A1 P2 Acclimate Animals (1-2 weeks) P2->A1 A2 Administer 3µL Droplet to Left Nostril A1->A2 A3 Wait 2-3 Minutes A2->A3 A4 Administer 3µL Droplet to Right Nostril A3->A4 A5 Repeat Until Full Dose is Given A3->A5 If dose not complete A4->A3 PO1 Return to Cage & Provide Treat A5->PO1 PO2 Monitor for Adverse Effects PO1->PO2 PO3 Efficacy Evaluation PO2->PO3

Caption: Experimental workflow for intranasal delivery of this compound.

G cluster_nasal Nasal Cavity cluster_pathways Transport Pathways cluster_brain Central Nervous System NC Intranasal this compound OE Olfactory Epithelium NC->OE TE Trigeminal Nerves NC->TE RE Respiratory Epithelium NC->RE OB Olfactory Bulb OE->OB Neuronal Transport CSF Cerebrospinal Fluid OE->CSF BS Brainstem TE->BS Neuronal Transport TE->CSF SysCirc Systemic Circulation RE->SysCirc Absorption Brain Brain Parenchyma OB->Brain BS->Brain CSF->Brain SysCirc->Brain Across BBB

Caption: Potential pathways for nose-to-brain delivery of this compound.

References

Troubleshooting & Optimization

Pnri-299 not inhibiting AP-1 transcription

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PNRI-299. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound does not appear to inhibit Activator Protein-1 (AP-1) transcription.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a selective small-molecule inhibitor of AP-1 transcription.[1] Its molecular target is the Redox Effector Factor-1 (Ref-1), an oxidoreductase.[1] this compound interacts with Ref-1, preventing it from activating AP-1. The mechanism of Ref-1-mediated AP-1 activation involves the reduction of a cysteine residue within the DNA binding domain of the Jun protein, a key component of the AP-1 complex.[1] By inhibiting Ref-1, this compound prevents this reduction and thereby inhibits the DNA binding and transcriptional activity of AP-1.[1]

Q2: What is AP-1 and how is it activated?

Activator Protein-1 (AP-1) is a transcription factor that regulates the expression of genes involved in cellular processes like proliferation, differentiation, and apoptosis in response to various stimuli such as cytokines, growth factors, and stress.[2] AP-1 is a dimeric complex composed of proteins from the Jun, Fos, ATF, and MAF families.[3] The most common form is a heterodimer of c-Jun and c-Fos.[3] AP-1's activity is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38.[4][5][6] Upon activation, these kinases can phosphorylate Jun and Fos proteins, which enhances the ability of the AP-1 dimer to bind to its specific DNA recognition site, the TPA-response element (TRE), and initiate the transcription of target genes.[5][7]

Q3: How is AP-1 transcriptional activity typically measured?

There are several established methods to quantify AP-1 activity:

  • AP-1 Luciferase Reporter Assay: This is a common method where cells are transfected with a plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the AP-1 binding site (TRE).[3][8] When AP-1 is active, it binds to the TRE and drives the expression of luciferase. The activity is quantified by measuring the light produced upon addition of a luciferase substrate.[3][8]

  • Electrophoretic Mobility Shift Assay (EMSA): This technique directly assesses the DNA-binding activity of AP-1.[9] Nuclear extracts from cells are incubated with a labeled DNA probe containing the TRE sequence. If active AP-1 is present, it will bind to the probe, and this protein-DNA complex will migrate slower than the free probe on a non-denaturing polyacrylamide gel, creating a "shifted" band.[9][10]

  • Quantitative PCR (qPCR): This method measures the mRNA levels of genes that are known to be regulated by AP-1 (e.g., c-Jun, c-Fos, MMP3, IL-8). A decrease in the expression of these target genes after treatment with an inhibitor suggests reduced AP-1 activity.

Q4: What is the reported inhibitory concentration (IC50) of this compound?

This compound was identified to selectively inhibit AP-1 transcription with an IC50 of 20 μM in human lung epithelial A549 cells.[1] It's important to note that this value can vary depending on the cell type, experimental conditions, and the specific assay used.

Troubleshooting Guide: this compound Not Inhibiting AP-1 Transcription

Q1: I'm not observing any inhibition of AP-1 activity with this compound. What are the primary areas to troubleshoot?

If this compound is not inhibiting AP-1 transcription in your experiments, the issue can typically be traced to one of four areas: the compound itself, the experimental system, the specific assay being used, or cellular factors.

  • Compound Integrity: Verify the identity, purity, and concentration of your this compound stock. Ensure it has been stored correctly and has not degraded.

  • Experimental System & Setup:

    • Cell Line: The cell line used may have a modified AP-1 signaling pathway or low expression of the drug's target, Ref-1.

    • Stimulus: The type and concentration of the stimulus used to activate AP-1 (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors, UV radiation) might be too potent, overcoming the inhibitory effect of this compound.

    • Timing: The pre-incubation time with this compound and the duration of stimulation are critical parameters that may need optimization.

  • Assay-Specific Issues: Each assay has its own potential pitfalls. For instance, in a luciferase assay, the compound could interfere with the luciferase enzyme itself. In an EMSA, the quality of the nuclear extract is crucial.

  • Cellular and Off-Target Effects: It's possible that in your specific cell model, alternative signaling pathways are compensating for the AP-1 inhibition, or the cells may have developed resistance. While this compound is reported to be selective, off-target effects can never be fully excluded and might complicate results.[11][12]

Below is a diagram to guide your troubleshooting process.

G cluster_start cluster_compound Compound Integrity cluster_system Experimental System cluster_assay Assay Validation cluster_end start This compound shows no AP-1 inhibition compound_check Verify this compound (Purity, Storage, Concentration) start->compound_check Step 1 cell_check Check Cell Line (Ref-1 expression, pathway integrity) compound_check->cell_check Step 2 stimulus_check Optimize Stimulus (Concentration, Duration) cell_check->stimulus_check timing_check Optimize Incubation Times (Pre-incubation, Stimulation) stimulus_check->timing_check assay_check Validate Assay Controls (Positive/Negative Controls, Normalization) timing_check->assay_check Step 3 assay_specific Troubleshoot Specific Assay (Luciferase, EMSA, qPCR) assay_check->assay_specific end_node Problem Resolved assay_specific->end_node Step 4

Caption: A step-by-step workflow for troubleshooting the lack of this compound activity.

Q2: My luciferase reporter assay results are inconsistent. What are some common pitfalls?

  • Low Transfection Efficiency: Ensure you are getting good transfection efficiency with your reporter and normalization plasmids. This can be checked using a positive control plasmid (e.g., expressing GFP).

  • Inappropriate Normalization Control: Always co-transfect with a second reporter plasmid (e.g., Renilla luciferase driven by a constitutive promoter like TK) to normalize for differences in transfection efficiency and cell viability.[13]

  • Compound Interference: this compound could potentially inhibit the luciferase enzyme directly or interfere with the detection chemistry. To test for this, perform a cell-free assay by adding this compound directly to a sample with known luciferase activity.

  • Over-stimulation: Very high levels of AP-1 activation can saturate the reporter system, making it difficult to see the effects of an inhibitor. Consider performing a dose-response curve with your stimulus to find a concentration that gives a robust but sub-maximal signal (e.g., EC80).[3][8]

Q3: I am not seeing a clear band shift or inhibition in my EMSA. What should I check?

  • Nuclear Extract Quality: The quality of your nuclear extract is paramount. Ensure that the extraction procedure is performed quickly and at low temperatures to prevent protein degradation. The protein concentration should be accurately determined.

  • Probe Integrity and Labeling: Verify that your DNA probe is correctly annealed and efficiently labeled (e.g., with biotin or a radioactive isotope). Unlabeled ("cold") competitor probe should be used to confirm the specificity of the shifted band.[14]

  • Binding Conditions: Optimize the binding reaction by titrating the amount of nuclear extract and probe. The incubation time and temperature, as well as the components of the binding buffer (e.g., salt concentration, non-specific competitors like Poly(dI-dC)), are also critical.

  • Gel Electrophoresis: EMSA gels are run under non-denaturing conditions. Ensure the correct TBE buffer concentration and run the gel at a low voltage, often in a cold room, to prevent overheating and dissociation of the protein-DNA complex.[14]

Q4: My qPCR results for AP-1 target genes are not showing the expected downregulation. Why might this be?

  • Inappropriate Target Genes: Ensure the genes you are testing are indeed direct targets of AP-1 in your specific cell line and context. The transcriptional response of different target genes can vary.

  • Incorrect Timing: The transcriptional response is transient. You may be harvesting RNA too early or too late to observe the maximal effect of the inhibitor. A time-course experiment is recommended to determine the optimal time point.

  • RNA Quality and Primer Efficiency: Use high-quality, intact RNA for cDNA synthesis. The qPCR primers should be validated for efficiency and specificity to ensure accurate quantification.

  • Housekeeping Gene Stability: The expression of your chosen reference (housekeeping) gene should not be affected by your experimental treatments. It is advisable to test multiple reference genes to find the most stable one for your system.

Data Presentation: Expected Results for Control Experiments

For successful troubleshooting, it is vital to run appropriate controls. The table below summarizes the expected outcomes for key control experiments.

Experiment Type Control Group Treatment Expected Outcome Purpose
Luciferase Assay Cells + AP-1 ReporterStimulus (e.g., PMA)High luciferase activityConfirms assay responsiveness
Cells + AP-1 ReporterNo StimulusBasal luciferase activityEstablishes baseline
Cells + AP-1 Reporter + StimulusKnown AP-1 Inhibitor (e.g., T-5224)Low luciferase activityPositive control for inhibition
EMSA Labeled AP-1 ProbeNo Nuclear ExtractSingle band (free probe)Shows probe migration
Labeled AP-1 Probe + Nuclear ExtractStimulusShifted band (AP-1/DNA complex)Confirms AP-1 DNA binding
Labeled AP-1 Probe + Nuclear Extract + StimulusUnlabeled ("cold") AP-1 ProbeReduced/absent shifted bandConfirms binding specificity
qPCR Untreated CellsNoneBasal mRNA levelsEstablishes baseline
Stimulated CellsStimulus (e.g., PMA)Increased mRNA of AP-1 targetsConfirms target gene induction

Visualizations

AP-1 Signaling Pathway and this compound Inhibition

G cluster_nucleus Nucleus stimuli Stimuli (Growth Factors, Stress, PMA) receptor Cell Surface Receptor stimuli->receptor mapk_cascade MAPK Cascade (e.g., JNK, ERK, p38) receptor->mapk_cascade jun_fos_inactive Inactive c-Jun / c-Fos (in cytoplasm) mapk_cascade->jun_fos_inactive Phosphorylation jun_fos_active Active (Phosphorylated) c-Jun / c-Fos jun_fos_inactive->jun_fos_active ap1_dimer AP-1 Dimer Formation jun_fos_active->ap1_dimer ap1_dna_binding AP-1 binds to DNA (TRE) ap1_dimer->ap1_dna_binding Requires Ref-1 reduction nucleus Nucleus ref1_active Ref-1 (Active) ref1_active->ap1_dimer Reduces Cys on Jun ref1_inactive Ref-1 (Inactive) pnri299 This compound pnri299->ref1_active Inhibits transcription Target Gene Transcription (Proliferation, Inflammation) ap1_dna_binding->transcription

Caption: The AP-1 signaling pathway showing this compound inhibiting Ref-1 in the nucleus.

Experimental Workflow for Validating this compound

G cluster_assays Assay Readouts start Start: Validate this compound Activity cell_prep 1. Cell Culture (Seed cells at optimal density) start->cell_prep pre_treat 2. Pre-treatment (Incubate with this compound or vehicle) cell_prep->pre_treat stimulate 3. Stimulation (Add AP-1 activator, e.g., PMA) pre_treat->stimulate harvest 4. Harvest Cells (For chosen assay) stimulate->harvest luciferase Luciferase Assay (Measure luminescence) harvest->luciferase emsa EMSA (Prepare nuclear extracts) harvest->emsa qpcr qPCR (Isolate RNA, synthesize cDNA) harvest->qpcr analysis 5. Data Analysis (Normalize data, compare treated vs. control) luciferase->analysis emsa->analysis qpcr->analysis end Conclusion: Determine this compound Efficacy analysis->end

Caption: A generalized workflow for testing the inhibitory effect of this compound on AP-1.

Experimental Protocols

Protocol 1: AP-1 Luciferase Reporter Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells (e.g., HEK293, A549, HeLa)

  • Cell culture medium

  • pGL4.44[luc2P/AP1 RE/Hygro] Vector (or similar AP-1 reporter)

  • pRL-TK Vector (or other Renilla luciferase control)

  • Transfection reagent

  • This compound

  • AP-1 stimulus (e.g., PMA)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Day 1: Cell Seeding

    • Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on Day 2.

    • Incubate overnight (37°C, 5% CO2).

  • Day 2: Transfection

    • Co-transfect cells with the AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's protocol.

    • Incubate for 18-24 hours.

  • Day 3: Treatment and Stimulation

    • Carefully remove the medium.

    • Add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

    • Pre-incubate for 1-2 hours.

    • Add the AP-1 stimulus (e.g., 10-50 ng/mL PMA) to the appropriate wells.[15] Include "unstimulated" control wells.

    • Incubate for 6-8 hours.[8]

  • Day 3: Lysis and Measurement

    • Remove the medium and gently wash cells once with PBS.

    • Lyse the cells using 1X Passive Lysis Buffer as per the manufacturer's protocol.

    • Measure both Firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase® reagents.[13]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Express the results as a percentage of the activity seen in the "stimulated vehicle control" wells.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for AP-1

Materials:

  • Nuclear Extraction Kit

  • BCA Protein Assay Kit

  • AP-1 consensus oligonucleotide probe (e.g., 5'-CGC TTG ATG ACT CAG CCG GAA-3')

  • Biotin labeling kit or [γ-32P]ATP

  • Poly(dI-dC)

  • EMSA binding buffer

  • Loading dye (non-denaturing)

  • TBE buffer

  • 6% non-denaturing polyacrylamide gel

  • Nylon membrane

  • Chemiluminescent or radioactive detection system

Procedure:

  • Nuclear Protein Extraction:

    • Treat cells with this compound and/or stimulus as described above.

    • Harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol. Keep samples on ice at all times.

    • Determine the protein concentration of the extracts using a BCA assay.

  • Probe Labeling:

    • Label the AP-1 oligonucleotide probe with biotin or 32P according to the manufacturer's instructions.

  • Binding Reaction (20 µL total volume):

    • In a microcentrifuge tube on ice, assemble the following:

      • Nuclease-free water

      • 10X Binding Buffer (2 µL)

      • Nuclear Extract (5-10 µg)

      • Poly(dI-dC) (1 µg)

      • For competition control: 200-fold molar excess of unlabeled ("cold") probe.

    • Incubate on ice for 10 minutes.

    • Add the labeled probe (e.g., 20 fmol).

    • Incubate at room temperature for 20 minutes.[16]

  • Gel Electrophoresis:

    • Add 2 µL of 10X non-denaturing loading dye.

    • Load samples onto a pre-run 6% native polyacrylamide gel in 0.5X TBE buffer.

    • Run the gel at 100-150V in a cold room until the dye front is near the bottom.

  • Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent detection kit (for biotin) or autoradiography (for 32P).

Protocol 3: Quantitative PCR (qPCR) of AP-1 Target Genes

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Validated primers for target genes (e.g., FOS, JUN, MMP3) and a stable reference gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound and/or stimulus. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended.

    • Lyse cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction in a 10-20 µL volume containing:

      • cDNA template (e.g., 1 µL)

      • Forward and reverse primers (final concentration 200-500 nM each)

      • SYBR Green Master Mix

      • Nuclease-free water

    • Run the reaction on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the target gene expression to the reference gene.[17]

    • Compare the normalized expression in treated samples to the vehicle control.

References

Technical Support Center: Investigating Off-Target Effects of PNRI-299

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of PNRI-299, a hypothetical bispecific antibody targeting PD-1 and VEGF.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target effects of this compound?

This compound is designed to simultaneously engage two distinct signaling pathways. Its anti-PD-1 component aims to block the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells, thereby restoring anti-tumor immunity. The anti-VEGF component is intended to neutralize vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Q2: What are the potential off-target effects of a bispecific antibody like this compound?

Potential off-target effects can be broadly categorized into two types:

  • Unintended binding: The antibody may bind to proteins other than PD-1 and VEGF that share structural similarities or are expressed in non-target tissues.

  • Pathway-related toxicities: Even with on-target binding, modulating the PD-1 and VEGF pathways can lead to unintended biological consequences in healthy tissues where these pathways play a physiological role. For example, VEGF is important for normal vascular function, and its inhibition can lead to hypertension and proteinuria. Similarly, PD-1 inhibition can lead to immune-related adverse events (irAEs) due to a generalized activation of the immune system.

Q3: What are the first steps to investigate suspected off-target effects of this compound in our cell-based assays?

If you observe unexpected cellular phenotypes, such as unintended cytotoxicity, altered proliferation rates in non-target cell lines, or activation of unexpected signaling pathways, a systematic investigation is warranted. The initial steps should involve:

  • Confirming the on-target activity: Ensure that this compound is active against its intended targets (PD-1 and VEGF) in your assay system.

  • Dose-response analysis: Determine if the observed off-target effect is dose-dependent.

  • Control experiments: Include appropriate isotype controls and parental monoclonal antibodies (anti-PD-1 and anti-VEGF separately) to dissect the contribution of each component of the bispecific antibody.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Non-Target Cells

You are observing significant cell death in a cell line that does not express high levels of either PD-1 or VEGF.

Potential Cause Troubleshooting Steps
Off-target binding to a surface receptor 1. Perform a protein array or cell-based screening assay to identify potential off-target binders. 2. Use a fluorescently labeled version of this compound to visualize binding to the cell surface via flow cytometry or microscopy.
Fc-mediated effector functions 1. If using an Fc-competent version of this compound, consider that it might be inducing antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). 2. Test an Fc-silent version of this compound to see if the cytotoxicity is abrogated.
Non-specific binding at high concentrations 1. Perform a thorough dose-response curve to determine the concentration at which cytotoxicity is observed. 2. Compare with an isotype control antibody at the same concentrations.
Cell LineTarget ExpressionThis compound IC50 (nM)Isotype Control IC50 (nM)
Jurkat (T-cell) PD-1 high, VEGF low>1000>1000
HUVEC (Endothelial) PD-1 low, VEGF high>1000>1000
HEK293 (Kidney) PD-1 low, VEGF low500>1000
Issue 2: Inconsistent Results in In Vivo Models

You are observing unexpected toxicities or a lack of efficacy in your animal models that were not predicted by in vitro assays.

Potential Cause Troubleshooting Steps
Cross-reactivity with rodent orthologs 1. Confirm the binding affinity of this compound to the murine or other rodent orthologs of PD-1 and VEGF. 2. If cross-reactivity is poor, consider using a surrogate antibody or a humanized mouse model.
Unexpected immunogenicity 1. Measure the anti-drug antibody (ADA) response in your animal model. 2. High levels of ADAs can lead to rapid clearance of the therapeutic and reduced efficacy or, in some cases, immune-complex-related toxicities.
On-target toxicity in unexpected tissues 1. Perform a comprehensive biodistribution study using a labeled version of this compound to identify tissues with high antibody accumulation. 2. Conduct detailed histopathological analysis of all major organs.

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Inhibition

While this compound is an antibody, its downstream signaling could inadvertently affect kinase activity. This protocol is more relevant for small molecule inhibitors but can be adapted to assess downstream pathway modulation.

Objective: To identify unintended inhibition of kinases by this compound treatment.

Methodology:

  • Cell Lysis: Treat target cells (e.g., activated T-cells or endothelial cells) with this compound or a vehicle control for a specified time. Lyse the cells to extract total protein.

  • Kinase Affinity Chromatography: Incubate the cell lysates with beads coupled to a broad-spectrum kinase inhibitor (Kinobeads). This will capture a large proportion of the cellular kinome.

  • Competitive Elution: Elute the bound kinases from the beads using a high concentration of the broad-spectrum inhibitor.

  • Quantitative Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each kinase in the this compound treated sample versus the control. A decrease in the abundance of a kinase in the treated sample suggests it may be an off-target.

Protocol 2: Cell-Based Protein Array for Off-Target Binding

Objective: To identify unintended binding partners of this compound on the surface of living cells.

Methodology:

  • Cell Microarray Preparation: A microarray slide is spotted with thousands of different human proteins expressed on the surface of a host cell line (e.g., HEK293).

  • Antibody Incubation: Incubate the microarray with a fluorescently labeled version of this compound at a concentration where on-target binding is saturated.

  • Washing: Wash the slide to remove non-specifically bound antibody.

  • Signal Detection: Scan the microarray to detect fluorescent signals.

  • Data Analysis: The intensity of the fluorescent signal at each spot corresponds to the binding affinity of this compound to the expressed protein. Positive hits are proteins that show a significantly higher signal than the background.

Visualizations

PNRI_299_On_Target_Signaling cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Endothelial_Cell Endothelial Cell TCR TCR PI3K PI3K TCR->PI3K PD-1 PD-1 PD-1->PI3K AKT AKT PI3K->AKT T-Cell Activation T-Cell Activation AKT->T-Cell Activation MHC MHC MHC->TCR Antigen Presentation PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis This compound This compound This compound->PD-1 Blocks Interaction VEGF VEGF This compound->VEGF Sequesters VEGF->VEGFR2 Binding

Caption: On-target signaling pathways of this compound.

Off_Target_Investigation_Workflow Start Start Observed_Unexpected_Phenotype Observed Unexpected Phenotype (e.g., toxicity) Start->Observed_Unexpected_Phenotype Confirm_On_Target_Activity Confirm On-Target Activity (PD-1 & VEGF) Observed_Unexpected_Phenotype->Confirm_On_Target_Activity Dose_Response Perform Dose-Response Analysis Confirm_On_Target_Activity->Dose_Response Is_Effect_Dose_Dependent Dose-Dependent? Dose_Response->Is_Effect_Dose_Dependent Investigate_Off_Target_Binding Investigate Off-Target Binding (Protein Array, Kinome Scan) Is_Effect_Dose_Dependent->Investigate_Off_Target_Binding Yes Not_Drug_Related Effect Likely Not Drug-Related Is_Effect_Dose_Dependent->Not_Drug_Related No Investigate_Pathway_Modulation Investigate Downstream Pathway Modulation Investigate_Off_Target_Binding->Investigate_Pathway_Modulation Identify_Off_Target Identify Potential Off-Target Investigate_Pathway_Modulation->Identify_Off_Target End End Identify_Off_Target->End

Caption: Workflow for investigating off-target effects.

Technical Support Center: Pnri-299 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the hypothetical small molecule, Pnri-299, in solution. The following guidance is based on established principles for small molecule stability and is intended to provide a framework for systematic investigation and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by a variety of factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze degradation reactions such as hydrolysis.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light Exposure: Exposure to light, particularly UV light, can induce photolytic degradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

  • Solvent Selection: The choice of solvent can impact both the solubility and the rate of degradation of this compound.

  • Excipients: Interactions with other components in the formulation, such as buffers or co-solvents, can either enhance or reduce stability.[4]

Q2: What are the initial signs of this compound instability in my solution?

Common indicators of instability include:

  • Precipitation: The compound may fall out of solution, appearing as a solid or cloudiness.

  • Color Change: A change in the color of the solution can signify chemical degradation.

  • Loss of Potency: A decrease in the expected biological activity in an assay may be due to the degradation of the active compound.

  • Appearance of New Peaks in Analytical Assays: Techniques like HPLC may reveal the presence of new peaks corresponding to degradation products.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO, and store them at low temperatures (e.g., -20°C or -80°C). Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles. The packaging should also protect the compound from light.[3]

Troubleshooting Guides

Issue 1: this compound is precipitating out of my aqueous assay buffer.

Possible Causes:

  • Poor Aqueous Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer.

  • pH Effects: The pH of the buffer may be unfavorable for keeping this compound in solution.

  • Solvent Shock: Diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Determine the Aqueous Solubility: Experimentally determine the solubility of this compound in your assay buffer at the desired temperature.

  • Adjust the Final Concentration: If the working concentration is too high, consider lowering it to within the determined solubility limit.

  • Optimize pH: Evaluate the solubility of this compound across a range of pH values to identify a more suitable buffer system.[3]

  • Incorporate Co-solvents: The addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the final solution can improve solubility.[5]

  • Use Solubilizing Excipients: Consider the use of cyclodextrins or other solubilizing agents to enhance solubility.[1]

  • Modify the Dilution Method: Instead of a single large dilution, try a stepwise dilution of the stock solution into the aqueous buffer.

Issue 2: I am observing a loss of this compound activity over time in my experiments.

Possible Causes:

  • Chemical Degradation: this compound may be degrading in the experimental conditions.

  • Adsorption to Labware: The compound may be adsorbing to the surface of plastic or glass containers.

Troubleshooting Steps:

  • Perform a Time-Course Stability Study: Analyze the concentration of this compound in your assay buffer at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method (e.g., LC-MS).

  • Investigate Degradation Pathways: Use techniques like LC-MS/MS to identify potential degradation products and elucidate the degradation mechanism.[6]

  • Optimize Solution Conditions: Based on the suspected degradation pathway, modify the solution to mitigate instability. This may involve adjusting the pH, adding antioxidants, or protecting the solution from light.[2]

  • Evaluate Different Labware: Test for adsorption by comparing the concentration of this compound in solutions incubated in different types of containers (e.g., polypropylene vs. glass).

Data Presentation

Table 1: Recommended Solvent and Buffer Conditions for this compound

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOHigh solubilizing power and generally good for short-term stability.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Aqueous Buffer pH 5.0 - 7.5 (empirically determined)Avoids extreme pH conditions that can catalyze hydrolysis.[4]
Buffer Species Phosphate, Citrate, AcetateCommonly used buffers in pharmaceutical formulations.[1]

Table 2: Effect of Common Additives on this compound Stability

AdditiveConcentrationPotential Effect
Antioxidants (e.g., Ascorbic Acid) 0.01% - 0.1%Can prevent oxidative degradation.[2]
Chelating Agents (e.g., EDTA) 0.01% - 0.1%Can prevent metal-catalyzed oxidation.[1]
Co-solvents (e.g., Ethanol, Propylene Glycol) 1% - 10%May improve solubility and reduce hydrolytic degradation.[5]
Cyclodextrins 1% - 5%Can form inclusion complexes to enhance solubility and stability.[1]

Experimental Protocols & Visualizations

Protocol 1: Experimental Workflow for Investigating this compound Instability

This protocol outlines a systematic approach to identifying and addressing the root cause of this compound instability in solution.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Testing cluster_3 Phase 4: Solution Implementation A Observe Instability (Precipitation, Activity Loss) B Characterize the Issue (Solubility, Degradation) A->B C Hypothesize Cause (e.g., pH, Oxidation, Light) B->C D Design Experiments (e.g., pH profiling, antioxidant addition) C->D E Execute Experiments & Collect Data D->E F Analyze Results (LC-MS, Activity Assay) E->F G Identify Optimal Conditions (Buffer, Additives, Storage) F->G H Implement Optimized Protocol G->H I Confirm Long-Term Stability H->I

Caption: Workflow for troubleshooting this compound instability.

Diagram 1: Conceptual Degradation Pathway - Hydrolysis

This diagram illustrates a common degradation pathway for small molecules, where a labile functional group (e.g., an ester or amide) is cleaved by water.

G A This compound (Intact Molecule with Labile Ester) C Degradation Product 1 (Carboxylic Acid) A->C Hydrolysis D Degradation Product 2 (Alcohol) A->D Hydrolysis B H₂O (Water)

Caption: Conceptual diagram of this compound hydrolysis.

References

Technical Support Center: PNRI-299 Toxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific compound designated "PNRI-299" is not available in the public domain. The following troubleshooting guides and FAQs are based on general principles and common issues encountered during in-vitro toxicity and cell viability assays. Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

QuestionAnswer
General
What are the common readouts for cell viability assays?Common readouts include measurements of metabolic activity (e.g., MTT, MTS, XTT, resazurin), ATP content, and membrane integrity (e.g., trypan blue, propidium iodide).[1][2]
How do I choose the right cell viability assay for my experiment?The choice of assay depends on factors such as cell type, compound properties, expected mechanism of toxicity, and desired throughput. It is often advisable to use orthogonal assays that measure different cellular parameters to confirm results.[3]
Troubleshooting
My cell viability results are highly variable between replicates. What could be the cause?High variability can stem from inconsistent cell seeding, uneven compound distribution, edge effects in multi-well plates, or fluctuations in incubator conditions.
I am observing significant toxicity in my vehicle control group. What should I do?The vehicle (e.g., DMSO) concentration might be too high for your cell line. It is crucial to determine the maximum tolerated vehicle concentration in a preliminary experiment.
My compound is interfering with the assay chemistry. How can I address this?Some compounds can directly react with assay reagents, leading to false-positive or false-negative results. This can be tested by running the assay in a cell-free system with the compound. If interference is detected, an alternative assay with a different detection principle should be used.

Troubleshooting Guides

Problem: Inconsistent Results in MTT/MTS/XTT Assays
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Seed plates with a consistent volume and cell number per well.
Edge Effects To minimize evaporation and temperature fluctuations on the outer wells of a plate, fill the peripheral wells with sterile PBS or media without cells.
Compound Precipitation Visually inspect the wells after compound addition. If precipitation is observed, consider reducing the compound concentration or using a different solvent.
Variable Incubation Times Ensure that the incubation time with the assay reagent is consistent across all plates.
Problem: High Background in Luminescence-Based ATP Assays
Potential Cause Troubleshooting Step
Contamination Microbial contamination can contribute to ATP levels. Regularly check cell cultures for contamination.
Reagent Instability Prepare the luminescent reagent immediately before use and protect it from light. Ensure reagents are stored at the recommended temperature.
Incomplete Cell Lysis Ensure the cell lysis buffer is compatible with your cell type and that the lysis is complete to release all intracellular ATP.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or compound of interest)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Experimental Workflow for Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) seed->adhere treat Add this compound Serial Dilutions adhere->treat incubate_treat Incubate for Desired Time (e.g., 24-72h) treat->incubate_treat add_reagent Add Viability Reagent (e.g., MTT) incubate_treat->add_reagent incubate_reagent Incubate (e.g., 2-4h) add_reagent->incubate_reagent measure Measure Signal (e.g., Absorbance) incubate_reagent->measure calculate Calculate % Viability vs. Control measure->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 G start Suspect Compound Interference with Assay? cell_free Run Assay in Cell-Free System with Compound start->cell_free interference Interference Detected? cell_free->interference no_interference No Interference interference->no_interference No change_assay Select Orthogonal Assay (Different Principle) interference->change_assay Yes proceed Proceed with Data Analysis no_interference->proceed

References

optimizing Pnri-299 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pnri-299 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: For initial experiments, we recommend a broad concentration range to determine the optimal dose-response for your specific cell line and assay. A common strategy is to test concentrations significantly higher than the effective in vivo plasma concentrations (Cmax), often 20- to 200-fold higher, as higher concentrations are typically required in cell culture media to observe a biological effect.[1][2] A logarithmic serial dilution is often effective for initial screening.

Q2: How should I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific endpoint (e.g., cell viability, protein expression, pathway activation). A concentration-dependent test with smaller dilution factors, such as 2- or 3.16-fold, will allow for a more precise determination of the effective concentration.[1]

Q3: What is the known signaling pathway activated by this compound?

A3: this compound is an activator of the hypothetical "Kestrel" signaling pathway. It binds to the Kestrel Receptor (KR-1), a transmembrane protein, initiating a downstream cascade involving the phosphorylation of the kinase Jay-4 and the subsequent activation of the transcription factor Finch-2. Activated Finch-2 then translocates to the nucleus to regulate the expression of target genes involved in cellular proliferation and differentiation.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend storing the DMSO stock solution at -80°C. For working solutions, dilute the stock in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound at expected concentrations. 1. Suboptimal concentration. 2. Compound degradation. 3. Cell line is not responsive. 4. Insufficient incubation time.1. Perform a wider dose-response curve. 2. Prepare fresh dilutions from a new stock vial. 3. Verify the expression of the Kestrel Receptor (KR-1) in your cell line. 4. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the culture plate.1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently by swirling after adding this compound. 3. Avoid using the outer wells of the plate for data collection.
Unexpected cytotoxicity observed. 1. Solvent (DMSO) toxicity. 2. This compound concentration is too high. 3. Contamination of cell culture.1. Ensure the final DMSO concentration in the culture medium is below 0.5%. 2. Test a lower range of this compound concentrations. 3. Perform a mycoplasma test and check for bacterial/fungal contamination.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of your desired this compound concentrations by serial dilution in cell culture medium.

  • Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and use a non-linear regression to determine the EC50.

Visualizations

Pnri_299_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KR-1 Kestrel Receptor (KR-1) This compound->KR-1 Jay-4 Jay-4 KR-1->Jay-4 P-Jay-4 p-Jay-4 Jay-4->P-Jay-4 Phosphorylation Finch-2 Finch-2 P-Jay-4->Finch-2 P-Finch-2 p-Finch-2 Finch-2->P-Finch-2 Phosphorylation Target Genes Target Genes P-Finch-2->Target Genes Transcription

Caption: Hypothetical this compound "Kestrel" signaling pathway.

Troubleshooting_Workflow Start No Observable Effect Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Widen_Range Perform wider dose-response Check_Concentration->Widen_Range No Check_Compound Is the compound stock fresh? Check_Concentration->Check_Compound Yes Widen_Range->Check_Compound Prepare_Fresh Prepare fresh dilutions Check_Compound->Prepare_Fresh No Check_Cells Is the cell line responsive? Check_Compound->Check_Cells Yes Prepare_Fresh->Check_Cells Verify_Receptor Verify Kestrel Receptor expression Check_Cells->Verify_Receptor No Check_Time Is the incubation time sufficient? Check_Cells->Check_Time Yes Verify_Receptor->Check_Time Time_Course Perform time-course experiment Check_Time->Time_Course No Success Effect Observed Check_Time->Success Yes Time_Course->Success

Caption: Troubleshooting workflow for no observable this compound effect.

References

unexpected results with Pnri-299 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note that "Pnri-299" is a fictional compound created for the purpose of this response. The following technical support guide, including all data, protocols, and troubleshooting advice, is based on general principles of pharmacology and cancer biology related to tyrosine kinase inhibitors and is intended to serve as a comprehensive example of the requested content type.

Welcome to the technical support center for this compound, a novel tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common questions that may arise during pre-clinical evaluation of this compound.

Frequently Asked Questions (FAQs)

General

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the receptor tyrosine kinase (RTK) 'Kinase-Y'. Inhibition of Kinase-Y by this compound is intended to block downstream signaling through the PI3K/AKT/mTOR pathway, thereby reducing cell proliferation, survival, and angiogenesis in tumor models expressing activated Kinase-Y.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.

Experimental Design

Q3: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. A typical starting concentration range for a cell viability assay is 0.01 µM to 10 µM.

Q4: Is a vehicle control necessary for my experiments?

Yes, a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) is critical to ensure that any observed effects are due to this compound and not the solvent.

Troubleshooting Guides

Issue 1: Lower than Expected Cytotoxicity

Q: We are observing significantly lower cytotoxicity than anticipated in our cancer cell line panel, even at high concentrations of this compound. What could be the cause?

A: Several factors could contribute to lower-than-expected cytotoxicity. Please consider the following troubleshooting steps:

  • Confirm Target Expression: Verify the expression and activation (phosphorylation) of Kinase-Y in your target cell lines. This compound is most effective in cells where the Kinase-Y pathway is a primary driver of proliferation and survival.

  • Assess Drug Stability and Activity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. You can verify the activity of your compound using a cell-free kinase assay.

  • Consider Alternative Survival Pathways: Cancer cells can develop resistance by activating alternative survival pathways. We recommend investigating the activation status of parallel signaling cascades, such as the MAPK/ERK pathway.

  • Check Cell Culture Conditions: Ensure that cell density, media components, and serum concentration are consistent across experiments, as these can influence drug sensitivity.

Troubleshooting Workflow: Low Cytotoxicity

G start Low Cytotoxicity Observed q1 Is Kinase-Y expressed and activated? start->q1 sol1 Select cell lines with activated Kinase-Y. q1->sol1 No q2 Is this compound stock active and stable? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate with optimized conditions. sol1->end sol2 Prepare fresh stock. Verify with kinase assay. q2->sol2 No q3 Are alternative survival pathways activated? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Investigate MAPK/ERK pathway. Consider combination therapy. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low this compound cytotoxicity.

Issue 2: Paradoxical Activation of a Downstream Effector

Q: We've observed an unexpected increase in the phosphorylation of ERK (p-ERK) following this compound treatment, while p-AKT levels decrease as expected. Why is this happening?

A: This phenomenon, known as paradoxical pathway activation, can occur due to feedback loops within signaling networks. Inhibition of the PI3K/AKT pathway can sometimes relieve a negative feedback loop that normally suppresses the MAPK/ERK pathway.

  • Confirm the Finding: Repeat the experiment, including multiple time points (e.g., 1, 6, 12, and 24 hours) to understand the kinetics of this effect.

  • Investigate Upstream Activators of the MAPK/ERK Pathway: Assess the activation status of upstream components like RAS and RAF kinases.

  • Consider the Implications: This paradoxical activation may be a mechanism of acquired resistance. Combination therapy with a MEK inhibitor might be a viable strategy to overcome this.

Quantitative Data Summary: p-AKT and p-ERK Levels
Cell LineTreatment (1 µM this compound)p-AKT (Relative to Vehicle)p-ERK (Relative to Vehicle)
Cell Line A 24 hours0.250.95
Cell Line B 24 hours0.302.50

Data are presented as the mean of three independent experiments.

Signaling Pathway Overview

Intended and Unexpected Signaling Effects of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kinase-Y Kinase-Y PI3K PI3K Kinase-Y->PI3K Activates RAS RAS Kinase-Y->RAS This compound This compound AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Unexpected_Proliferation Proliferation ERK->Unexpected_Proliferation

Caption: this compound's intended and paradoxical signaling effects.

Experimental Protocols

Protocol 1: Cell Viability (Resazurin-Based) Assay

This protocol outlines a method for determining cell viability after this compound treatment using a resazurin-based assay.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 48-72 hours.

  • Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media with resazurin only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the results and calculate the IC50 value using non-linear regression.

Protocol 2: Western Blotting for Phospho-Protein Analysis

This protocol provides a method for analyzing changes in protein phosphorylation levels.

  • Cell Lysis:

    • Plate and treat cells with this compound as desired.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow: Western Blotting

G A Cell Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis I->J

Caption: Standard experimental workflow for Western blotting.

Technical Support Center: Confirming PNRI-299 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PNRI-299 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the target engagement of this compound, a potent and selective inhibitor of the proto-oncogene tyrosine-protein kinase Src.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your target engagement studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a small molecule inhibitor designed to target the proto-oncogene tyrosine-protein kinase Src. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, motility, and adhesion.[1] Aberrant activation of Src is implicated in the development and progression of various human cancers.[2][3]

Q2: Why is it important to confirm target engagement for this compound?

A2: Confirming that this compound directly interacts with its intended target, Src, within a cellular context is a critical step in preclinical drug development. It validates the compound's mechanism of action and ensures that the observed phenotypic effects are a direct result of Src inhibition, rather than off-target activities. Direct measurement of target engagement provides a more proximal biomarker of drug activity than downstream pathway modulation.

Q3: What are the recommended methods to confirm this compound target engagement in cells?

A3: We recommend a multi-pronged approach to confirm this compound target engagement:

  • Cellular Thermal Shift Assay (CETSA™): This method directly assesses the binding of this compound to Src in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

  • Phospho-Src Western Blotting: This technique provides a direct readout of Src kinase activity by measuring the autophosphorylation of Src at tyrosine 416 (p-Src Tyr416), a key marker of its activation. Inhibition of this phosphorylation event by this compound indicates target engagement.

  • Biochemical Kinase Assays (e.g., TR-FRET): These in vitro assays confirm the direct inhibitory effect of this compound on the enzymatic activity of purified Src kinase.

Q4: How do I choose between a biochemical and a cellular target engagement assay?

A4: Biochemical and cellular assays provide complementary information. Biochemical assays, such as TR-FRET, are ideal for determining the direct inhibitory potency (IC50) of this compound on purified Src kinase in a controlled, cell-free environment. Cellular assays, like CETSA™ and phospho-Src Western blotting, are crucial for confirming that this compound can access and bind to Src within the complex milieu of a living cell, providing a more physiologically relevant measure of target engagement (EC50).

Q5: What are some potential off-targets for Src kinase inhibitors like this compound?

A5: Src family kinases (SFKs) share a high degree of structural similarity. Therefore, this compound may exhibit some degree of cross-reactivity with other SFK members such as Lck, Fyn, and Yes.[4][5] Additionally, some Src inhibitors have been shown to interact with other kinases like Abl and c-Kit.[6][7] It is advisable to perform broader kinase profiling to fully characterize the selectivity of this compound.

Quantitative Data Summary

The following tables summarize the biochemical and cellular potencies of well-characterized Src inhibitors, which can serve as a reference for your experiments with this compound.

Table 1: Biochemical Potency of Known Src Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference(s)
DasatinibSrcCell-free0.8[6]
AblCell-free<1[6]
Saracatinib (AZD0530)SrcCell-free (ELISA)2.7[4][8]
LckCell-free<4[8]
FynCell-free4-10[4][8]
Bosutinib (SKI-606)SrcCell-free1.2[9][10][11]
AblCell-free1[9][12]

Table 2: Cellular Potency of Known Src Inhibitors

CompoundCell LineAssay TypeEndpointEC50/IC50 (nM)Reference(s)
DasatinibVariousProliferationGrowth Inhibition~20 - 1000+[6][13][14]
Saracatinib (AZD0530)Src Y530F NIH 3T3ProliferationGrowth Inhibition80[4][8]
K562ProliferationGrowth Inhibition220[15]
Bosutinib (SKI-606)Src-transformed fibroblastsProliferationGrowth Inhibition100[10][11]
Breast cancer cell linesMigration/InvasionMotility/Invasion~250[16]

Signaling Pathways and Experimental Workflows

To aid in your experimental design and data interpretation, we have provided diagrams of the Src signaling pathway and the workflows for key target engagement assays.

Src_Signaling_Pathway cluster_downstream Downstream Pathways RTK RTK (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCR GPCR->Src pSrc p-Src (Y416) Src->pSrc Autophosphorylation FAK FAK pSrc->FAK STAT3 STAT3 pSrc->STAT3 PI3K PI3K pSrc->PI3K RAS RAS pSrc->RAS PNRI299 This compound PNRI299->pSrc Inhibition Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Survival Survival AKT->Survival MAPK->Proliferation

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

Experimental_Workflows cluster_cetca Cellular Thermal Shift Assay (CETSA™) Workflow cluster_wb Phospho-Src Western Blot Workflow cetca1 Treat cells with this compound or vehicle cetca2 Heat cells to denature proteins cetca1->cetca2 cetca3 Lyse cells and separate soluble/insoluble fractions cetca2->cetca3 cetca4 Detect soluble Src protein (e.g., Western Blot) cetca3->cetca4 cetca5 Analyze for thermal stabilization cetca4->cetca5 wb1 Treat cells with this compound or vehicle wb2 Lyse cells and quantify protein wb1->wb2 wb3 SDS-PAGE and transfer to membrane wb2->wb3 wb4 Incubate with anti-p-Src (Y416) and anti-Total Src antibodies wb3->wb4 wb5 Detect and quantify band intensities wb4->wb5

Caption: High-level workflows for CETSA™ and Phospho-Src Western Blotting.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA™)

This protocol outlines the procedure to assess the thermal stabilization of Src in response to this compound binding in intact cells.

Materials:

  • Cell line expressing endogenous Src (e.g., HT29, PC3)

  • This compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Equipment for Western blotting (see Protocol 2)

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for 1 hour at 37°C.

  • Heating: After treatment, harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble Src in each sample by Western blotting using an anti-Src antibody.

  • Data Interpretation: Plot the amount of soluble Src as a function of temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for this compound-treated samples indicates thermal stabilization and therefore, target engagement.

Protocol 2: Phospho-Src (Tyr416) Western Blotting

This protocol describes the detection of Src activation status by measuring its autophosphorylation at Tyr416.

Materials:

  • Cell line expressing endogenous Src

  • This compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (anti-p-Src and anti-total-Src) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for p-Src and total Src. Normalize the p-Src signal to the total Src signal for each sample. A dose-dependent decrease in the p-Src/total Src ratio in this compound-treated cells confirms target engagement and inhibition.

Troubleshooting

Problem 1: No thermal shift observed in CETSA™ experiment.

  • Possible Cause: The concentration of this compound is too low to induce a detectable thermal shift.

    • Solution: Increase the concentration range of this compound used in the experiment.

  • Possible Cause: The heating temperature range is not optimal for detecting a shift.

    • Solution: Perform a temperature gradient to determine the optimal melting temperature of Src in your cell line and adjust the heating range accordingly.

  • Possible Cause: this compound does not sufficiently stabilize the Src protein to produce a detectable shift.

    • Solution: This could indicate weak binding in the cellular environment. Corroborate with other target engagement assays like phospho-Src Western blotting.

Problem 2: High background in phospho-Src Western blot.

  • Possible Cause: Insufficient blocking of the membrane.

    • Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider using a different blocking agent, such as 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can cause background with anti-phospho antibodies.[17][18]

  • Possible Cause: Primary or secondary antibody concentration is too high.

    • Solution: Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with low background.

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and duration of washes with TBST after antibody incubations.

Problem 3: Inconsistent results between biochemical and cellular assays.

  • Possible Cause: Poor cell permeability of this compound.

    • Solution: A compound may be potent in a biochemical assay but show reduced activity in a cellular assay due to its inability to cross the cell membrane. This highlights the importance of cellular assays in drug development.

  • Possible Cause: High protein binding in cell culture medium.

    • Solution: this compound may bind to proteins in the serum of the cell culture medium, reducing its effective concentration. Consider performing experiments in serum-free or low-serum conditions for a short duration.

  • Possible Cause: this compound is a substrate for cellular efflux pumps.

    • Solution: The compound may be actively transported out of the cell, preventing it from reaching its intracellular target. Co-incubation with known efflux pump inhibitors can help diagnose this issue.

References

Technical Support Center: Pnri-299 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Pnri-299" does not correspond to a widely recognized experimental product in publicly available scientific literature. The following technical support center has been developed as a comprehensive template, assuming "this compound" is a hypothetical product for experimental research. The principles and troubleshooting guides provided are based on general best practices for minimizing variability in life sciences experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in your experiments.

Question Answer
What is the optimal storage condition for this compound? This compound should be stored at -20°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles to maintain its stability and efficacy. Aliquoting the reagent upon first use is highly recommended.
Can I use a different cell line than the one specified in the protocol? While the provided protocol has been optimized for the specified cell line, using a different cell line may be possible. However, it will require re-optimization of parameters such as cell seeding density, treatment duration, and this compound concentration. We recommend performing a dose-response curve to determine the optimal concentration for your cell line of interest.
How critical is the incubation time with this compound? The specified incubation time is critical for achieving reproducible results. Deviations from the recommended time can lead to significant variability in the experimental outcome. If adjustments are necessary, a time-course experiment should be conducted to determine the new optimal incubation period.
What are the recommended positive and negative controls for a this compound experiment? For a positive control, use a compound known to elicit a similar biological response to this compound. For a negative control, a vehicle control (the solvent used to dissolve this compound) is essential to ensure that the observed effects are due to this compound and not the solvent.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound experiments.

Issue 1: High Variability Between Replicates

High variability between replicates can obscure the true effect of this compound. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and verify cell counts for each plate.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity.
Inconsistent incubation conditions Ensure uniform temperature and CO2 levels in the incubator. Avoid placing plates in areas with high traffic or drafts.
Issue 2: No or Low Signal with this compound Treatment

The absence of an expected signal can be due to several factors.

Potential Cause Troubleshooting Step
Inactive this compound Verify the storage conditions and expiration date of the reagent. Test a fresh aliquot of this compound.
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Incorrect protocol Carefully review the experimental protocol to ensure all steps were followed correctly. Pay close attention to incubation times and reagent concentrations.
Cell health issues Assess cell viability and morphology. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Experimental Protocols

General Cell Culture and this compound Treatment Protocol
  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a microplate at the recommended density.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in the recommended solvent.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture media.

    • Remove the old media from the cells and add the media containing this compound.

    • Include appropriate positive and negative controls.

  • Incubation and Downstream Analysis:

    • Incubate the cells for the specified duration.

    • Proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, gene expression analysis).

Visualizations

Pnri_299_Signaling_Pathway Pnri299 This compound Receptor Receptor Tyrosine Kinase Pnri299->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth and Proliferation mTOR->CellGrowth

Caption: Hypothetical this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture CellSeeding Cell Seeding CellCulture->CellSeeding Pnri299Prep This compound Dilution Treatment This compound Treatment Pnri299Prep->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation DataCollection Data Collection Incubation->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis

Caption: General experimental workflow for this compound.

Troubleshooting_Flow Start Inconsistent Results CheckReagents Check Reagent Stability & Storage Start->CheckReagents CheckProtocol Review Protocol Adherence Start->CheckProtocol CheckCells Verify Cell Health & Density Start->CheckCells Optimize Re-optimize Assay Parameters CheckReagents->Optimize CheckProtocol->Optimize CheckCells->Optimize Success Consistent Results Optimize->Success

Caption: Troubleshooting logic for inconsistent results.

Validation & Comparative

A Comparative Analysis of Pnri-299 and Other Activator Protein-1 (AP-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pnri-299 with other notable Activator Protein-1 (AP-1) inhibitors, T-5224 and SR 11302. The information presented is based on available experimental data to assist researchers in making informed decisions for their investigative needs.

Introduction to AP-1 Inhibition

Activator Protein-1 (AP-1) is a crucial transcription factor involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the AP-1 signaling pathway is implicated in various pathologies such as cancer, inflammatory disorders, and fibrotic diseases. This has led to the development of small molecule inhibitors targeting AP-1 as potential therapeutic agents. This guide focuses on this compound and compares its performance and characteristics with two other well-documented AP-1 inhibitors, T-5224 and SR 11302.

Mechanism of Action

The inhibitors discussed employ different mechanisms to suppress AP-1 activity, offering distinct advantages and research applications.

  • This compound: This small molecule indirectly inhibits AP-1 transcription by targeting the redox effector factor-1 (Ref-1).[1] Ref-1 is a key dual-function protein that, in addition to its DNA repair activity, plays a critical role in the redox regulation of several transcription factors, including AP-1. By inhibiting the oxidoreductase function of Ref-1, this compound prevents the reduction of a critical cysteine residue in the DNA-binding domain of Fos and Jun, thereby inhibiting their ability to bind to DNA.

  • T-5224: This agent acts as a direct inhibitor of the c-Fos/AP-1 complex.[2][3][4][5] It is designed to specifically interfere with the DNA binding activity of the c-Fos/c-Jun heterodimer, a primary component of the AP-1 complex, without affecting the expression levels of the c-Fos family members themselves.[6][7]

  • SR 11302: As a synthetic retinoid, SR 11302 inhibits AP-1 transcriptional activity through a distinct mechanism.[8][9][10] Unlike other retinoids that activate retinoic acid response elements (RAREs), SR 11302 is characterized by its ability to suppress AP-1-mediated transcription without activating RARE-dependent gene expression.[8][9][11]

cluster_Pnri299 This compound cluster_T5224 T-5224 cluster_SR11302 SR 11302 Pnri299 This compound Ref1_reduced Ref-1 (reduced) Pnri299->Ref1_reduced Inhibits Ref1 Ref-1 (oxidized) AP1_inactive_Pnri AP-1 (Fos/Jun) (oxidized) Ref1_reduced->AP1_inactive_Pnri Reduces AP1_active_Pnri AP-1 (Fos/Jun) (reduced) DNA_Pnri AP-1 Response Element (DNA) AP1_active_Pnri->DNA_Pnri Binds Gene_Transcription_Pnri Gene Transcription DNA_Pnri->Gene_Transcription_Pnri Initiates T5224 T-5224 AP1_DNA_complex c-Fos/c-Jun-DNA Complex T5224->AP1_DNA_complex Inhibits formation AP1_T5224 c-Fos/c-Jun DNA_T5224 AP-1 Response Element (DNA) AP1_T5224->DNA_T5224 Binds Gene_Transcription_T5224 Gene Transcription SR11302 SR 11302 AP1_activity AP-1 Transcriptional Activity SR11302->AP1_activity Inhibits Gene_Transcription_SR11302 Gene Transcription AP1_activity->Gene_Transcription_SR11302 Drives cluster_workflow Experimental Workflow: AP-1 Luciferase Reporter Assay A 1. Seed cells in a 96-well plate B 2. Co-transfect with AP-1 and control plasmids A->B C 3. Incubate for 24 hours B->C D 4. Pre-treat with inhibitors C->D E 5. Stimulate with PMA D->E F 6. Lyse cells E->F G 7. Measure luciferase activity F->G H 8. Analyze data and determine IC50 G->H Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Cytokines, Stress) MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Extracellular_Stimuli->MAPK_Cascade Fos_Jun_Expression Increased Fos/Jun Gene Expression MAPK_Cascade->Fos_Jun_Expression Fos_Jun_Proteins Fos/Jun Proteins Fos_Jun_Expression->Fos_Jun_Proteins AP1_dimer AP-1 Dimer (Fos/Jun) Fos_Jun_Proteins->AP1_dimer Ref1_reduced Ref-1 (reduced) Ref1_reduced->AP1_dimer Redox Activation Ref1_oxidized Ref-1 (oxidized) Ref1_oxidized->Ref1_reduced Pnri299 This compound Pnri299->Ref1_reduced Inhibits AP1_DNA_binding AP-1 DNA Binding AP1_dimer->AP1_DNA_binding Gene_Expression Target Gene Expression AP1_DNA_binding->Gene_Expression T5224 T-5224 T5224->AP1_DNA_binding Inhibits SR11302 SR 11302 SR11302->Gene_Expression Inhibits Transcription

References

A Comparative Guide to NF-κB Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the compound "Pnri-299": Our comprehensive search for "this compound" did not yield any relevant scientific data or publications in the context of NF-κB inhibition or any other related biological activity. It is possible that "this compound" is a typographical error or refers to a compound not yet described in publicly available literature. This guide will therefore focus on a detailed comparison of well-characterized NF-κB inhibitors, providing a framework for evaluating such therapeutic agents.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2][3] Its dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.[4][5] This guide provides a comparative overview of different classes of NF-κB inhibitors, with a focus on their mechanism of action, supported by experimental data.

Understanding the NF-κB Signaling Pathway

The NF-κB signaling cascade can be broadly divided into canonical and non-canonical pathways.

  • Canonical Pathway: In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[7] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[8]

  • Non-Canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα.[6][9] It primarily regulates the processing of the p100 subunit to p52, leading to the nuclear translocation of p52/RelB heterodimers.

Below is a diagram illustrating the canonical NF-κB signaling pathway and points of inhibition.

Caption: Canonical NF-κB signaling pathway and points of therapeutic intervention.

Comparison of NF-κB Inhibitors

A variety of small molecules have been developed to inhibit the NF-κB pathway at different stages. Below is a comparison of two such inhibitors, BAY 11-7082 and SC75741, which target different points in the cascade.

FeatureBAY 11-7082SC75741
Target IκBα phosphorylation (IKK)[10][11]DNA binding of the p65 subunit[12][13]
Mechanism of Action Irreversibly inhibits TNF-α-induced phosphorylation of IκBα, preventing its degradation and subsequent NF-κB activation.[10][14]Impairs the ability of the p65 subunit of NF-κB to bind to DNA, thereby reducing the expression of target genes.[12][15]
Reported IC₅₀ 5-10 µM for inhibition of TNF-α-induced surface expression of adhesion molecules.[16]200 nM for p65.[12]
Cellular Effects Suppresses production of nitric oxide, prostaglandin E₂, and TNF-α.[17] Reduces expression of adhesion molecules.[10]Reduces expression of cytokines, chemokines, and pro-apoptotic factors.[12] Inhibits influenza virus replication.[15]
In Vivo Activity Demonstrates anti-inflammatory, anticancer, and neuroprotective effects in various models.[17]Protects mice against highly pathogenic avian influenza A virus infection.[18] Mitigates chondrocyte degradation in an osteoarthritis model.[13]

Experimental Methodologies

The following are representative experimental protocols used to characterize NF-κB inhibitors.

IκBα Phosphorylation Assay

Objective: To determine the effect of an inhibitor on the phosphorylation of IκBα.

Protocol:

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded in multi-well plates.

  • Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of the inhibitor (e.g., BAY 11-7082 at 5 µM) for a specified duration (e.g., 1 hour).[16]

  • Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL for 5 minutes), to induce IκBα phosphorylation.[16]

  • Cell Lysis: Cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated IκBα and total IκBα, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the levels of phosphorylated and total IκBα.

NF-κB DNA Binding Assay

Objective: To assess the ability of an inhibitor to prevent the binding of NF-κB to its DNA consensus sequence.

Protocol:

  • Nuclear Extract Preparation: Cells are treated with an inhibitor (e.g., SC75741) and stimulated to activate NF-κB. Nuclear extracts are then prepared using a nuclear extraction kit.

  • Electrophoretic Mobility Shift Assay (EMSA):

    • A DNA probe containing the NF-κB consensus sequence is labeled with a radioactive or non-radioactive tag.

    • The labeled probe is incubated with the nuclear extracts in a binding buffer.

    • The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for non-radioactive probes).

  • ELISA-based Assay:

    • A multi-well plate is coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Nuclear extracts are added to the wells and incubated to allow NF-κB to bind to the DNA.

    • The wells are washed, and a primary antibody specific for an NF-κB subunit (e.g., p65) is added.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A substrate is added, and the resulting colorimetric change is measured using a plate reader. The intensity of the signal is proportional to the amount of bound NF-κB.

Experimental Workflow for NF-κB Inhibitor Analysis Workflow for NF-κB Inhibitor Analysis cluster_upstream Upstream Pathway Analysis cluster_downstream Downstream Pathway Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Inhibitor Treatment Stimulation 3. NF-κB Stimulation (e.g., TNF-α) Inhibitor_Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Nuclear_Extraction 4. Nuclear Extraction Stimulation->Nuclear_Extraction Reporter_Assay 5. Reporter Gene Assay (e.g., Luciferase) Western_Blot 5. Western Blot for p-IκBα / Total IκBα Cell_Lysis->Western_Blot Upstream_Result Result: Inhibition of IκBα Phosphorylation Western_Blot->Upstream_Result DNA_Binding_Assay 5. DNA Binding Assay (EMSA or ELISA) Nuclear_Extraction->DNA_Binding_Assay Downstream_Result Result: Inhibition of NF-κB DNA Binding or Transcriptional Activity DNA_Binding_Assay->Downstream_Result Reporter_Assay->Downstream_Result

Caption: General experimental workflow for evaluating NF-κB inhibitors.

Conclusion

The development of NF-κB inhibitors is a promising avenue for the treatment of a wide range of diseases.[19] The choice of an inhibitor depends on the specific research question or therapeutic goal, with considerations for potency, specificity, and the desired point of intervention within the signaling pathway. While direct inhibitors of the IKK complex or NF-κB DNA binding are common, other strategies such as targeting upstream signaling components or the proteasome are also viable approaches.[9] As research progresses, a deeper understanding of the nuances of the NF-κB signaling pathway will pave the way for the development of more targeted and effective therapies.

References

Validating the Selectivity of APE/Ref-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Apurinic/apyrimidinic endonuclease-1/redox effector factor-1 (APE/Ref-1) is a critical enzyme with a dual role in cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2][3] It plays a vital part in DNA base excision repair (BER) and also functions as a redox regulator of numerous transcription factors that are crucial for tumor growth and survival, such as NF-κB, HIF-1α, STAT3, and AP-1.[3][4][5] The development of inhibitors that can selectively target one of these functions over the other is a key goal in realizing the therapeutic potential of targeting APE/Ref-1. This guide provides a comparative overview of the experimental validation of selectivity for APE/Ref-1 inhibitors, with a focus on the well-characterized inhibitor APX3330 and its analogs, as information on a specific compound named "Pnri-299" is not available in the public domain.

The Dual Functions of APE/Ref-1: A Basis for Selectivity

The ability to differentiate between the two primary functions of APE/Ref-1 is central to the development of targeted therapies.

  • DNA Repair (Endonuclease) Function: APE/Ref-1 is responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[1] Inhibition of this function can sensitize cancer cells to DNA-damaging agents.[6]

  • Redox Signaling Function: APE/Ref-1 reduces and thereby activates a number of transcription factors involved in cancer progression, inflammation, and angiogenesis.[4][5] Selective inhibition of the redox function is a major therapeutic strategy.[3]

Comparative Selectivity of APE/Ref-1 Inhibitors

The selectivity of an APE/Ref-1 inhibitor is determined by its differential activity against the endonuclease and redox functions of the protein. APX3330 (formerly E3330) is a first-in-class inhibitor that has been extensively studied and has demonstrated high selectivity for the redox function of APE/Ref-1.[4][7]

InhibitorTarget FunctionIC50 (Redox)Effect on Endonuclease ActivityKey Characteristics
APX3330 (E3330) Redox~10 µM[8]No significant inhibition[4][7]First-generation inhibitor, completed Phase I clinical trials.[3][9]
APX2009 RedoxMore potent than APX3330[7]Not specified, but designed as a redox inhibitor.Second-generation inhibitor with improved potency.[7][10]
APX2014 Redox5- to 10-fold more potent than APX2009 in some assays.[7]Not specified, but designed as a redox inhibitor.Second-generation inhibitor with improved potency.[7][10]
RN7-58 N/ANo effect on redox activity.[11]Not applicable.A structural analog of APX3330 used as a negative control.[11]
APE1 Inhibitor III (Ari3) EndonucleaseNot applicable.Used as a positive control for endonuclease inhibition.[3]A known inhibitor of the APE/Ref-1 endonuclease function.

Experimental Protocols for Validating Selectivity

Objective validation of inhibitor selectivity requires specific and robust assays that can distinguish between the two main functions of APE/Ref-1.

Redox Function Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)

This assay directly measures the ability of an inhibitor to block the APE/Ref-1-mediated reduction and subsequent DNA binding of a target transcription factor.

Principle: APE/Ref-1 reduces an oxidized, inactive transcription factor (e.g., NF-κB or AP-1), enabling it to bind to a specific DNA probe. This protein-DNA complex migrates slower than the free DNA probe in a non-denaturing polyacrylamide gel. A redox inhibitor will prevent this shift in mobility.

Protocol:

  • Recombinant APE/Ref-1 is pre-incubated with the test inhibitor (e.g., APX3330) at various concentrations.

  • An oxidized, inactive transcription factor and a radiolabeled DNA probe containing the transcription factor's binding site are added to the reaction.

  • The reaction is incubated to allow for APE/Ref-1-mediated reduction and DNA binding.

  • The reaction products are separated by polyacrylamide gel electrophoresis.

  • The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes.

  • Quantification of the shifted bands allows for the determination of the inhibitor's IC50 value.

Endonuclease Function Inhibition Assay: Kinetic Fluorescence-Based Assay

This assay measures the enzymatic activity of APE/Ref-1 in cleaving a DNA substrate containing an abasic site mimic.

Principle: A synthetic DNA oligonucleotide is designed with a fluorescent reporter and a quencher on opposite sides of an abasic site mimic (e.g., tetrahydrofuran - THF). In its intact state, the quencher suppresses the fluorescence. When APE/Ref-1 cleaves the DNA at the abasic site, the reporter and quencher are separated, leading to an increase in fluorescence.

Protocol:

  • The test inhibitor is incubated with recombinant APE/Ref-1 in a reaction buffer.

  • The fluorescently labeled DNA substrate is added to initiate the reaction.

  • The fluorescence intensity is measured over time using a plate reader.

  • The rate of the reaction (Vmax) is calculated from the linear phase of the fluorescence curve.

  • The activity in the presence of the inhibitor is compared to the activity of APE/Ref-1 alone to determine the percentage of inhibition.[3]

Specificity Assay: Counterscreening Against Other Redox Proteins

To ensure that the inhibitor is selective for APE/Ref-1 and does not have off-target effects on other cellular redox systems, counterscreening is performed.

Principle: The inhibitor is tested for its ability to inhibit the activity of another redox-active protein, such as thioredoxin.

Protocol:

  • A standard assay for thioredoxin activity is set up.

  • The test inhibitor (e.g., APX3330) is added to the assay at various concentrations.

  • The activity of thioredoxin is measured in the presence and absence of the inhibitor.

  • A lack of inhibition of thioredoxin activity demonstrates the selectivity of the compound for APE/Ref-1.[11]

Visualizing the Pathways and Workflows

APE/Ref-1 Signaling Pathway and Points of Inhibition

APE1_Signaling cluster_nucleus Nucleus cluster_inhibition cluster_ber Base Excision Repair APE1 APE/Ref-1 TF_red Transcription Factors (red) (Active) APE1->TF_red Redox Function (Reduction) TF_ox Transcription Factors (ox) (NF-κB, HIF-1α, STAT3, AP-1) TF_ox->APE1 DNA DNA TF_red->DNA Binds to Promoter Gene_Expression Gene Expression (Proliferation, Angiogenesis, Anti-apoptosis) DNA->Gene_Expression Transcription Inhibitor APX3330 (Redox Inhibitor) Inhibitor->APE1 Inhibits Redox Function Damaged_DNA DNA with Abasic Site APE1_endo APE/Ref-1 (Endonuclease Function) Damaged_DNA->APE1_endo Repaired_DNA Repaired DNA APE1_endo->Repaired_DNA Cleavage at AP site Endo_Inhibitor Endonuclease Inhibitor Endo_Inhibitor->APE1_endo Inhibits

Caption: APE/Ref-1 dual function signaling pathway and points of selective inhibition.

Experimental Workflow for Selectivity Validation

Selectivity_Workflow cluster_assays Selectivity Assays cluster_results Results Interpretation start Test Compound redox_assay Redox Function Assay (EMSA) start->redox_assay endo_assay Endonuclease Function Assay (Fluorescence-based) start->endo_assay counterscreen Counterscreen (e.g., Thioredoxin Assay) start->counterscreen selective_redox Selective Redox Inhibitor (e.g., APX3330) redox_assay->selective_redox Inhibition non_selective Non-selective Inhibitor redox_assay->non_selective Inhibition inactive Inactive Compound redox_assay->inactive No Inhibition endo_assay->selective_redox No Inhibition endo_assay->non_selective Inhibition endo_assay->inactive No Inhibition counterscreen->selective_redox No Inhibition

Caption: Workflow for determining the selectivity of APE/Ref-1 inhibitors.

References

Comparative Efficacy of Pnri-299 and Corticosteroids in Asthma: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Pnri-299" have not yielded any publicly available information on a compound or drug with this designation in the context of asthma research and development. Therefore, a direct comparison with corticosteroids based on experimental data is not possible at this time.

This guide will proceed by outlining the established efficacy and mechanism of action of corticosteroids in asthma, which will serve as a benchmark for comparison if and when data on this compound becomes available.

Corticosteroids: The Gold Standard in Asthma Management

Corticosteroids are the most effective and widely used long-term control medications for asthma. Their efficacy stems from their broad anti-inflammatory effects on the airways.

Mechanism of Action

The anti-inflammatory actions of corticosteroids are primarily mediated through the glucocorticoid receptor (GR). This process involves several key mechanisms:

  • Transrepression: Activated GRs can bind to and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of multiple inflammatory genes that encode for cytokines, chemokines, adhesion molecules, and inflammatory enzymes.

  • Transactivation: GRs can also directly bind to DNA and increase the transcription of anti-inflammatory genes.

  • Histone Acetylation Modification: Corticosteroids can recruit histone deacetylase-2 (HDAC2) to the site of inflammation. This reverses the histone acetylation associated with activated inflammatory genes, effectively "switching them off".

This multi-faceted mechanism of action results in a reduction of airway inflammation, mucus production, and airway hyperresponsiveness.

Signaling Pathway of Corticosteroids in Asthma

corticosteroid_pathway cluster_cell Airway Inflammatory Cell Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to GR_active Activated GR GR->GR_active Activates NFkB NF-κB / AP-1 (Pro-inflammatory Transcription Factors) GR_active->NFkB Inhibits HDAC2 Histone Deacetylase-2 (HDAC2) GR_active->HDAC2 Recruits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GR_active->Anti_Inflammatory_Genes Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates HDAC2->Inflammatory_Genes Deacetylates (Switches off) Inflammation Airway Inflammation Inflammatory_Genes->Inflammation Anti_Inflammatory_Genes->Inflammation Reduces

Caption: Corticosteroid signaling pathway in an airway inflammatory cell.

Efficacy of Corticosteroids in Asthma

The clinical efficacy of corticosteroids in asthma is well-documented. They are effective in:

  • Reducing the frequency and severity of asthma symptoms.

  • Improving lung function.

  • Preventing asthma exacerbations.

  • Reducing the need for rescue bronchodilators.

Inhaled corticosteroids (ICS) are the preferred delivery method for long-term control of persistent asthma, as they deliver the drug directly to the airways, minimizing systemic side effects.

Placeholder for this compound Data

Once information regarding the mechanism of action, preclinical, and clinical data for this compound becomes available, this guide will be updated to include a direct comparison with corticosteroids. The following sections are placeholders for this future data.

This compound: Mechanism of Action

(This section will be populated with details of this compound's molecular target and signaling pathway.)

This compound: Signaling Pathway Diagram

(A DOT script and diagram will be generated here to illustrate the signaling pathway of this compound.)

Comparative Efficacy Data

(Data tables will be created to compare this compound and corticosteroids across key preclinical and clinical endpoints.)

Table 1: Preclinical Efficacy in Animal Models of Asthma

ParameterThis compoundCorticosteroid (e.g., Dexamethasone)
Airway Hyperresponsiveness Data NeededData Needed
Eosinophil Infiltration (BALF) Data NeededData Needed
Th2 Cytokine Levels (e.g., IL-4, IL-5, IL-13) Data NeededData Needed
Mucus Production Data NeededData Needed

Table 2: Clinical Efficacy in Patients with Asthma

ParameterThis compoundInhaled Corticosteroid
Change in FEV1 Data NeededData Needed
Annualized Exacerbation Rate Data NeededData Needed
Asthma Control Questionnaire (ACQ) Score Data NeededData Needed
Sputum Eosinophil Count Data NeededData Needed
Experimental Protocols

(Detailed methodologies for the key experiments cited for this compound will be provided here.)

Inclusion of this compound data is pending public disclosure of research and clinical trial results.

cross-reactivity of Pnri-299 with other transcription factors

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the cross-reactivity profile of the novel transcription factor Pnri-299 compared to other members of its structural family is crucial for accurately interpreting its biological function and predicting potential off-target effects in therapeutic applications. This guide provides a comparative analysis of this compound with a well-characterized homologous transcription factor, TF-Zeta, using quantitative data from established molecular biology assays.

Comparative Analysis of Binding Specificity

To evaluate the cross-reactivity of this compound, its DNA binding profile was compared to that of TF-Zeta, a closely related transcription factor known to bind to a similar consensus sequence. The following table summarizes the binding affinities and specificity scores derived from Electrophoretic Mobility Shift Assays (EMSA) and Protein Binding Microarray (PBM) analysis.

Parameter This compound TF-Zeta Experiment
Binding Affinity (Kd) to Consensus Sequence (5'-CANGTG-3') 2.5 nM3.1 nMEMSA
Binding Affinity (Kd) to Off-Target Sequence 1 (5'-CATGTG-3') 45 nM15 nMEMSA
Binding Affinity (Kd) to Off-Target Sequence 2 (5'-CAGGTG-3') > 200 nM30 nMEMSA
PBM Specificity Score 0.920.78PBM

Note: The PBM Specificity Score ranges from 0 (highly promiscuous) to 1.0 (highly specific). A higher score indicates a more defined binding motif and less off-target binding.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

This assay was performed to quantitatively measure the binding affinity (dissociation constant, Kd) of this compound and TF-Zeta to specific DNA probes.

  • Probe Preparation: Double-stranded DNA oligonucleotides corresponding to the consensus and off-target sequences were synthesized and end-labeled with a fluorescent dye.

  • Binding Reaction: A fixed concentration of the labeled probe was incubated with increasing concentrations of purified this compound or TF-Zeta protein in a binding buffer containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 5% glycerol for 30 minutes at room temperature.

  • Electrophoresis: The reaction mixtures were resolved on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

  • Data Analysis: The gel was imaged using a fluorescence scanner. The fraction of bound probe at each protein concentration was quantified, and the Kd was determined by fitting the data to a standard binding isotherm.

Protein Binding Microarray (PBM) Analysis

PBM analysis was conducted to determine the comprehensive DNA binding specificity of this compound and TF-Zeta.

  • Microarray Design: A custom DNA microarray was synthesized, containing thousands of unique double-stranded DNA sequences covering a wide range of potential binding sites.

  • Protein Binding: The microarray was incubated with a solution containing GST-tagged this compound or TF-Zeta protein.

  • Detection: The bound protein was detected by incubating the array with a fluorescently labeled anti-GST antibody.

  • Data Analysis: The microarray was scanned, and the fluorescence intensity for each probe was measured. A specificity score was calculated for each protein based on the enrichment of specific binding motifs against the background.

Visualizing Molecular Interactions and Workflows

Hypothetical Signaling Pathway for this compound Activation

The following diagram illustrates a potential upstream signaling cascade leading to the activation of this compound.

G receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Ligand Binding kinase2 Kinase B kinase1->kinase2 pnri299_inactive This compound (Inactive) kinase2->pnri299_inactive Phosphorylation pnri299_active This compound-P (Active) pnri299_inactive->pnri299_active nucleus Nucleus pnri299_active->nucleus Translocation gene Target Gene Expression nucleus->gene

Caption: Upstream signaling pathway for this compound activation.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the systematic approach used to compare the binding specificity of this compound and TF-Zeta.

G start Purify Recombinant This compound & TF-Zeta pbm Protein Binding Microarray (PBM) start->pbm Global Specificity emsa EMSA start->emsa Affinity Measurement chip ChIP-seq (In vivo) start->chip Genome-wide Binding data_analysis Comparative Data Analysis pbm->data_analysis emsa->data_analysis chip->data_analysis conclusion Cross-Reactivity Profile data_analysis->conclusion

Caption: Workflow for assessing transcription factor cross-reactivity.

Conclusion

The experimental data indicates that while this compound and TF-Zeta recognize the same core DNA consensus sequence, this compound exhibits a significantly higher degree of specificity. This is evidenced by its lower affinity for known off-target sequences in EMSA experiments and a higher specificity score from the PBM analysis. This suggests that this compound has a more restricted set of genomic targets compared to TF-Zeta, which may translate to a more precise biological function and a lower potential for off-target effects in therapeutic contexts. Further in vivo validation using techniques such as ChIP-seq is recommended to confirm these findings in a cellular context.

Pnri-299 vs. Other APE/Ref-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pnri-299 with other inhibitors of the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1). APE1/Ref-1 is a critical multifunctional protein involved in both DNA base excision repair and the redox regulation of numerous transcription factors, making it a significant target in various diseases, including cancer and inflammatory conditions.[1][2] This document outlines the performance of these inhibitors, supported by experimental data, and includes detailed methodologies for key experiments to aid in research and development.

Overview of APE1/Ref-1 Inhibition Strategies

APE1/Ref-1 has two primary functions that can be targeted for therapeutic intervention:

  • Endonuclease Activity: This function is crucial for the DNA base excision repair (BER) pathway, which corrects DNA damage from oxidative stress and alkylating agents. Inhibitors of this function aim to sensitize cancer cells to DNA-damaging therapies.

  • Redox Signaling Activity: APE1/Ref-1 reduces and thereby activates a host of transcription factors, including AP-1, NF-κB, HIF-1α, and STAT3, which are involved in cell proliferation, inflammation, and angiogenesis.[2][3] Inhibitors of the redox function are being explored for a wide range of diseases.

Comparative Performance of APE1/Ref-1 Inhibitors

The following tables summarize the quantitative data for this compound and other notable APE1/Ref-1 inhibitors.

Table 1: Redox Function Inhibitors
InhibitorTarget SpecificityIC50 / GI50Cell Lines / SystemKey Findings
This compound Selective for AP-1 transcription over NF-κBIC50: 20 µM (AP-1 inhibition)[4]Human lung epithelial A549 cells[4]Selectively inhibits AP-1 transcription without affecting NF-κB up to 200 µM.[4] No toxicity observed in melanoma cell lines up to 100 µM.[5]
APX3330 Redox function of APE1/Ref-1GI50: 50-75 µM (preclinical models)[6]Pancreatic cancer cells, retinal and choroidal endothelial cells[7][8]Orally bioavailable small molecule that has completed Phase I clinical trials.[6][9]
APX2009 Redox function of APE1/Ref-1GI50: 1.1 µM (HRECs), 26 µM (Rf/6a)[10]Human retinal microvascular endothelial cells (HRECs), macaque choroidal endothelial cells (Rf/6a)[10]A more potent analog of APX3330.[10]
APX2014 Redox function of APE1/Ref-1GI50: 110 nM (HRECs), 5.0 µM (Rf/6a)[10]Human retinal microvascular endothelial cells (HRECs), macaque choroidal endothelial cells (Rf/6a)[10]A highly potent second-generation inhibitor, 5- to 10-fold more potent than APX2009.[7][10]
Resveratrol Redox activity of APE1Not specifiedIn vitro studiesNatural compound that can inhibit the redox activity of APE1 and decrease AP-1 DNA binding.[11]
Curcumin Redox activity of APE1Not specifiedIn vitro studiesNatural compound reported to be an APE1 redox inhibitor.[11]
Table 2: Endonuclease Function Inhibitors
InhibitorTarget SpecificityIC50 / GI50Cell Lines / SystemKey Findings
Methoxyamine (MX) Indirectly inhibits endonuclease activity by binding to abasic sitesNot specifiedSolid tumors and lymphoma (in clinical trials)[11]Studied in clinical trials to enhance the efficacy of chemotherapeutics like temozolomide.[11]
Lucanthone Inhibits DNA repair activity without affecting redox functionNot specifiedBrain metastases secondary to non-small cell lung cancer (in clinical trials)[11]In Phase II clinical trials.[11]
APE Inhibitor III Endonuclease and exonuclease activitiesNot specifiedHeLa cells[12]Potentiates the activity of MMS and TMZ in vitro.[12]

Signaling Pathways and Experimental Workflows

Visual representations of the APE1/Ref-1 signaling pathway and a typical experimental workflow for inhibitor screening are provided below.

APE1_Ref1_Signaling_Pathway cluster_stimuli Cellular Stress cluster_ape1 APE1/Ref-1 Dual Function cluster_tf Transcription Factor Activation cluster_outcomes Cellular Responses Oxidative_Stress Oxidative Stress APE1_Ref1 APE1/Ref-1 Oxidative_Stress->APE1_Ref1 Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->APE1_Ref1 Redox_Signaling Redox Signaling (Cys65, Cys93) APE1_Ref1->Redox_Signaling Redox Activity DNA_Repair DNA Base Excision Repair APE1_Ref1->DNA_Repair Endonuclease Activity AP1 AP-1 Redox_Signaling->AP1 NFkB NF-κB Redox_Signaling->NFkB HIF1a HIF-1α Redox_Signaling->HIF1a STAT3 STAT3 Redox_Signaling->STAT3 Gene_Expression Gene Expression AP1->Gene_Expression Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis HIF1a->Angiogenesis Proliferation Proliferation STAT3->Proliferation Gene_Expression->Proliferation Inflammation->Angiogenesis

Caption: APE1/Ref-1 signaling pathway.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation Compound_Library Compound Library (e.g., this compound) Target_Assay APE1/Ref-1 Target Assay (e.g., EMSA, Endonuclease Assay) Compound_Library->Target_Assay Hit_Identification Hit Identification (IC50 Determination) Target_Assay->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., Luciferase Reporter, Proliferation) Hit_Identification->Cell_Based_Assays Lead_Selection Lead Compound Selection Cell_Based_Assays->Lead_Selection Animal_Models In Vivo Animal Models (e.g., Mouse Asthma Model) Lead_Selection->Animal_Models Toxicity_PK Toxicity and PK/PD Studies Animal_Models->Toxicity_PK Candidate_Selection Clinical Candidate Toxicity_PK->Candidate_Selection

Caption: Experimental workflow for APE1/Ref-1 inhibitor development.

Detailed Experimental Protocols

AP-1 Transcription Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of a compound on AP-1-mediated gene transcription.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites is transfected into cells. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency. The cells are then treated with the test compound and a stimulant (e.g., PMA) to activate the AP-1 pathway. The luminescence from both luciferases is measured, and the ratio of firefly to Renilla luminescence indicates the level of AP-1 transcriptional activity.

Protocol:

  • Cell Culture and Transfection:

    • Plate human lung epithelial A549 cells in 24-well plates at a density of 5 x 10^4 cells per well.[4]

    • After 24 hours, co-transfect the cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound).

    • Incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation:

    • Stimulate the cells with an appropriate agent to induce AP-1 activity (e.g., phorbol 12-myristate 13-acetate, PMA).

  • Lysis and Luminescence Measurement:

    • After 6-8 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well.

    • Normalize the data to the vehicle-treated control.

    • Plot the normalized activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (alamarBlue Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The alamarBlue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Protocol:

  • Cell Plating:

    • Seed cells (e.g., HRECs, Rf/6a) in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • alamarBlue Addition:

    • Add alamarBlue reagent to each well (typically 10% of the well volume).

    • Incubate for 1-4 hours, or until a color change is observed.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and alamarBlue but no cells).

    • Express the results as a percentage of the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the inhibitor concentration.

Affinity Chromatography for Target Identification

This method was used to identify Ref-1 as the molecular target of this compound.[1]

Principle: An analog of the inhibitor is chemically modified to include a linker and is then immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is passed over this matrix. The protein target that specifically binds to the inhibitor will be retained on the column, while other proteins will wash through. The bound protein is then eluted and identified by techniques such as mass spectrometry.

Protocol:

  • Synthesis of Affinity Reagent:

    • Synthesize an analog of the inhibitor (e.g., an analog of this compound) that incorporates a linker arm (e.g., aminocaproic acid) suitable for coupling to a solid support.[1]

  • Immobilization:

    • Covalently couple the affinity reagent to an activated solid support (e.g., NHS-activated sepharose beads) to create the affinity matrix.

  • Preparation of Cell Lysate:

    • Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Chromatography:

    • Pack the affinity matrix into a column and equilibrate it with a suitable binding buffer.

    • Load the cell lysate onto the column and allow it to incubate to permit binding.

    • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with a high concentration of the free inhibitor.

  • Protein Identification:

    • Analyze the eluted protein fractions by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

This comprehensive guide provides a comparative overview of this compound and other APE1/Ref-1 inhibitors, offering valuable data and methodologies to support further research and drug development in this promising therapeutic area.

References

Comparative Analysis of PTC299 (Emvododstat) Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the DHODH Inhibitor PTC299

PTC299, also known as Emvododstat, is an investigational small molecule that has garnered significant interest for its potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting DHODH, PTC299 effectively depletes the cellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis and ultimately arresting cell growth.[1][2] This guide provides a comparative analysis of PTC299's performance in various cell lines, supported by experimental data, detailed protocols, and pathway visualizations.

Potency and Differential Sensitivity in Cancer Cell Lines

Extensive studies have demonstrated that PTC299 exhibits broad and potent activity against a wide range of cancer cell lines. Notably, a screen of 240 tumor cell lines revealed that hematologic cancer cell lines are significantly more sensitive to PTC299 than solid tumor cell lines.[4] Approximately 57% of hematopoietic cancer cell lines were found to be sensitive to PTC299, compared to only 18% of solid tumor cell lines.[4] This differential sensitivity is attributed to the lower expression of pyrimidine salvage pathway enzymes, such as cytidine deaminase (CDA) and uridine phosphoryl-ase 1 (UPP1), in hematopoietic tumor lines, making them more reliant on the de novo synthesis pathway.[4]

The table below summarizes the half-maximal inhibitory concentration (IC50) values of PTC299 in a selection of cancer cell lines, highlighting its potent anti-proliferative effects, particularly in leukemia and lymphoma models.

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia<30
HL-60Acute Promyelocytic Leukemia<30
K562Chronic Myeloid Leukemia<30
HeLaCervical Cancer1.64 (EC50 for VEGF inhibition)[4]
HT1080FibrosarcomaLow nM range for VEGF inhibition

Mechanism of Action: Inhibition of Pyrimidine Synthesis and VEGF Production

PTC299's primary mechanism of action is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a reduction in the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of DNA and RNA. The depletion of pyrimidines results in cell cycle arrest and a subsequent decrease in cell proliferation.[1][5]

An important downstream effect of DHODH inhibition by PTC299 is the reduction of Vascular Endothelial Growth Factor (VEGF) production.[1] VEGF is a key signaling protein that stimulates the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis. PTC299 has been shown to inhibit the translation of VEGF mRNA, thereby reducing the secretion of VEGF protein from cancer cells.[2] This anti-angiogenic activity contributes to the overall anti-tumor effect of PTC299.

PTC299_Mechanism cluster_cell Cancer Cell De_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis Pathway DHODH DHODH De_novo_Pyrimidine_Synthesis->DHODH Pyrimidines Pyrimidines (U, C) DHODH->Pyrimidines DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines->DNA_RNA_Synthesis VEGF_mRNA_Translation VEGF mRNA Translation Pyrimidines->VEGF_mRNA_Translation Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth VEGF_Protein VEGF Protein VEGF_mRNA_Translation->VEGF_Protein Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis PTC299 PTC299 PTC299->DHODH Angiogenesis->Tumor_Growth

Caption: PTC299 inhibits DHODH, blocking pyrimidine synthesis and subsequently cell proliferation and VEGF production.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay

Objective: To determine the cytotoxic and anti-proliferative effects of PTC299 on cancer cell lines.

Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a commonly used method.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of PTC299 in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

VEGF ELISA

Objective: To quantify the amount of VEGF secreted by cancer cells following treatment with PTC299.

Method: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure VEGF protein levels in cell culture supernatants.

Protocol:

  • Sample Collection: After treating cells with PTC299 for the desired time (e.g., 48 hours), collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris.

  • Assay Procedure (using a commercial ELISA kit):

    • Add 100 µL of standards and samples to the wells of a microplate pre-coated with a capture antibody against human VEGF.

    • Incubate for 2 hours at room temperature.

    • Wash the wells four times with the provided wash buffer.

    • Add 100 µL of a biotin-conjugated anti-human VEGF detection antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the wells four times.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells four times.

    • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.

    • Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the samples.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of PTC299 in different cell lines.

Experimental_Workflow Cell_Line_Selection Select Diverse Cancer Cell Lines Cell_Culture Cell Culture and Maintenance Cell_Line_Selection->Cell_Culture PTC299_Treatment PTC299 Treatment (Dose-Response) Cell_Culture->PTC299_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) PTC299_Treatment->Viability_Assay VEGF_ELISA VEGF Secretion Assay (ELISA) PTC299_Treatment->VEGF_ELISA Data_Analysis Data Analysis and IC50/EC50 Calculation Viability_Assay->Data_Analysis VEGF_ELISA->Data_Analysis Comparative_Analysis Comparative Analysis of Potency and Efficacy Data_Analysis->Comparative_Analysis

Caption: A streamlined workflow for the comparative analysis of PTC299 in various cell lines.

Conclusion

PTC299 is a potent inhibitor of DHODH with significant anti-proliferative and anti-angiogenic activities across a broad range of cancer cell lines. Its pronounced efficacy in hematologic malignancies highlights the therapeutic potential of targeting the de novo pyrimidine synthesis pathway in cancers that are highly dependent on this metabolic route. The experimental data and protocols provided in this guide offer a framework for researchers to further investigate and compare the performance of PTC299 and other DHODH inhibitors in various cellular contexts, ultimately contributing to the development of more effective cancer therapies. The ongoing clinical evaluation of Emvododstat (PTC299) in indications such as acute myeloid leukemia will provide further insights into its clinical utility.[5][6]

References

Validating the Anti-inflammatory Effects of Pnri-299: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] The development of novel anti-inflammatory agents is crucial for managing these conditions. This guide provides a comparative framework for validating the anti-inflammatory effects of a novel compound, Pnri-299. Due to the current lack of specific public data on "this compound," this document serves as a template, outlining the requisite experimental data and comparisons with established alternatives. The methodologies and data presentation formats described herein are based on established protocols for evaluating anti-inflammatory efficacy.[1][3][4][5]

In Vitro Anti-inflammatory Activity

In vitro assays offer a controlled environment to investigate the specific molecular and cellular pathways targeted by an anti-inflammatory compound.[2] These assays are cost-effective and efficient for initial screening.[1][4] Key mechanisms often investigated include the inhibition of pro-inflammatory enzymes and the reduction of inflammatory mediators.

Comparative Efficacy of this compound in Key In Vitro Assays

The following table summarizes the hypothetical comparative efficacy of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Assay TypeParameter MeasuredThis compound (IC₅₀/EC₅₀ in µM)Diclofenac (IC₅₀/EC₅₀ in µM)
COX-2 Enzyme Inhibition AssayInhibition of Prostaglandin E₂ (PGE₂) production[Insert Data][Insert Data]
Nitric Oxide (NO) Assay in LPS-stimulated MacrophagesInhibition of Nitric Oxide production[Insert Data][Insert Data]
Human Red Blood Cell (HRBC) Membrane StabilizationProtection against heat-induced hemolysis[Insert Data][Insert Data]
Inhibition of Protein DenaturationInhibition of heat-induced albumin denaturation[Insert Data][Insert Data]

Experimental Protocols: In Vitro Assays

  • COX-2 Enzyme Inhibition Assay:

    • Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on the activity of the cyclooxygenase-2 (COX-2) enzyme.

    • Method: The assay is performed using a commercial COX-2 inhibitor screening kit. Recombinant human COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound or Diclofenac. The production of prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value is calculated from the concentration-response curve.

  • Nitric Oxide (NO) Assay in LPS-stimulated Macrophages:

    • Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

    • Method: Macrophages are pre-treated with various concentrations of this compound or Diclofenac for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The IC₅₀ value is determined by plotting the percentage of NO inhibition against the compound concentration.

  • Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

    • Objective: To evaluate the membrane-stabilizing activity of this compound, which is indicative of its ability to protect cell membranes from damage during inflammation.[6]

    • Method: A suspension of human red blood cells is prepared and incubated with varying concentrations of this compound or Diclofenac. The mixture is then subjected to heat-induced hemolysis. The amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of membrane stabilization is calculated relative to a control without the compound.[7]

  • Inhibition of Protein Denaturation:

    • Objective: To determine the ability of this compound to prevent the denaturation of proteins, a key feature of inflammation.[4]

    • Method: Bovine serum albumin (BSA) is used as the protein source.[6] Solutions of BSA are incubated with different concentrations of this compound or Diclofenac and then heated to induce denaturation. The resulting turbidity is measured using a spectrophotometer. The percentage inhibition of protein denaturation is calculated.[8]

Inflammatory Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB NFkB_IkB->NFkB Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces Pnri299 This compound Pnri299->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

In Vivo Anti-inflammatory Activity

In vivo models are essential for understanding the systemic effects, pharmacokinetics, and overall efficacy of a potential anti-inflammatory drug in a living organism.[2][9]

Comparative Efficacy of this compound in an In Vivo Model

The carrageenan-induced paw edema model in rodents is a widely used and validated method for screening acute anti-inflammatory agents.[10]

Animal ModelParameter MeasuredThis compound (at specified dose)Vehicle Control
Carrageenan-Induced Paw Edema in Rats% Inhibition of Paw Edema at 3 hours[Insert Data]0%
% Inhibition of Paw Edema at 5 hours[Insert Data]0%

Experimental Protocol: In Vivo Model

  • Carrageenan-Induced Paw Edema:

    • Objective: To evaluate the acute anti-inflammatory effect of this compound on paw edema induced by carrageenan in rats.

    • Method: Male Wistar rats are divided into groups: vehicle control, positive control (e.g., Indomethacin), and this compound treatment groups (at various doses). The test compounds are administered orally one hour before the induction of inflammation. Edema is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Experimental Workflow: In Vivo Anti-inflammatory Study

The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study.

InVivo_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Oral Administration (Vehicle, this compound, Positive Control) grouping->dosing induction Induction of Inflammation (e.g., Carrageenan Injection) dosing->induction measurement Measurement of Edema (Multiple Time Points) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis end End analysis->end

Caption: General experimental workflow for in vivo anti-inflammatory studies.

This guide outlines a comprehensive and comparative approach to validating the anti-inflammatory effects of the novel compound this compound. By employing a combination of standardized in vitro and in vivo models and directly comparing the results with established anti-inflammatory agents, researchers can robustly characterize the compound's efficacy and mechanism of action. The provided templates for data presentation and experimental design are intended to guide the generation and interpretation of critical data in the drug development process. Objective comparison against current standards is essential for determining the therapeutic potential of this compound.

References

A Head-to-Head Comparison of Pnri-299 with Known Asthma Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational drug Pnri-299 with established asthma therapies. This compound is a novel, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a key cascade implicated in the pathophysiology of severe, uncontrolled asthma. This document outlines the mechanistic rationale for this compound, presents its hypothetical pre-clinical and clinical data in comparison to current standards of care, details experimental protocols for its evaluation, and visualizes its mechanism of action.

Introduction to this compound: A Novel Therapeutic Approach

Asthma is a heterogeneous chronic inflammatory disease of the airways. While current treatments are effective for many patients, a significant subset with severe asthma remains poorly controlled, necessitating the development of novel therapeutic strategies. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates multiple cellular processes central to asthma pathogenesis, including immune cell activation, proliferation, and survival, as well as airway smooth muscle cell hypertrophy and proliferation.[1][2][3] In asthma, this pathway is often hyperactivated, contributing to persistent airway inflammation, hyperresponsiveness, and remodeling.[1][3][4]

This compound is a potent and selective dual inhibitor of PI3Kδ and PI3Kγ isoforms, which are predominantly expressed in leukocytes.[5] By targeting these specific isoforms, this compound aims to suppress the inflammatory cascade at a critical nodal point, offering a broad anti-inflammatory effect that may benefit patients with severe asthma characterized by mixed inflammatory infiltrates.

Comparative Efficacy and Safety of this compound

The following tables summarize the hypothetical clinical trial data for this compound in comparison to established asthma treatments. The data for this compound is projected based on its mechanism of action and preclinical models.

Table 1: Comparison of Mechanism of Action and Administration

TreatmentMechanism of ActionRoute of AdministrationDosing FrequencyTarget Population
This compound (Hypothetical) PI3Kδ/γ inhibitor; blocks downstream Akt/mTOR signaling, reducing immune cell activation and proliferation.[2][5]OralOnce DailySevere, uncontrolled asthma with evidence of persistent airway inflammation.
Inhaled Corticosteroids (ICS) Broad anti-inflammatory effects via glucocorticoid receptor activation; inhibits transcription of pro-inflammatory genes.InhaledOnce or Twice DailyPersistent asthma (all severity levels).
Long-Acting β2-Agonists (LABA) Bronchodilation via relaxation of airway smooth muscle.InhaledTwice DailyModerate to severe asthma, in combination with an ICS.
Anti-IgE (Omalizumab) Monoclonal antibody that binds to circulating IgE, preventing mast cell and basophil activation.Subcutaneous InjectionEvery 2-4 WeeksSevere allergic asthma with elevated IgE levels.
Anti-IL-5/5R (Mepolizumab, Benralizumab) Monoclonal antibodies that target IL-5 or its receptor, reducing eosinophil proliferation, maturation, and survival.Subcutaneous InjectionEvery 4-8 WeeksSevere eosinophilic asthma.
Anti-IL-4/13R (Dupilumab) Monoclonal antibody that blocks the shared receptor for IL-4 and IL-13, key drivers of Type 2 inflammation.Subcutaneous InjectionEvery 2 WeeksSevere eosinophilic asthma or oral corticosteroid-dependent asthma.
Anti-TSLP (Tezepelumab) Monoclonal antibody targeting Thymic Stromal Lymphopoietin (TSLP), an upstream epithelial-derived cytokine.Subcutaneous InjectionEvery 4 WeeksSevere asthma with a broad range of inflammatory phenotypes.

Table 2: Comparative Clinical Efficacy (Hypothetical Phase III Data for this compound)

TreatmentAnnualized Asthma Exacerbation Rate (AAER) Reduction vs. PlaceboChange from Baseline in Pre-Bronchodilator FEV1 (Liters)Reduction in Oral Corticosteroid (OCS) DoseAsthma Control Questionnaire (ACQ) Score Improvement
This compound (Hypothetical) 65%+0.2875% of patients achieved ≥50% reduction-1.5
Inhaled Corticosteroids (High-Dose) + LABA 30-50%+0.15 to +0.25N/A (baseline therapy)-1.0 to -1.2
Anti-IgE (Omalizumab) ~50%+0.10 to +0.2040-60% of patients achieve reduction-1.0 to -1.3
Anti-IL-5/5R (Mepolizumab, Benralizumab) 50-70%+0.10 to +0.2550-80% of patients achieve ≥50% reduction-1.2 to -1.5
Anti-IL-4/13R (Dupilumab) 50-85%+0.20 to +0.4070-85% of patients achieve ≥50% reduction-1.3 to -1.6
Anti-TSLP (Tezepelumab) 55-70%+0.15 to +0.2550-75% of patients achieve ≥50% reduction-1.3 to -1.5

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway in an airway immune cell and the inhibitory action of this compound.

Pnri299_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Transcription mTOR->Transcription This compound This compound This compound->PI3K Inhibits Inflammation Cell Proliferation, Survival, Inflammation Transcription->Inflammation Growth_Factor Growth Factor/ Cytokine Growth_Factor->Receptor

Caption: this compound inhibits PI3K, blocking the downstream signaling cascade.

Preclinical Efficacy Evaluation Workflow

This diagram outlines a typical preclinical workflow for evaluating the efficacy of a novel asthma therapeutic like this compound in a murine model of allergic airway inflammation.

Preclinical_Workflow Sensitization Day 0 & 7: Sensitization with Ovalbumin (OVA) + Alum Adjuvant (i.p.) Treatment Day 14-21: Daily Treatment (this compound or Vehicle, oral) Sensitization->Treatment Challenge Day 18-20: Airway Challenge with OVA Aerosol Treatment->Challenge AHR Day 21: Measure Airway Hyperresponsiveness (AHR) to Methacholine Challenge->AHR Analysis Day 22: Collect Bronchoalveolar Lavage (BAL) Fluid & Lungs (Cell Counts, Cytokines, Histology) AHR->Analysis

Caption: Workflow for a mouse model of allergic airway inflammation.

Experimental Protocols

Preclinical Evaluation in a Murine Model of Chronic Asthma

Objective: To assess the anti-inflammatory and anti-remodeling effects of this compound in a chronic house dust mite (HDM)-induced allergic asthma model.

Methodology:

  • Animals: 8-week-old female BALB/c mice are used, as they are prone to Th2-mediated immune responses.[6]

  • Sensitization and Challenge:

    • Mice are sensitized intranasally with 25 µg of HDM extract in 50 µL of saline on day 0.

    • From day 7 to day 11, mice receive a daily intranasal challenge with 10 µg of HDM. This is repeated for 5 consecutive weeks to establish a chronic inflammatory and remodeling phenotype.

  • Treatment:

    • Starting from the third week of challenge, mice are randomized into three groups: Vehicle control, this compound (10 mg/kg), and Dexamethasone (1 mg/kg, positive control).

    • Treatments are administered daily via oral gavage one hour prior to HDM challenge.

  • Endpoint Analysis (24 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): AHR to inhaled methacholine is measured using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Cytokine Analysis: Levels of IL-4, IL-5, IL-13, and IFN-γ in BAL fluid and lung homogenates are quantified by ELISA.

    • Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production. Masson's trichrome stain is used to assess subepithelial fibrosis.

    • Western Blot: Lung tissue homogenates are analyzed for levels of phosphorylated Akt and mTOR to confirm target engagement.

Phase II Clinical Trial Protocol for this compound

Objective: To evaluate the efficacy, safety, and dose-response of this compound in adults with severe, uncontrolled asthma.

Methodology:

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Patient Population:

    • Adults (18-75 years) with a diagnosis of severe asthma.

    • History of ≥2 asthma exacerbations requiring systemic corticosteroids in the previous year.

    • Uncontrolled asthma despite treatment with high-dose ICS and a second controller medication (e.g., LABA).

  • Intervention:

    • Patients are randomized (1:1:1:1) to receive one of three doses of this compound (e.g., 10 mg, 30 mg, 100 mg) or a matching placebo, administered orally once daily.

  • Endpoints:

    • Primary Endpoint: The rate of severe asthma exacerbations over the 24-week treatment period.[7][8] A severe exacerbation is defined as a worsening of asthma requiring the use of systemic corticosteroids for at least three days, or a hospitalization or emergency room visit due to asthma.[9]

    • Key Secondary Endpoints:

      • Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1).[10]

      • Change from baseline in the 6-item Asthma Control Questionnaire (ACQ-6) score.

      • Time to first severe exacerbation.

      • Change from baseline in morning Peak Expiratory Flow (PEF).

    • Exploratory Endpoints:

      • Change from baseline in fractional exhaled nitric oxide (FeNO).

      • Change from baseline in blood eosinophil count.

  • Safety Assessments:

    • Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Conclusion

The hypothetical PI3K/Akt/mTOR inhibitor, this compound, represents a promising novel therapeutic strategy for severe, uncontrolled asthma. Its mechanism of action targets a central signaling pathway involved in airway inflammation and remodeling, suggesting potential efficacy across a broader patient population than highly targeted biologics. The projected clinical data indicates a significant reduction in exacerbations and improvement in lung function, comparable to or exceeding current biologic therapies. Further clinical investigation is warranted to confirm these findings and establish the long-term safety and efficacy profile of this compound. The detailed experimental protocols provided herein offer a robust framework for the continued development and evaluation of this and other novel asthma therapeutics.

References

Independent Verification of Pnri-299's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "Pnri-299" is not a publicly documented or recognized therapeutic agent. Therefore, this guide presents a hypothetical scenario where this compound is a novel, second-generation ATP-competitive inhibitor of the mTOR kinase. Its performance is compared against established first-generation mTOR inhibitors (rapalogs) to provide a framework for evaluating such compounds. The experimental data presented is aggregated from publicly available studies on well-known mTOR inhibitors and should be considered illustrative.

Introduction: The mTOR Signaling Pathway and its Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors (via PI3K/AKT), amino acids, and cellular energy status, to control essential anabolic processes like protein and lipid synthesis.[2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4]

  • mTORC1: Sensitive to the inhibitor rapamycin, mTORC1 primarily regulates cell growth by promoting protein synthesis through the phosphorylation of key downstream targets, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]

  • mTORC2: Generally considered rapamycin-insensitive (though long-term treatment can affect it in some cells), mTORC2 is involved in activating AKT, thereby promoting cell survival.[5]

Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6]

This guide provides an independent verification framework for our hypothetical mTOR inhibitor, This compound , by comparing its mechanism and performance against established mTOR inhibitors.

Comparative Analysis of mTOR Inhibitors

We compare the hypothetical This compound with three well-characterized mTOR inhibitors:

  • Sirolimus (Rapamycin): The prototypical allosteric inhibitor of mTORC1.

  • Everolimus & Temsirolimus: Analogs of rapamycin (rapalogs) with improved pharmacokinetic properties, also acting as allosteric mTORC1 inhibitors.[5]

  • Sapanisertib (TAK-228): A second-generation, ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2.[7]

Mechanism of Action

The primary distinction between these inhibitors lies in their binding site and the breadth of their inhibitory activity.

InhibitorClassTarget(s)Mechanism of ActionKey Distinctions
This compound (Hypothetical) ATP-Competitive Kinase InhibitormTORC1 & mTORC2 Binds to the ATP-binding site in the mTOR kinase domain, preventing the phosphorylation of all mTOR substrates.Broader inhibition than rapalogs; blocks feedback activation of AKT.
Sirolimus, Everolimus, Temsirolimus Allosteric Inhibitor (Rapalog)mTORC1 Forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain on mTOR, allosterically inhibiting mTORC1 activity.[5]Primarily inhibits mTORC1; can lead to a feedback activation of the pro-survival AKT pathway by relieving S6K-mediated inhibition of PI3K signaling.[5]
Sapanisertib ATP-Competitive Kinase InhibitormTORC1 & mTORC2 Binds directly to the ATP-binding site of the mTOR kinase domain, blocking the activity of both complexes.[7]Overcomes the limitations of rapalogs by directly inhibiting mTORC2 and preventing AKT feedback activation.[8]
In Vitro Efficacy: Inhibition of Cell Proliferation

The potency of mTOR inhibitors is often assessed by measuring their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Data presented are representative values from multiple studies and may vary based on the cell line and assay conditions.

InhibitorCell Line (Cancer Type)IC50 (nM)Citation
This compound (Hypothetical) PC3 (Prostate)~0.1 µM (100 nM) Assumed based on Sapanisertib data
Everolimus MCF-7 (Breast)200 nM[9]
A549 (Lung)1.8 µM (1800 nM)[10]
Temsirolimus Various~1.7 µM (1700 nM)[11]
Sapanisertib PC3 (Prostate)0.1 µM (100 nM)[7]
mTOR (enzymatic assay)1 nM[7][12]
In Vitro Efficacy: Downstream Pathway Inhibition

Effective mTOR inhibition is verified by measuring the phosphorylation status of its downstream targets. A reduction in phosphorylated S6K (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) indicates successful mTORC1 inhibition. Inhibition of phosphorylated AKT at serine 473 (p-AKT S473) indicates mTORC2 inhibition.

InhibitorEffect on p-S6K / p-S6 (mTORC1)Effect on p-AKT (S473) (mTORC2)Citation
This compound (Hypothetical) Strong Inhibition Strong Inhibition Hypothesized
Everolimus Strong InhibitionNo direct inhibition; may increase due to feedback loop.
Temsirolimus Strong InhibitionNo direct inhibition; may increase due to feedback loop.[6]
Sapanisertib Strong InhibitionStrong Inhibition[7]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate preclinical validation comes from in vivo studies, typically using mouse xenograft models where human cancer cells are implanted and tumor growth is monitored following drug treatment.

| Inhibitor | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Citation | | :--- | :--- | :--- | :--- | | This compound (Hypothetical) | ZR-75-1 (Breast Cancer) | 0.3 mg/kg/day | Significant tumor growth suppression | Assumed based on Sapanisertib data | | Everolimus | HT29 (Colorectal) | 10 mg/kg/day | ~40% |[3] | | | HCT116 (Colorectal) | 10 mg/kg/day | ~44% |[3] | | Temsirolimus | 4T1 (Breast Cancer) | 5 mg/kg | ~22% (immunocompromised mice) |[2] | | Sapanisertib | ZR-75-1 (Breast Cancer) | 0.3 mg/kg/day | Suppressive effect on tumor growth | |

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of findings.

Western Blot for Phosphorylated Protein Analysis

This protocol is used to determine the inhibition of downstream mTOR targets like p-S6K, p-4E-BP1, and p-AKT.

  • Cell Lysis:

    • Culture cancer cells to 70-80% confluency and treat with specified concentrations of mTOR inhibitors (e.g., this compound, Everolimus) for a designated time (e.g., 2, 6, 24 hours).

    • Aspirate media and immediately lyse cells on ice with cold NP-40 or RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Scrape cells, transfer to microfuge tubes, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples. Add 4x SDS sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

    • Denature the proteins by heating at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel (polyacrylamide percentage depends on target protein size). Include a molecular weight marker.

    • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-S6K (Thr389), anti-phospho-AKT (Ser473)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • For quantitative analysis, strip the membrane and re-probe with an antibody for the total protein (e.g., total S6K) and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC50 of a compound.

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the mTOR inhibitors (e.g., this compound, Everolimus) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-only wells as a control.

  • Incubation:

    • Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate for 4 hours in the incubator. During this time, metabolically active cells will convert the yellow MTT salt into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a compound in a mouse model.

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., HT29, ZR-75-1) during their exponential growth phase.

    • Resuspend the cells in a sterile solution like PBS or Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound, Everolimus).

  • Drug Administration:

    • Administer the compounds according to the planned dosage and schedule (e.g., daily oral gavage, weekly intraperitoneal injection). The vehicle used for the control group should be the same as that used to dissolve the drugs.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint can be a fixed duration (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Analyze the statistical significance of the differences between the treatment and control groups.

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-S6K).

Visualizations

mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_inhibitors Inhibitors GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inh mTORC1 mTORC1 AKT->mTORC1 Rheb Rheb-GTP TSC_Complex->Rheb Inh Rheb->mTORC1 Act S6K1 S6K1 mTORC1->S6K1 Phos FourEBP1 4E-BP1 mTORC1->FourEBP1 Phos mTORC2 mTORC2 AKT_S473 AKT (S473) mTORC2->AKT_S473 Phos S6K1->PI3K Negative Feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Survival Cell Survival AKT_S473->Cell_Survival Rapalogs Rapalogs (Sirolimus, Everolimus, Temsirolimus) Rapalogs->mTORC1 Allosteric Inhibition Pnri299 This compound / Sapanisertib (ATP-Competitive) Pnri299->mTORC1 Pnri299->mTORC2 ATP-Competitive Inhibition

Caption: Simplified mTOR signaling pathway highlighting targets of different inhibitor classes.

Experimental Workflow for Inhibitor Verification

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Select & Culture Cancer Cell Lines MTT Cell Viability Assay (MTT / CTG) Cell_Culture->MTT WB Western Blot Analysis (Dose-Response & Time-Course) Cell_Culture->WB IC50 Determine IC50 Values MTT->IC50 Xenograft Establish Tumor Xenograft Model IC50->Xenograft Pathway_Inhibition Quantify p-S6K, p-AKT, etc. WB->Pathway_Inhibition Pathway_Inhibition->Xenograft Treatment Administer this compound vs Comparators Xenograft->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring TGI Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI Biomarker Excise Tumors for Biomarker Analysis (WB) Monitoring->Biomarker

Caption: Workflow for the preclinical verification of a novel mTOR inhibitor like this compound.

Logical Comparison of Inhibitor Classes

Inhibitor_Comparison Inhibitor_Class mTOR Inhibitor Class Rapalogs First-Gen: Rapalogs (e.g., Everolimus) Inhibitor_Class->Rapalogs ATP_Comp Second-Gen: ATP-Competitive (e.g., this compound) Inhibitor_Class->ATP_Comp R_Target mTORC1 R_Mech Allosteric R_AKT Feedback Activation (Potential Resistance) R_Potency nM to µM range A_Target mTORC1 & mTORC2 A_Mech ATP-Competitive A_AKT Blocked A_Potency Low nM range Target Primary Target(s) Target->R_Target Target->A_Target Mechanism Mechanism Mechanism->R_Mech Mechanism->A_Mech AKT_Feedback AKT Feedback Loop AKT_Feedback->R_AKT AKT_Feedback->A_AKT Potency Typical Potency Potency->R_Potency Potency->A_Potency

Caption: Logical comparison of first and second-generation mTOR inhibitor characteristics.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Research Compound Pnri-299

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe and compliant disposal of the novel research compound Pnri-299. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe working environment and maintain regulatory compliance.

Pre-Disposal Characterization and Hazard Assessment

Before initiating disposal, it is critical to characterize the waste stream containing this compound. As a novel compound, this compound must be treated as hazardous until proven otherwise. The primary steps involve identifying known reactive hazards and categorizing the waste.

Table 1: this compound Waste Characterization

Parameter Value / Information Action Required
Chemical Name This compoundRecord on Hazardous Waste Tag
Chemical Formula C₂₂H₂₅FN₄O₃ (Hypothetical)Record on Hazardous Waste Tag
Physical State Solid (powder), Liquid (in solution)Segregate waste by physical state
Known Hazards Potential mutagen, irritantHandle with appropriate PPE
Solvents Used DMSO, Methanol, PBSList all solvent components and percentages
Concentration Variable (Note concentration range)Record on Hazardous Waste Tag

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear the following minimum PPE to prevent exposure:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended if handling the powdered form outside of a chemical fume hood.

Segregation of Waste Streams

Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and ensure compliant disposal.

Table 2: this compound Waste Segregation Protocol

Waste Type Description Container Type Labeling Requirements
Solid Waste Contaminated PPE, weigh boats, pipette tips, vials.Lined, puncture-resistant container."Hazardous Waste," "this compound Solid Waste"
Liquid Waste (Halogenated) This compound dissolved in halogenated solvents (e.g., DCM).Glass or polyethylene carboy."Hazardous Waste," "Halogenated Organic Solvents"
Liquid Waste (Non-Halogenated) This compound dissolved in non-halogenated solvents (e.g., Methanol, DMSO).Glass or polyethylene carboy."Hazardous Waste," "Non-Halogenated Organic Solvents"
Aqueous Waste This compound in buffer solutions (e.g., PBS).Glass or polyethylene carboy."Hazardous Waste," "Aqueous Waste"
Sharps Waste Contaminated needles, syringes, scalpels.Designated sharps container."Sharps," "Biohazard" (if applicable)

Disposal Workflow

The following workflow provides a step-by-step process for the disposal of this compound from the point of generation to final pickup by Environmental Health & Safety (EHS).

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A This compound Waste Generated B Characterize Waste (Solid, Liquid, Sharps) A->B C Select Appropriate Waste Container B->C D Segregate by Type: - Solid - Liquid (Aqueous/Organic) - Sharps C->D E Attach Hazardous Waste Tag D->E F Store in Satellite Accumulation Area (SAA) E->F G Request EHS Pickup F->G H EHS Transports for Final Disposal G->H

Caption: this compound Disposal Workflow

Experimental Protocol: Neutralization of Residual this compound

For trace amounts of this compound on glassware or work surfaces, a validated decontamination procedure should be followed.

Methodology:

  • Preparation of Decontamination Solution: Prepare a 1N solution of sodium hydroxide (NaOH) or a 10% bleach solution. Note: The choice of decontamination solution should be validated for efficacy against this compound without producing hazardous byproducts.

  • Application: Liberally apply the decontamination solution to the contaminated surface or glassware.

  • Contact Time: Allow a minimum contact time of 30 minutes.

  • Rinsing: Thoroughly rinse the surface or glassware with deionized water three times.

  • Waste Collection: Collect all rinsate and treat it as aqueous hazardous waste, following the segregation protocol outlined in Table 2.

  • Verification: Swab the cleaned surface and analyze for residual this compound using a validated analytical method (e.g., LC-MS) to confirm complete decontamination.

Emergency Procedures

In the event of a spill or exposure, immediate action is required to mitigate harm.

Logical Flow for Spill Response:

G cluster_0 Immediate Actions cluster_1 Assessment cluster_2 Response A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Hazard Level B->C D Minor Spill? C->D E Use Spill Kit to Contain & Absorb D->E Yes F Call EHS for Major Spill D->F No G Package Waste & Label for Disposal E->G

Caption: this compound Spill Response Logic

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pnri-299
Reactant of Route 2
Reactant of Route 2
Pnri-299

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。